molecular formula C10H19NO4 B133669 Boc-N-Me-Aib-OH CAS No. 146000-39-7

Boc-N-Me-Aib-OH

Cat. No.: B133669
CAS No.: 146000-39-7
M. Wt: 217.26 g/mol
InChI Key: KPDLITGXUYMJEC-UHFFFAOYSA-N
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Description

Boc-N-Me-Aib-OH (CAS 146000-39-7) is a di-substituted, N-alkylated amino acid derivative that serves as a critical building block in peptidomimetics and foldamer research. This compound integrates two key structural modifications: the α,α-dialkyl constraint of the 2-aminoisobutyric acid (Aib) backbone and the N-methylation of the peptide bond. The Aib residue is a well-known strong promoter and stabilizer of helical secondary structures in peptides, as it is conformationally restricted to a very limited region of φ,ψ space, predominantly favoring 310 and α-helical folds . The incorporation of the N-methyl group further imparts significant proteolytic resistance by sterically hindering enzyme-substrate interactions and eliminating a key hydrogen bond donor, which is a common mechanism for protecting peptides from degradation by endogenous proteases . When used in tandem, these features make Boc-N-Me-Aib-OH a powerful reagent for the rational design of peptide therapeutics with enhanced metabolic stability. It is particularly valuable for engineering heterogeneous-backbone foldamers aimed at disrupting protein-protein interactions (PPIs), where maintaining a specific bioactive structure while resisting rapid degradation in vivo is paramount . The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with a wide range of peptide synthesis conditions. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDLITGXUYMJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370483
Record name Boc-N,2-dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146000-39-7
Record name Boc-N,2-dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH) is a synthetic amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). Its unique structural features, including the N-methyl group and the gem-dimethyl substitution on the α-carbon, impart specific conformational constraints on peptides, making it a valuable tool for designing peptides with enhanced stability, receptor affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-N-Me-Aib-OH for professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Boc-N-Me-Aib-OH is a white solid at room temperature and is primarily utilized in Boc-based solid-phase peptide synthesis. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Melting Point 154-158 °C
Appearance Solid
Purity ≥98.0% (HPLC)
CAS Number 146000-39-7
SMILES String CN(C(=O)OC(C)(C)C)C(C)(C)C(O)=O
InChI Key KPDLITGXUYMJEC-UHFFFAOYSA-N

Spectroscopic Data

The structural identity and purity of Boc-N-Me-Aib-OH are typically confirmed using a combination of spectroscopic techniques. While specific spectra can vary slightly based on the solvent and instrumentation, the following provides an overview of the expected spectroscopic characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet at approximately 1.4-1.5 ppm), the two equivalent methyl groups of the Aib residue (a singlet), and the N-methyl group (a singlet). The chemical shifts will vary depending on the deuterated solvent used. For the related compound Boc-Aib-OH, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 5.07 (brs, 1H), 1.54 (s, 6H), and 1.45 (s, 9H).[1][2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α-carbon and β-carbons of the Aib residue, and the N-methyl carbon.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight of the compound.

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the urethane (Boc) and carboxylic acid groups, and C-H stretches of the methyl groups.

Experimental Protocols

Synthesis of Boc-N-Me-Aib-OH

There are two primary synthetic routes to obtain Boc-N-Me-Aib-OH:

Route 1: Boc Protection of N-Me-Aib-OH

This is the most direct method, analogous to the synthesis of other Boc-protected amino acids.[1][2]

  • Materials: N-methyl-α-aminoisobutyric acid (N-Me-Aib-OH), di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), 1,4-dioxane, hydrochloric acid (HCl), and ethyl acetate.

  • Procedure:

    • Dissolve N-Me-Aib-OH in a mixture of 1N NaOH solution and 1,4-dioxane.

    • Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

    • Stir the reaction mixture at room temperature for approximately 16 hours.

    • Remove the 1,4-dioxane by distillation under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to 3 with 1N HCl.

    • Extract the product into ethyl acetate.

    • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.

Route 2: N-Methylation of Boc-Aib-OH

This alternative route involves the methylation of the commercially available Boc-Aib-OH.[3]

  • Materials: Boc-Aib-OH, dry tetrahydrofuran (THF), iodomethane (CH₃I), and sodium hydride (NaH).

  • Procedure:

    • Dissolve Boc-Aib-OH in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution in an ice bath.

    • Add iodomethane to the cooled solution.

    • Add sodium hydride in small portions over a period of a few hours, allowing for the cessation of bubbling between additions.

    • After the complete addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.

    • Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise, followed by water.

    • Reduce the volume of the solvent under reduced pressure.

    • Proceed with an aqueous workup and extraction with an organic solvent, followed by drying and concentration to obtain the product.

Synthesis_Routes cluster_route1 Route 1: Boc Protection cluster_route2 Route 2: N-Methylation N-Me-Aib-OH N-Me-Aib-OH Reaction1 Boc Protection N-Me-Aib-OH->Reaction1 Boc2O Boc2O Boc2O->Reaction1 Boc-N-Me-Aib-OH1 Boc-N-Me-Aib-OH Reaction1->Boc-N-Me-Aib-OH1 Boc-Aib-OH Boc-Aib-OH Reaction2 N-Methylation Boc-Aib-OH->Reaction2 CH3I_NaH CH3I, NaH CH3I_NaH->Reaction2 Boc-N-Me-Aib-OH2 Boc-N-Me-Aib-OH Reaction2->Boc-N-Me-Aib-OH2 SPPS_Workflow Start Resin_Peptide Resin-Bound Peptide (Boc-Protected N-terminus) Start->Resin_Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin_Peptide->Deprotection Final_Cleavage Final Cleavage (HF or TFMSA) Resin_Peptide->Final_Cleavage After final cycle Wash Wash Deprotection->Wash Cycle Start Neutralization Neutralization (DIEA in DCM/DMF) Coupling Coupling with Boc-N-Me-Aib-OH (Activated with HBTU/HATU) Neutralization->Coupling Coupling->Resin_Peptide Repeat for each amino acid Wash->Neutralization Purification Purification (HPLC) Final_Cleavage->Purification End Purification->End

References

In-Depth Technical Guide: Physicochemical Properties of Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for N-tert-Butoxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH), a protected amino acid derivative commonly utilized in peptide synthesis.

Physicochemical Data

The fundamental molecular properties of Boc-N-Me-Aib-OH are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

ParameterValueReference
Compound Name Boc-N-Me-Aib-OHN/A
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol [1][2][3]
CAS Number 146000-39-7[1]

Experimental Protocols & Methodologies

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry or titration, are not provided in this context as the molecular weight is a calculated value based on the established atomic weights of the constituent elements in the empirical formula. The provided molecular weight is a standard accepted value derived from its chemical formula.

Diagrams and Workflows

Visual representations such as signaling pathways or experimental workflows are not applicable to the presentation of a fundamental physicochemical property like molecular weight. Therefore, no diagrams are included in this guide.

References

In-Depth Technical Guide: N-Boc-α-(methylamino)isobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-α-(methylamino)isobutyric acid, a protected amino acid derivative of significant interest in peptide synthesis and drug discovery. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its applications.

Chemical Structure and Identifiers

N-Boc-α-(methylamino)isobutyric acid, systematically named 2-{--INVALID-LINK--amino}-2-methylpropanoic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its controlled incorporation into peptide chains during solid-phase or solution-phase synthesis. The gem-dimethyl groups on the α-carbon introduce significant steric hindrance, which can influence the conformational properties of the resulting peptides.

Molecular Structure:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product A α-(Methylamino)isobutyric acid P1 Dissolution of Amino Acid A->P1 B Di-tert-butyl dicarbonate (Boc)₂O P2 Addition of (Boc)₂O B->P2 C Base (e.g., NaOH, NaHCO₃) C->P1 D Solvent (e.g., Dioxane/Water) D->P1 P1->P2 P3 Stirring at Room Temperature P2->P3 W1 Solvent Removal P3->W1 W2 Acidification (e.g., HCl) W1->W2 W3 Extraction with Organic Solvent W2->W3 W4 Drying and Concentration W3->W4 Z N-Boc-α-(methylamino)isobutyric acid W4->Z Synthesis_Logic Start Start: α-(Methylamino)isobutyric acid Step1 Deprotonation of Carboxylic Acid and Amino Group Activation Start->Step1 Base Step2 Nucleophilic Attack on (Boc)₂O Step1->Step2 (Boc)₂O Step3 Formation of Boc-protected Intermediate Step2->Step3 Step4 Work-up and Protonation of Carboxylate Step3->Step4 Acid End Final Product: N-Boc-α-(methylamino)isobutyric acid Step4->End

Synthesis of Boc-N-Me-Aib-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH) is a crucial building block in modern peptide synthesis and medicinal chemistry. As a sterically hindered, achiral, N-methylated amino acid derivative, its incorporation into peptide chains imparts unique conformational constraints, leading to the formation of stable helical or turn structures. Furthermore, the N-methyl group enhances metabolic stability by protecting the adjacent peptide bond from enzymatic cleavage. This guide provides an in-depth overview of a common synthetic pathway for Boc-N-Me-Aib-OH, complete with detailed experimental protocols and characterization data.

Physicochemical and Quantitative Data

The key properties of Boc-N-Me-Aib-OH are summarized below, providing essential data for researchers handling this compound.[1]

PropertyValueReference
CAS Number 146000-39-7[1]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance Solid[1]
Melting Point 154-158 °C[1]
Purity ≥98.0% (by HPLC)[1]
Synonyms N-Boc-α-(methylamino)isobutyric acid, Boc-N,2-dimethylalanine[1]

Synthetic Strategy and Workflow

A direct, single-step synthesis of Boc-N-Me-Aib-OH is challenging. A more robust and common approach involves a multi-step pathway starting from the readily available 2-aminoisobutyric acid (Aib-OH). The overall strategy involves the initial protection of the amino group, followed by N-methylation, and does not require esterification of the carboxylic acid. This selective N-methylation in the presence of a free carboxylic acid is achieved by forming a dianion with a strong base, where the carboxylate is protected as a sodium salt.[2][3][4]

The logical flow of this synthetic route is illustrated in the diagram below.

G A 2-Aminoisobutyric Acid (Aib-OH) B Boc-Aib-OH A->B  Boc Protection  (Boc)₂O, Base   C Boc-N-Me-Aib-OH (Final Product) B->C  N-Methylation  1. NaH (excess)  2. CH₃I  

A high-level overview of the synthetic pathway to Boc-N-Me-Aib-OH.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of Boc-N-Me-Aib-OH.

Step 1: Synthesis of N-Boc-α-aminoisobutyric acid (Boc-Aib-OH)

This initial step involves the protection of the amino group of 2-aminoisobutyric acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-aminoisobutyric acid (Aib-OH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1.0 N Sodium hydroxide (NaOH) solution

  • 1,4-Dioxane

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-aminoisobutyric acid (1.0 eq.) in a solvent mixture of 1,4-dioxane and 1.0 N NaOH solution.[5]

  • Add di-tert-butyl dicarbonate (2.0 eq.) to the solution.[5]

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • After the reaction is complete, remove the 1,4-dioxane by distillation under reduced pressure.[5]

  • Cool the remaining aqueous residue in an ice bath and acidify to pH 3 using 1N HCl solution.[5]

  • Extract the aqueous phase three times with ethyl acetate.[5]

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-Aib-OH as a white solid.[5] A typical yield for this reaction is around 80%.[6]

Step 2: N-Methylation of Boc-Aib-OH

This crucial step introduces the methyl group onto the nitrogen atom of the Boc-protected amine. The procedure relies on the formation of a dianion using sodium hydride, which deprotonates both the carboxylic acid and the N-H of the carbamate. The resulting sodium carboxylate is less reactive, allowing for selective methylation at the nitrogen.[2]

G start Dissolve Boc-Aib-OH in dry THF cool Cool to 0°C (Ice Bath) start->cool add_MeI Add Iodomethane (CH₃I, >4 eq.) cool->add_MeI add_NaH Add NaH (60%) in portions (>4 eq.) add_MeI->add_NaH react Stir overnight at room temp. add_NaH->react quench Quench excess NaH (Isopropanol, then H₂O) react->quench extract Acidify (pH 3) & Extract with EtOAc quench->extract purify Purify Product extract->purify

Experimental workflow for the N-methylation step.

Materials:

  • Boc-Aib-OH (from Step 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Isopropyl alcohol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Boc-Aib-OH (1.0 eq.) in anhydrous THF.[2]

  • Cool the solution in an ice bath for approximately 20 minutes.[2]

  • Add iodomethane (a minimum of 4-5 equivalents) to the cooled solution.[2]

  • Carefully add sodium hydride (a minimum of 4-5 equivalents, accounting for the 60% dispersion) in small portions over several hours. Vigorous bubbling (H₂ gas evolution) will occur.[2]

  • Once all the NaH has been added, remove the ice bath and allow the reaction to stir at room temperature overnight.[2]

  • Workup: Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise until bubbling ceases. Then, add water dropwise to quench any remaining NaH.[2]

  • Reduce the solvent volume via rotary evaporation.

  • Add water to the residue and acidify the aqueous solution to pH ~3 with 1 M HCl.[2]

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to yield pure Boc-N-Me-Aib-OH.

Conclusion

The synthesis of Boc-N-Me-Aib-OH is a well-established process that is vital for the advancement of peptide-based therapeutics and materials. The two-step protocol described, involving Boc-protection followed by a selective N-methylation, provides a reliable and scalable route to this valuable synthetic building block. Careful execution of the N-methylation step, particularly the handling of sodium hydride and the quenching procedure, is critical for ensuring both safety and high yield. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in peptide synthesis and drug discovery.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in peptide synthesis since its introduction. Its unique chemical properties and reliability have made it a staple in the synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemistry to detailed experimental protocols and strategies for mitigating common side reactions.

Introduction to the Boc Protecting Group

The Boc group is an acid-labile protecting group for amines, most commonly the α-amino group of amino acids. Its introduction prevents the undesired reaction of the amine functionality during peptide bond formation. The Boc group's stability to a wide range of reaction conditions, coupled with its clean and efficient removal under specific acidic conditions, forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS.

Historically, the Boc group was instrumental in the development of solid-phase peptide synthesis by R.B. Merrifield.[1] While the fluorenylmethyloxycarbonyl (Fmoc) strategy has gained popularity for its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for the synthesis of long or hydrophobic peptides where aggregation can be problematic.[2]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3][4] The reaction is usually carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.[5]

Mechanism of Boc Protection:

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[6][7]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid R-NH₂ (Amino Acid) BocProtected R-NH-Boc (Boc-protected Amino Acid) AminoAcid->BocProtected Nucleophilic Attack BocAnhydride (Boc)₂O (Boc Anhydride) BocAnhydride->BocProtected Byproducts t-BuOH + CO₂ BocProtected->Byproducts

Mechanism of Boc protection of an amino acid.
Boc Deprotection in Peptide Synthesis

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5] This deprotection step must be selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the more acid-stable side-chain protecting groups.[5]

Mechanism of Boc Deprotection:

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to liberate the free amine as its TFA salt.[6][7]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocProtected R-NH-Boc ProtonatedBoc R-NH-Boc-H⁺ BocProtected->ProtonatedBoc Protonation TFA TFA (H⁺) TFA->ProtonatedBoc CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid tButylCation (CH₃)₃C⁺ ProtonatedBoc->tButylCation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene CH₂=C(CH₃)₂ tButylCation->Isobutylene Deprotonation

Mechanism of acid-catalyzed Boc deprotection.

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support (resin).

Boc_SPPS_Workflow Start Start with Resin-bound Amino Acid (Boc-AA-Resin) Deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash Wash Deprotection->Wash Remove excess acid Neutralization 2. Neutralization (e.g., 10% TEA in DCM) Neutralization->Wash Remove excess base Coupling 3. Coupling (Boc-AA-OH, Coupling Reagent) Coupling->Wash Remove excess reagents Wash->Neutralization Wash->Coupling Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage (e.g., HF, TFMSA) Repeat->FinalCleavage No (Final Amino Acid) Purification Purification (e.g., HPLC) FinalCleavage->Purification

General workflow of Boc-SPPS.

Experimental Protocols

Boc Protection of Amino Acids

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[3]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.

Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol[9]

This protocol outlines the manual synthesis cycle.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

  • Add dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.

  • Agitate for 5 minutes (pre-wash), then drain.

  • Add a fresh 50% TFA/DCM solution and agitate for 15-25 minutes for complete deprotection.

  • Drain the TFA solution.

  • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.

3. Neutralization:

  • Add a solution of 10% triethylamine (TEA) or diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 1-2 minutes and drain.

  • Repeat the neutralization step to ensure complete conversion to the free amine.

  • Wash the resin with DCM and/or DMF to remove excess base.

    • In Situ Neutralization: Alternatively, the neutralization and coupling steps can be combined by adding the activated Boc-amino acid and a hindered base directly to the TFA salt of the peptide-resin.[8][9] This can improve efficiency, especially for "difficult" sequences.[10]

4. Amino Acid Coupling:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base (typically DIEA) to initiate coupling.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF and DCM.

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage from the Resin

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid. Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures.

HF Cleavage (Standard Protocol): [5][11][12]

  • Remove the N-terminal Boc group with TFA.

  • Dry the peptide-resin thoroughly.

  • Place the dried resin in a specialized HF cleavage apparatus made of Teflon/Kel-F.

  • Add a scavenger cocktail (e.g., anisole) to trap reactive carbocations.

  • Cool the vessel in a dry ice/methanol bath.

  • Distill anhydrous hydrogen fluoride (HF) into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

TFMSA Cleavage: [6] Trifluoromethanesulfonic acid (TFMSA) is an alternative to HF that does not require a specialized apparatus.

  • Place the dried peptide-resin in a round-bottom flask.

  • Add a cleavage cocktail of TFMSA, TFA, and a scavenger (e.g., thioanisole).

  • Stir the mixture at 0-5°C for 1-2 hours.

  • Filter the resin and rinse with neat TFA.

  • Precipitate the peptide with cold ether.

Quantitative Data

The efficiency of each step in Boc-SPPS is crucial for the overall yield and purity of the final peptide.

Table 1: Typical Yields for Boc Protection of Amino Acids with (Boc)₂O

Amino AcidBaseSolventReaction Time (h)Yield (%)Reference
GlycineNaOHDioxane/Water12>95[3]
AlanineNaOHDioxane/Water12>95[3]
ValineNaOHDioxane/Water24>90[3]
LeucineNaOHDioxane/Water12>95[3]
IsoleucineNaOHDioxane/Water24>90[3]
ProlineNaOHDioxane/Water12>95[3]
PhenylalanineNaOHDioxane/Water12>95[3]
TryptophanNaOHDioxane/Water12>90[3]
SerineTEATHF/Water16~85-90General knowledge
ThreonineTEATHF/Water16~85-90General knowledge
TyrosineNaOHDioxane/Water12>90[3]
Aspartic AcidNaOHDioxane/Water12>95[3]
Glutamic AcidNaOHDioxane/Water12>95[3]
LysineNaOHDioxane/Water12>95[3]
ArginineTEADMF/Water24~80-85General knowledge
HistidineTEADMF/Water24~80-85General knowledge

Table 2: Comparison of Deprotection and Coupling Cycle Times

ProtocolDeprotection TimeNeutralization TimeCoupling TimeTotal Cycle TimeReference
Standard Boc-SPPS20-30 min5-10 min60-120 min85-160 min[10]
In Situ Neutralization Boc-SPPS20-30 min0 min (combined)10-60 min30-90 min[10][9]

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product. Understanding and mitigating these side reactions is critical for successful peptide synthesis.

Diketopiperazine Formation

This side reaction occurs at the dipeptide stage, where the N-terminal amino group of the dipeptidyl-resin attacks the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[6] This is particularly prevalent when proline or glycine are in the first two positions.

Mitigation Strategies:

  • Use of in situ neutralization protocols can suppress diketopiperazine formation.[13]

  • For sequences prone to this side reaction, coupling the third amino acid quickly after deprotection is crucial.

Aspartimide Formation

Peptides containing aspartic acid are susceptible to aspartimide formation, especially when the following residue is glycine, alanine, or serine. The side-chain carboxyl group can be attacked by the backbone amide nitrogen, forming a five-membered succinimide ring. This can lead to racemization and the formation of β-aspartyl peptides upon ring opening.[6][13]

Mitigation Strategies:

  • Using the β-cyclohexyl ester (OcHex) protecting group for the aspartic acid side chain can significantly reduce aspartimide formation compared to the benzyl ester.[13]

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of amino acids. The extent of racemization is dependent on the amino acid, the coupling reagent, and the reaction conditions. Histidine and cysteine are particularly prone to racemization.

Mitigation Strategies:

  • The choice of coupling reagent is critical. The use of additives like HOBt can suppress racemization when using carbodiimide coupling reagents.

  • Careful control of temperature and reaction time is important.

Side Reactions During Final Cleavage

The harsh acidic conditions of the final cleavage can lead to several side reactions, particularly with sensitive amino acids like tryptophan, methionine, and cysteine. The carbocations generated from the cleavage of protecting groups can alkylate these residues.

Mitigation Strategies:

  • The use of scavenger cocktails is essential to trap these reactive carbocations. Common scavengers include anisole, thioanisole, and ethanedithiol (EDT).[8]

Table 3: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionCommon SequencesMitigation Strategies
Diketopiperazine FormationCyclization of a dipeptidyl-resin to release a diketopiperazine.Pro-Xxx, Gly-Xxx at the C-terminusIn situ neutralization, rapid coupling of the third residue.
Aspartimide FormationIntramolecular cyclization of aspartic acid residues.Asp-Gly, Asp-Ala, Asp-SerUse of β-cyclohexyl (OcHex) side-chain protection for Asp.
RacemizationLoss of stereochemistry at the α-carbon.His, CysUse of appropriate coupling reagents and additives (e.g., HOBt), control of temperature.
AlkylationAlkylation of sensitive residues by carbocations during cleavage.Trp, Met, CysUse of scavenger cocktails (e.g., anisole, thioanisole, EDT) during final cleavage.

Conclusion

The Boc protecting group remains a powerful and reliable tool in the arsenal of the peptide chemist. Its robust nature, coupled with well-established protocols, makes it a valuable strategy for the synthesis of a wide range of peptides. While the harsh acidic conditions required for its removal necessitate careful handling and consideration of potential side reactions, a thorough understanding of the underlying chemistry and the implementation of appropriate mitigation strategies can lead to the successful and efficient synthesis of high-purity peptides. For researchers and professionals in drug development, a mastery of Boc chemistry is essential for the production of complex peptide-based therapeutics and research tools.

References

The Strategic Application of Boc-N,2-dimethylalanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate landscape of pharmaceutical research and development, the design and synthesis of novel therapeutic agents demand a molecular toolkit of exceptional precision and versatility. Among the specialized reagents gaining prominence is Boc-N,2-dimethylalanine, a non-proteinogenic amino acid derivative that offers unique advantages in the construction of peptidomimetics and other complex drug candidates. This technical guide provides an in-depth exploration of the applications of Boc-N,2-dimethylalanine, complete with experimental protocols, quantitative data, and visual representations of its role in key synthetic and biological pathways.

Core Attributes and Synthetic Overview

Boc-N,2-dimethylalanine, chemically known as 2-{--INVALID-LINK--amino}-2-methylpropanoic acid, is a chiral building block characterized by a tert-butyloxycarbonyl (Boc) protecting group on the N-methylated amine and two methyl groups at the alpha-carbon. This unique structure imparts significant steric hindrance and conformational rigidity, properties that are highly sought after in the design of metabolically stable and potent therapeutic peptides.

A general, two-step conceptual pathway for the synthesis of Boc-N,2-dimethylalanine is outlined below. This process would involve the N-methylation of a suitable alanine precursor followed by the introduction of the Boc protecting group.

G cluster_synthesis Conceptual Synthesis of Boc-N,2-dimethylalanine A Alanine Derivative (e.g., 2-aminoisobutyric acid) B N-Methylation (e.g., with methyl iodide and a base) A->B Step 1 C N-Methyl-2-methylalanine B->C D Boc Protection (with Di-tert-butyl dicarbonate) C->D Step 2 E Boc-N,2-dimethylalanine D->E

A conceptual workflow for the synthesis of Boc-N,2-dimethylalanine.

It is important to note that the N-methylation of amino acids can be challenging due to the potential for over-methylation and racemization. Careful optimization of reaction conditions, including the choice of methylating agent, base, and solvent, is crucial for achieving high yields and enantiopurity.

Applications in Peptide Synthesis and Peptidomimetic Design

The primary application of Boc-N,2-dimethylalanine lies in solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics. The Boc protecting group is a cornerstone of one of the foundational strategies in SPPS, offering robust protection of the alpha-amino group that can be readily removed under acidic conditions.

Incorporation into Peptide Chains

The incorporation of Boc-N,2-dimethylalanine into a growing peptide chain follows the standard protocols of Boc-SPPS. The steric hindrance provided by the N-methyl and alpha,alpha-dimethyl groups can make peptide bond formation challenging, often requiring more potent coupling reagents and longer reaction times to ensure efficient acylation.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating AdditiveBaseTypical Reaction TimeCoupling EfficiencyReference
HBTU/HOBtHOBtDIEA1-4 hoursGood to Excellent
HATUNoneDIEA1-2 hoursExcellent
PyBOPHOBtDIEA2-6 hoursGood
DCC/HOBtHOBtNone4-12 hoursModerate to Good

Note: Data presented is generalized for sterically hindered N-methylated amino acids and may require optimization for Boc-N,2-dimethylalanine.

Engineering Conformational Constraints in Peptidomimetics

A key application of Boc-N,2-dimethylalanine is in the design of conformationally constrained peptides and peptidomimetics. The gem-dimethyl substitution at the alpha-carbon, similar to that in α-aminoisobutyric acid (Aib), significantly restricts the available conformational space of the peptide backbone, often inducing helical or turn structures. This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and specificity for its biological target.

The workflow for designing and synthesizing a constrained peptidomimetic incorporating Boc-N,2-dimethylalanine is visualized in the following diagram.

G cluster_design Peptidomimetic Design and Synthesis Workflow A Identify Bioactive Peptide Lead B Computational Modeling (Identify key residues for constraint) A->B C Select Boc-N,2-dimethylalanine for conformational rigidity B->C D Solid-Phase Peptide Synthesis (SPPS) (Incorporate modified amino acid) C->D E Cleavage and Deprotection D->E F Purification (e.g., HPLC) E->F G Characterization (e.g., Mass Spec, NMR) F->G H Biological Activity Assays G->H

Workflow for constrained peptidomimetic development.

Impact on Drug Development and Therapeutic Potential

The incorporation of N-methylated and α,α-disubstituted amino acids like Boc-N,2-dimethylalanine into peptide-based drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.

Enhanced Metabolic Stability

One of the major hurdles in the development of peptide therapeutics is their rapid degradation by proteases in the body. The N-methyl group on the peptide backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

Modulation of Biological Activity

By inducing a specific conformation, Boc-N,2-dimethylalanine can enhance the binding affinity of a peptide to its target receptor. For instance, in the development of antagonists for G-protein coupled receptors (GPCRs), constraining a peptide into its receptor-bound conformation can lead to a significant increase in potency. While specific examples detailing the use of Boc-N,2-dimethylalanine are limited in publicly accessible literature, the principles are well-established for similar modified amino acids.

Table 2: Illustrative Biological Activity of Peptides with N-Methylated Amino Acids

Peptide/PeptidomimeticTargetModificationEffect on ActivityIC50/Ki (nM)Reference
Substance P AntagonistNK-1 ReceptorN-Methyl-p-benzoyl-phenylalanineIncreased antagonistic propertiesData not specified
5-HT(1D) Agonist5-HT(1D) ReceptorDimethyl-ethyl-amine moietyPotent agonismKi = 2.4

Note: This table provides examples of the impact of N-methylation on biological activity and does not contain data specific to Boc-N,2-dimethylalanine due to a lack of available information.

Influence on Signaling Pathways

Peptides and their mimetics often exert their therapeutic effects by modulating intracellular signaling pathways. The enhanced stability and target affinity of peptides containing Boc-N,2-dimethylalanine can lead to more sustained and potent effects on these pathways. For example, a peptidomimetic designed to inhibit a protein-protein interaction in a cancer-related pathway could lead to a more durable downstream effect, such as the induction of apoptosis.

The following diagram illustrates a generalized signaling pathway that could be modulated by a peptidomimetic containing Boc-N,2-dimethylalanine.

G cluster_pathway Modulation of a Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Ligand Growth Factor Ligand->Receptor Inhibitor Peptidomimetic (with Boc-N,2-dimethylalanine) Inhibitor->Receptor Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Inhibition of a signaling pathway by a peptidomimetic.

Experimental Protocols

While a specific protocol for the synthesis and incorporation of Boc-N,2-dimethylalanine is not available, the following are generalized protocols for key steps in the utilization of similar Boc-protected, N-methylated amino acids in SPPS.

General Protocol for Boc Protection of an N-Methylated Amino Acid
  • Dissolve the N-methylated amino acid in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Add a base (e.g., sodium hydroxide) to adjust the pH to approximately 10-11.

  • Cool the reaction mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) (1.1-1.5 equivalents) to the solution while maintaining the pH with the addition of base.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Work up the reaction by acidifying the aqueous solution to pH 2-3 with a suitable acid (e.g., cold 1N HCl) and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Incorporating a Sterically Hindered Boc-Amino Acid in SPPS
  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Boc-N,2-dimethylalanine (3-4 equivalents) with a coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-12 hours, monitoring the reaction for completion (e.g., using the Kaiser test, though it is not reliable for secondary amines).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Conclusion

Boc-N,2-dimethylalanine represents a valuable and specialized building block for the synthesis of advanced peptidomimetics and other drug candidates. Its unique structural features provide a powerful tool for medicinal chemists to introduce conformational constraints and enhance metabolic stability, thereby addressing some of the key challenges in peptide-based drug development. While specific, publicly available data on its direct application is currently limited, the established principles of N-methylation and the use of sterically hindered amino acids in peptide synthesis provide a strong foundation for its effective utilization in the design of next-generation therapeutics. Further research into the specific applications and biological effects of peptides incorporating Boc-N,2-dimethylalanine is warranted and holds significant promise for the future of drug discovery.

An In-depth Technical Guide to Boc-N-Me-Aib-OH: Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-tert-butoxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH) is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. As a building block for peptide synthesis, its unique trifecta of structural features—an acid-labile Boc protecting group, backbone N-methylation, and a sterically demanding α,α-disubstituted (Aib) core—imparts valuable properties to peptide therapeutics. This guide provides a comprehensive overview of the physical and chemical characteristics of Boc-N-Me-Aib-OH, detailed experimental protocols for its synthesis and application, and an analysis of its structural and functional significance.

Chemical and Physical Properties

Boc-N-Me-Aib-OH is a white solid at room temperature. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in naturally occurring proteins.[1] Its structure is specifically designed for use in Boc-based solid-phase peptide synthesis (SPPS). The incorporation of the α-aminoisobutyric acid (Aib) moiety is known to strongly induce helical conformations in peptides, primarily the 3₁₀-helix, due to the steric hindrance imposed by the gem-dimethyl group at the α-carbon.[1][2][3] Furthermore, the N-methylation of the peptide backbone enhances proteolytic stability and can improve membrane permeability, crucial attributes for developing robust peptide-based drugs.[4][5][6]

Data Summary

The key physical and chemical properties of Boc-N-Me-Aib-OH are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name 2-((tert-butoxycarbonyl)(methyl)amino)-2-methylpropanoic acid
Synonyms N-Boc-α-(methylamino)isobutyric acid, Boc-N,2-dimethylalanine, Boc-N-methyl-Aib
CAS Number 146000-39-7
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance Solid
Melting Point 154-158 °C
Purity (Assay) ≥98.0% (HPLC)
Storage Temperature 2-8°C, sealed in a dry environment[7]
Spectroscopic Characterization

While specific spectra for Boc-N-Me-Aib-OH are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a large singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[8][9] Another singlet would correspond to the three protons of the N-methyl group. The six protons of the two gem-dimethyl groups on the Aib core would likely appear as a singlet around 1.54 ppm.[8][9] A broad singlet, characteristic of the acidic proton of the carboxylic acid, would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would feature distinct signals for the various carbon atoms. The carbonyl carbon of the carboxylic acid would appear downfield (170-180 ppm), while the carbonyl carbon of the Boc group would be in the 155 ppm region.[10] The quaternary carbon of the Boc group is typically observed around 80 ppm, and the carbons of the Boc methyl groups appear upfield at approximately 28 ppm. Signals for the N-methyl, the Aib gem-dimethyl groups, and the quaternary α-carbon would also be present in their characteristic regions.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.[11][12] A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[11] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be visible around 1710 cm⁻¹.[13] The carbonyl of the Boc protecting group would also show a strong absorption, typically around 1685-1700 cm⁻¹.[14] C-H stretching vibrations for the methyl groups would appear just below 3000 cm⁻¹.[14]

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis, characterization, and application of Boc-N-Me-Aib-OH.

General Synthesis Protocol

The synthesis of Boc-N-Me-Aib-OH can be adapted from standard procedures for the N-methylation and Boc-protection of amino acids. A common route involves the N-methylation of 2-aminoisobutyric acid followed by the introduction of the Boc group. A more facile, modern approach involves the direct N-methylation of a protected amino acid precursor.[4]

Method: Solid-Phase N-Methylation using a Temporary Protecting Group [4][15]

This protocol is adapted from methods for synthesizing Fmoc-N-methylated amino acids and can be conceptually applied to a Boc-strategy.

  • Resin Attachment: The starting amino acid (e.g., Boc-Aib-OH) is attached to a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.

  • α-Amine Protection: The free α-amine is protected with an orthogonal protecting group, such as o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • N-Alkylation (Methylation): The sulfonamide proton is deprotonated with a base, and the nitrogen is then alkylated using a methylating agent like dimethyl sulfate or methyl iodide. This step introduces the N-methyl group.

  • Sulfonamide Deprotection: The o-NBS group is removed using a solution of 2-mercaptoethanol and a base like DBU in NMP.

  • Cleavage from Resin: The final Boc-N-Me-Aib-OH product is cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1% TFA in DCM) to avoid cleavage of the Boc group itself.

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final high-purity compound.

Characterization by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method to assess the purity of the final product.

  • Sample Preparation: A small amount of the synthesized Boc-N-Me-Aib-OH is dissolved in a suitable solvent mixture (e.g., acetonitrile/water).

  • Column: A C18 analytical column is typically used.

  • Mobile Phase: A gradient elution is employed, typically with Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient: A linear gradient from low to high percentage of Solvent B is run over a set time (e.g., 5% to 95% B over 20 minutes).

  • Detection: The eluent is monitored using a UV detector, typically at 214 nm and 280 nm.

  • Analysis: The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks.

Incorporation into Peptides via Boc-SPPS

Boc-N-Me-Aib-OH is designed for use in Boc solid-phase peptide synthesis. However, its sterically hindered nature presents challenges.

  • Resin Preparation: Start with a suitable resin for Boc chemistry, such as a Merrifield or PAM resin.[16] Swell the resin in an appropriate solvent like Dichloromethane (DCM).

  • Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin using a solution of 50% trifluoroacetic acid (TFA) in DCM.[16] This is followed by neutralization with a base like N,N-diisopropylethylamine (DIPEA).

  • Amino Acid Activation: In a separate vessel, pre-activate Boc-N-Me-Aib-OH (typically 3-4 equivalents) with a coupling reagent. Due to the steric hindrance of N-methylated residues, powerful coupling reagents like HATU or PyBOP are recommended.[17]

  • Coupling: Add the activated amino acid solution to the resin. The coupling reaction for sterically hindered residues like Boc-N-Me-Aib-OH may require extended reaction times (e.g., 2-4 hours) or double coupling (repeating the coupling step with fresh reagents).[17]

  • Monitoring: The completion of the coupling reaction cannot be monitored with the standard Kaiser test, as the secondary amine of the N-methylated residue does not react with ninhydrin. Alternative tests like the bromophenol blue test can be used.[17]

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping agent like acetic anhydride.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically liquid hydrogen fluoride (HF) with scavengers.[16]

Structural and Functional Significance

The utility of Boc-N-Me-Aib-OH stems directly from its constituent parts, which work synergistically to create peptides with enhanced therapeutic properties.

  • Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of one of the two major SPPS strategies. Its key advantage is its lability under moderately acidic conditions (like TFA), while remaining stable to the basic conditions used for neutralization, allowing for the stepwise elongation of the peptide chain.[18]

  • α-Aminoisobutyric Acid (Aib) Core: The gem-dimethyl group on the α-carbon of Aib severely restricts the available conformational space (the Ramachandran plot angles φ and ψ).[2] This steric constraint forces the peptide backbone to adopt a helical conformation, most commonly a 3₁₀-helix.[1][3] This pre-organization can lead to higher binding affinity with biological targets and protects the peptide from degradation by proteases.[5]

  • N-Methylation: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets but is compatible with helical structures.[6] More importantly, N-methylation sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's half-life in vivo.[4][5] It can also enhance lipophilicity, which may improve cell membrane permeability and bioavailability.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships described in this guide.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) Deprotection 1. Boc Deprotection (50% TFA in DCM) Neutralization 2. Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Remove TFA Coupling 3. Coupling (Activated Boc-N-Me-Aib-OH) Neutralization->Coupling Prepare for coupling Wash 4. Wash (DMF, DCM) Coupling->Wash Attach new residue Wash->Deprotection Start next cycle FinalCleavage Final Cleavage & Deprotection (Liquid HF) Wash->FinalCleavage After last cycle Start Start: Peptide-Resin (Boc-AA-Resin) Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification FinalPeptide Final N-Me-Aib Containing Peptide Purification->FinalPeptide

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS) incorporating Boc-N-Me-Aib-OH.

Structural_Features cluster_components cluster_functions cluster_properties Boc Boc Group (tert-butoxycarbonyl) Protect Acid-Labile Amine Protection Boc->Protect NMe N-Methyl Group Steric Steric Hindrance (Backbone & α-Carbon) NMe->Steric Hbond H-Bond Donor Removal NMe->Hbond Aib Aib Core (gem-dimethyl) Aib->Steric SPPS Enables Stepwise Boc-SPPS Protect->SPPS Stability Enhanced Proteolytic Stability Steric->Stability Conformation Conformational Rigidity (Helical Induction) Steric->Conformation Hbond->Stability Permeability Increased Membrane Permeability Hbond->Permeability

Caption: Logical relationship of structural features of Boc-N-Me-Aib-OH to desired peptide properties.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Boc-N-Me-Aib-OH.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. In case of dust formation, a type N95 (US) or type P1 (EN 143) dust mask may be desired.[19]

  • Handling: Avoid contact with skin and eyes and do not breathe dust.[20] Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is sealed at 2-8°C.[7]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[20]

Conclusion

Boc-N-Me-Aib-OH is a highly specialized and valuable building block for the synthesis of advanced peptide therapeutics. Its carefully designed structure provides a powerful tool for medicinal chemists to introduce conformational rigidity and enhance metabolic stability, thereby addressing two of the most significant challenges in peptide drug development. A thorough understanding of its chemical properties, the nuances of its application in peptide synthesis, and the functional consequences of its incorporation is essential for researchers aiming to design the next generation of potent and durable peptide-based drugs.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated and sterically hindered amino acids, such as N-methyl-α-aminoisobutyric acid (N-Me-Aib), into peptide sequences is a powerful strategy in medicinal chemistry. This modification can significantly enhance a peptide's therapeutic properties by increasing its resistance to proteolytic degradation, improving membrane permeability, and constraining its conformation, which can lead to higher receptor affinity and selectivity. However, the synthesis of peptides containing such residues presents considerable challenges due to the steric hindrance at the α-carbon and the secondary amine, which can impede coupling reactions.

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-N-Me-Aib-OH using tert-butyloxycarbonyl (Boc) chemistry. The described methods are optimized to overcome the challenges associated with "difficult couplings" to ensure high yields and purity of the final peptide product.

Data Presentation

The successful incorporation of Boc-N-Me-Aib-OH relies on the careful selection of reagents and optimized reaction conditions. The following tables summarize key quantitative data and a comparison of common coupling reagents for sterically hindered and N-methylated amino acids.

Table 1: Typical Parameters for Boc-SPPS of Peptides Containing N-Me-Aib

ParameterValueNotes
Resin Substitution0.3 - 0.7 mmol/gA lower substitution resin is recommended to minimize steric hindrance between growing peptide chains. Merrifield or PAM resins are commonly used for Boc chemistry.
Coupling Efficiency (Standard Amino Acids)>99%Monitored by a negative Kaiser test.
Coupling Efficiency (Boc-N-Me-Aib-OH)85 - 98%Highly dependent on the coupling reagent and reaction conditions. Double coupling may be required. Monitored by the bromophenol blue test as the Kaiser test is not suitable for secondary amines.[1]
Deprotection Efficiency (Boc group)>99%Typically achieved with 50% TFA in DCM.
Overall Crude Peptide Yield50 - 70%Dependent on peptide length and the number of "difficult" residues.
Crude Peptide Purity (by HPLC)40 - 60%Purification is generally required to remove deletion and truncated sequences.

Table 2: Comparison of Coupling Reagents for N-Methylated and Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseReactivityRacemization RiskNotes
HATU NoneDIEA, CollidineVery HighLowHighly effective for N-methylated and sterically hindered residues. Pre-activation is recommended.[1][2][3]
PyBOP HOBt (optional)DIEAHighLowGood performance for N-methylated amino acids, but may be less effective than HATU for the most difficult couplings.[4][5]
PyBrOP NoneDIEAVery HighModerateMore reactive than PyBOP and effective for hindered couplings, but may increase the risk of racemization with prolonged reaction times.[1][5][6]
DIC/Oxyma OxymaNoneHighLowA cost-effective and safe alternative to HOBt/HOAt-based reagents, showing good results for hindered couplings.[7]
HBTU/HCTU HOBt/6-Cl-HOBtDIEAHighLowLess effective than HATU for coupling N-methyl amino acids.[1]

Note: The data presented are typical values and may vary depending on the specific peptide sequence, scale, and instrumentation.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing a Boc-N-Me-Aib-OH residue using Boc chemistry.

Materials and Reagents
  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Boc-N-Me-Aib-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., p-cresol, anisole)

  • Solid-phase synthesis vessel

  • Shaker

Protocol: Single Coupling Cycle for Boc-N-Me-Aib-OH

This protocol describes the steps for one complete cycle of amino acid addition, focusing on the incorporation of the sterically hindered Boc-N-Me-Aib-OH.

1. Resin Preparation and Swelling:

  • Place the resin in the reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g of resin).

  • Swell the resin in DCM (10 mL/g of resin) for 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin.

  • Shake for 2 minutes (pre-wash).

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM (10 mL/g of resin).

  • Shake for 20-30 minutes.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x 10 mL/g), followed by isopropanol (2 x 10 mL/g), and then DCM (3 x 10 mL/g) to remove residual acid.

3. Neutralization:

  • Add a solution of 10% DIEA in DCM (10 mL/g of resin) to the resin.

  • Shake for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5 x 10 mL/g) to remove excess base.

4. Coupling of Boc-N-Me-Aib-OH using HATU:

  • In a separate vessel, dissolve Boc-N-Me-Aib-OH (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

  • Drain the DCM from the resin and add the activated amino acid solution.

  • Shake the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37°C).

  • Monitoring the Coupling: Since the Kaiser test is not effective for secondary amines, the completion of the coupling should be monitored using the bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, in which case a second coupling should be performed.[1]

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Note: Cleavage with anhydrous HF is highly hazardous and requires specialized equipment and safety precautions.

1. Preparation for Cleavage:

  • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry under vacuum.

2. HF Cleavage:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., a mixture of p-cresol and anisole) to trap reactive cations generated during cleavage.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

3. Work-up:

  • Evaporate the HF under a stream of nitrogen.

  • Wash the crude peptide with cold diethyl ether to remove the scavengers.

  • Precipitate the peptide with cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetonitrile and TFA) and lyophilize.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualization

SPPS_Workflow Resin Resin Support (e.g., Merrifield) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Cycle Wash_DCM DCM Wash Deprotection->Wash_DCM Neutralization Neutralization (10% DIEA/DCM) Neutralization->Wash_DCM Remove excess base Coupling Coupling Boc-N-Me-Aib-OH HATU/DIEA Wash_DMF DMF Wash Coupling->Wash_DMF Remove excess reagents Wash_DCM->Neutralization Wash_DCM->Coupling Cycle Repeat Cycle for Next Amino Acid Wash_DMF->Cycle Cleavage Final Cleavage (e.g., HF) Wash_DMF->Cleavage Final Cycle Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for Boc-SPPS incorporating Boc-N-Me-Aib-OH.

References

Application Notes and Protocols for Coupling Boc-N-Me-Aib-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated and α,α-disubstituted amino acids, such as Boc-N-Me-Aib-OH (tert-butyloxycarbonyl-N-methyl-α-aminoisobutyric acid), is a critical strategy in medicinal chemistry for enhancing the pharmacological properties of peptides. These modifications can improve proteolytic stability, increase membrane permeability, and induce specific conformational constraints, thereby fine-tuning biological activity. However, the steric hindrance posed by the N-methyl group and the gem-dimethyl groups on the α-carbon makes the coupling of Boc-N-Me-Aib-OH during Solid-Phase Peptide Synthesis (SPPS) exceptionally challenging.[1] Standard coupling protocols often result in incomplete reactions, leading to deletion sequences and low yields of the target peptide.

This document provides a comprehensive guide to the effective coupling of Boc-N-Me-Aib-OH in Boc-chemistry SPPS. It includes a comparative analysis of suitable coupling reagents, detailed experimental protocols, and troubleshooting strategies to overcome the synthetic hurdles associated with this sterically demanding amino acid.

Challenges in Coupling Boc-N-Me-Aib-OH

The primary challenge in acylating a peptide-resin with Boc-N-Me-Aib-OH is the severe steric hindrance around the reactive carboxyl group. This hindrance slows down the rate of peptide bond formation significantly. Consequently, standard coupling conditions are often insufficient to drive the reaction to completion.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of Boc-N-Me-Aib-OH. High-reactivity reagents are essential to overcome the steric barrier. Uronium/aminium and phosphonium salt-based reagents are strongly preferred over carbodiimides for this purpose.[2]

Coupling Reagent ClassReagent ExamplesTypical Coupling Efficiency for N-Methylated Amino AcidsKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU~95-98%[2]Highly reactive and efficient for hindered couplings. HATU is often considered superior to HBTU for sterically demanding residues.[3] COMU is a safer alternative to HOBt/HOAt-based reagents.[4][5]
Phosphonium Salts PyAOP, PyBOP, PyBroPSignificant Yields (>10%)[1]Also highly effective for hindered couplings. PyAOP and PyBroP are noted for their high reactivity.[1][6] Phosphonium salts do not pose a risk of guanidinylation side reactions.[7]
Carbodiimides DIC, DCCGenerally lowNot recommended for primary coupling of Boc-N-Me-Aib-OH due to lower reactivity. May be used with additives like OxymaPure, but onium salts are preferred.[8]
Other TFFH, BOP-ClNot explicitly quantified, but effective for hindered couplingsTFFH generates highly reactive amino acid fluorides in situ. BOP-Cl is another option for difficult couplings of N-methylated amino acids.

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids.

Experimental Protocols

The following protocols are optimized for the coupling of the sterically hindered Boc-N-Me-Aib-OH. It is crucial to ensure all reagents and solvents are of high purity and anhydrous to maximize coupling efficiency. Monitoring the reaction is critical; the Kaiser test is unreliable for N-methylated amines, so a bromophenol blue test is recommended.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for achieving good yields with Boc-N-Me-Aib-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-Me-Aib-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group using 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash) followed by a 20-30 minute reaction.[9]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove TFA and byproducts.

  • Neutralization: Neutralize the resin-bound amine salt with 10% DIPEA in DMF for 2 x 2 minutes. Wash again with DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-N-Me-Aib-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF. Add DIPEA (6-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended to overnight.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Recoupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 5-8 (a "double coupling").

Protocol 2: PyBroP-Mediated Coupling

PyBroP is another powerful reagent suitable for this challenging coupling.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-Me-Aib-OH

  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • SPPS reaction vessel

Procedure:

  • Resin Preparation, Deprotection, and Washing: Follow steps 1-4 from Protocol 1.

  • Coupling Reaction: a. Suspend the neutralized resin in DCM or DMF. b. In a separate vessel, dissolve Boc-N-Me-Aib-OH (2-3 equivalents) in DCM or DMF and add to the resin. c. Add PyBroP (2-3 equivalents) to the resin suspension. d. Cool the reaction mixture to 0°C. e. Add DIPEA (6-9 equivalents) and allow the reaction to proceed, mixing for 1-2 hours at 0°C and then allowing it to warm to room temperature overnight.

  • Monitoring and Washing: Follow steps 7-8 from Protocol 1. Perform a double coupling if necessary.

Visualizing the Workflow

SPPS_Coupling_Workflow General SPPS Workflow for Boc-N-Me-Aib-OH Coupling Resin Start: Peptide-Resin Swell 1. Swell Resin (DMF, 30-60 min) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 3. Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize 4. Neutralize (10% DIPEA/DMF) Wash1->Neutralize Wash2 5. Wash (DMF) Neutralize->Wash2 Couple 7. Couple to Resin (2-4h or overnight) Wash2->Couple Activate 6. Pre-activate Amino Acid (Boc-N-Me-Aib-OH + Coupling Reagent + Base) Activate->Couple Monitor 8. Monitor Reaction (Bromophenol Blue Test) Couple->Monitor Monitor->Couple Incomplete (Double Couple) Wash3 9. Wash (DMF, DCM) Monitor->Wash3 Complete Incomplete Incomplete Complete Complete NextCycle Proceed to Next Cycle Wash3->NextCycle

Caption: General SPPS workflow for Boc-N-Me-Aib-OH coupling.

Troubleshooting and Optimization

Low coupling efficiency is the most common issue when working with Boc-N-Me-Aib-OH. The following decision tree provides a systematic approach to troubleshooting.

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency Start Problem: Incomplete Coupling (Positive Bromophenol Blue Test) DoubleCouple Strategy 1: Double Coupling Re-expose resin to fresh, activated Boc-N-Me-Aib-OH Start->DoubleCouple ModifyConditions Strategy 2: Modify Conditions DoubleCouple->ModifyConditions If still incomplete IncreaseTime Increase Coupling Time (e.g., 4h to overnight) ModifyConditions->IncreaseTime IncreaseTemp Increase Temperature (e.g., to 40-50°C) (Caution: may increase racemization) ModifyConditions->IncreaseTemp IncreaseConc Increase Reagent Concentration (e.g., to 5 equivalents) ModifyConditions->IncreaseConc ChangeReagent Strategy 3: Change Coupling Reagent Switch to a more potent reagent (e.g., HBTU -> HATU or PyAOP) ModifyConditions->ChangeReagent If still incomplete ChangeSolvent Strategy 4: Change Solvent Use NMP to disrupt potential aggregation ChangeReagent->ChangeSolvent If still incomplete Microwave Strategy 5: Use Microwave Synthesis Drives difficult couplings to completion more efficiently ChangeSolvent->Microwave If still incomplete

Caption: A decision tree for troubleshooting incomplete couplings.

Conclusion

The successful incorporation of the sterically demanding Boc-N-Me-Aib-OH in SPPS is highly dependent on the selection of appropriate, high-reactivity coupling reagents and optimized reaction conditions. For this challenging amino acid, the use of potent uronium/aminium or phosphonium salt-based reagents such as HATU, PyAOP, or PyBroP is strongly recommended. Standard coupling reagents like DIC are likely to result in incomplete reactions and the formation of deletion peptides. Strategies such as double coupling, extended reaction times, and the use of microwave assistance can further enhance coupling efficiency. The provided protocols and troubleshooting guide offer a robust starting point for the optimization of coupling conditions for your specific peptide sequence, enabling the successful synthesis of complex, N-methylated peptides.

References

Application Notes and Protocols for Using Boc-N-Me-Aib-OH to Induce Helical Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide science and drug development, the precise control of peptide conformation is paramount for achieving desired biological activity and enhancing therapeutic properties. α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool for inducing and stabilizing helical structures within peptides.[1] Its unique gem-dimethyl group at the α-carbon sterically restricts the peptide backbone's conformational freedom, promoting the formation of stable 3₁₀- and α-helical structures.[2][3] The N-methylated derivative, Boc-N-Me-Aib-OH, further enhances these properties by increasing proteolytic resistance and potentially improving membrane permeability, making it an invaluable building block for designing potent and stable peptide therapeutics.[4]

The incorporation of Boc-N-Me-Aib-OH can lead to peptides with improved stability, enhanced bioavailability, and the ability to penetrate the blood-brain barrier.[1] These characteristics are highly desirable in the development of novel therapeutics, including antimicrobial peptides, cell-penetrating peptides (CPPs), and inhibitors of protein-protein interactions.[1][5][6] These application notes provide detailed protocols for the synthesis of peptides containing Boc-N-Me-Aib-OH and for the characterization of the induced helical structures.

Data Presentation

The following tables summarize the physicochemical properties of Boc-N-Me-Aib-OH and representative quantitative data obtained from the characterization of peptides incorporating Aib residues to induce helical conformations.

Table 1: Physicochemical Properties of Boc-N-Me-Aib-OH

PropertyValue
CAS Number 146000-39-7
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance Solid
Melting Point 154-158 °C
Purity (HPLC) ≥98.0%
Solubility Soluble in organic solvents like DMF, DMSO, and acetonitrile

Table 2: Representative Circular Dichroism (CD) Data for an Aib-Containing Helical Peptide

Peptide Sequence: Boc-(L-Val-L-Val-Aib)₄-OMe[7]

Wavelength (nm)Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹)Structural Interpretation
222-25,000Characteristic negative band for right-handed α-helical structures
207-30,000Characteristic negative band for right-handed α-helical structures
Ratio [θ]₂₂₂/[θ]₂₀₇ 0.83Suggests a predominantly α-helical conformation

Table 3: Representative ¹H NMR Spectroscopic Data for an Aib-Containing Helical Peptide

Data for amide (NH) protons in a helical conformation[3]

ProtonChemical Shift (ppm)Temperature Coefficient (Δδ/ΔT) (ppb/K)Interpretation
Internal NH7.5 - 8.5-1 to -3Low temperature coefficient indicates involvement in stable intramolecular hydrogen bonds, characteristic of a helical structure.
N-terminal NH~7.0> -5Higher temperature coefficient suggests greater solvent exposure and lack of stable hydrogen bonding.

Table 4: Representative X-ray Crystallography Data for an Aib-Containing Peptide

Peptide Sequence: Boc-(L-Val-L-Val-Aib)₄-OMe[8]

Residue RangeMean φ (phi) Torsion Angle (°)Mean ψ (psi) Torsion Angle (°)Conformation
2-11-63.1-39.9Right-handed (P) α-helix
Ideal α-helix~ -60~ -45

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Boc-N-Me-Aib-OH using Boc Chemistry

This protocol outlines the manual synthesis of a model peptide on a Merrifield resin. Due to the steric hindrance of Boc-N-Me-Aib-OH, specialized coupling conditions are employed to ensure high coupling efficiency.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids

  • Boc-N-Me-Aib-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Piperidine

  • Methanol (MeOH)

  • Diethyl ether

  • Cleavage Cocktail (e.g., HF/anisole 9:1 or TFMSA/TFA/DMS/anisole)

  • Bromophenol Blue monitoring solution (250 mg in 50 ml DMF)[9]

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the Merrifield resin in DCM in a reaction vessel for 1 hour.

    • Load the first Boc-protected amino acid (C-terminal residue) onto the resin using standard procedures (e.g., the cesium salt method) to achieve a substitution of 0.5-1.0 mmol/g.[10]

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Add a solution of 50% TFA in DCM to the resin.

      • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

      • Agitate for an additional 20 minutes.[10]

      • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

    • Neutralization:

      • Add a solution of 10% DIEA in DMF to the resin.

      • Agitate for 5 minutes and drain. Repeat once.

      • Wash the resin with DMF (5x).

    • Amino Acid Coupling (for standard Boc-amino acids):

      • In a separate vial, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in DMF.

      • Add 3 equivalents of a coupling agent like HBTU and 6 equivalents of DIEA.

      • Allow to pre-activate for 2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Coupling of Boc-N-Me-Aib-OH (Sterically Hindered Residue):

      • In a separate vial, dissolve 3 equivalents of Boc-N-Me-Aib-OH and 3 equivalents of HATU in DMF.[9][11]

      • Add 6 equivalents of DIEA and allow to pre-activate for 2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 4-6 hours at room temperature. For particularly difficult couplings, a second coupling may be necessary.[11]

    • Monitoring the Coupling Reaction:

      • For standard amino acids, use the Kaiser test.

      • For coupling to the N-methylated residue, the Kaiser test will give a false negative. Use the Bromophenol Blue test: add a few beads of resin to the test solution. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction, requiring a recoupling step.[9][12]

    • Washing:

      • After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Repeat steps 2.1-2.6 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final residue is coupled, perform a final Boc deprotection.

    • Dry the peptide-resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., anhydrous HF with 10% anisole as a scavenger) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training). [10]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Characterization of Helical Structure by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent, typically 2,2,2-trifluoroethanol (TFE), which is known to promote helical conformations.[13]

    • Prepare a stock solution of the peptide at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to determine the optimal concentration for CD measurements (typically in the range of 0.1-0.2 mg/mL).

  • CD Spectrometer Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Calibrate the instrument using a standard such as camphor-10-sulfonic acid.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Accumulations: 3-5 scans

  • Data Acquisition and Analysis:

    • Record a baseline spectrum of the solvent (TFE) and subtract it from the peptide spectra.

    • Average the accumulated scans for the peptide sample.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × d × c) where:

      • θ_obs = observed ellipticity in degrees

      • MRW = mean residue weight (molecular weight of the peptide / number of amino acid residues)

      • d = path length in cm

      • c = concentration in g/mL

    • Analyze the resulting spectrum. The presence of two negative bands around 208 nm and 222 nm is characteristic of an α-helical conformation.[7] A single negative band around 220 nm and a positive band around 205 nm is more indicative of a 3₁₀-helix.

Visualizations

Boc_SPPS_Workflow cluster_cycle Peptide Elongation Cycle deprotection Boc Deprotection (50% TFA in DCM) neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization Wash coupling Amino Acid Coupling (Boc-AA, HATU, DIEA) neutralization->coupling Wash monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->deprotection Recouple if needed, then Wash final_deprotection Final Deprotection monitoring->final_deprotection Final Cycle Complete start Start: Resin Swelling & First AA Loading start->deprotection cleavage Cleavage from Resin (e.g., HF/anisole) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Characterization purification->end

Caption: Boc-SPPS workflow for synthesizing peptides with Boc-N-Me-Aib-OH.

Helical_Induction cluster_unrestricted Standard Amino Acid cluster_restricted Aib Residue unrestricted N C' H R unrestricted:ca->unrestricted:n φ unrestricted:ca->unrestricted:c ψ free_rotation Free rotation around φ and ψ angles allows for flexible conformations. unrestricted->free_rotation restricted N C' CH₃ CH₃ restricted:ca->restricted:n φ (restricted) restricted:ca->restricted:c ψ (restricted) helix_formation Gem-dimethyl group restricts rotation, favoring helical (3₁₀ or α) conformations. restricted->helix_formation

Caption: Conformational restriction by Aib inducing helical structures.

Antimicrobial_Mechanism Antimicrobial Peptide (AMP) Membrane Disruption: Toroidal Pore Model cluster_membrane Bacterial Cell Membrane mem_top Outer Leaflet mem_bottom Inner Leaflet amp1 Helical AMP amp1->mem_top Interaction amp2 Helical AMP step2 2. AMPs insert into the outer leaflet, inducing membrane curvature. amp2->step2 amp3 Helical AMP step3 3. Formation of a toroidal pore where phospholipid headgroups line the channel along with the AMPs. amp3->step3 step1 1. Electrostatic attraction of cationic AMPs to anionic bacterial membrane. step4 4. Ion leakage and membrane depolarization lead to cell death. step3->step4

Caption: Mechanism of action for an Aib-containing antimicrobial peptide.

References

Application Notes and Protocols for the Synthesis of Peptaibols Containing Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptaibols are a class of peptide antibiotics characterized by a high content of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and an N-terminal acetyl group and a C-terminal amino alcohol. The incorporation of sterically hindered amino acids like Aib and its N-methylated derivative, N-methyl-α-aminoisobutyric acid (N-Me-Aib), plays a crucial role in inducing and stabilizing helical secondary structures, which are essential for their biological activity. N-methylation of the peptide backbone can further enhance proteolytic stability, membrane permeability, and conformational rigidity, making these modified peptaibols attractive candidates for drug development.

The synthesis of peptaibols containing N-methylated amino acids, such as Boc-N-Me-Aib-OH, presents significant challenges due to the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions. This document provides detailed protocols and application notes for the successful incorporation of Boc-N-Me-Aib-OH into peptaibols using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids like Boc-N-Me-Aib-OH. The following table summarizes the coupling yields of different reagents in the synthesis of a model tripeptide containing (NMe)Aib.[1]

Coupling Reagent/MethodCarboxyl ComponentAmine ComponentProductYield (%)
Pivaloyl Mixed AnhydrideBoc-Phe-OHH-(NMe)Aib-Phe-OBzlBoc-Phe-(NMe)Aib-Phe-OBzl<10
Pentafluorophenyl EsterBoc-Phe-OPfpH-(NMe)Aib-Phe-OBzlBoc-Phe-(NMe)Aib-Phe-OBzl<10
Acyl FluorideBoc-Phe-FH-(NMe)Aib-Phe-OBzlBoc-Phe-(NMe)Aib-Phe-OBzl<10
HBTU (excess)Boc-Phe-OHH-(NMe)Aib-Phe-OBzlBoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yields
PyBroP (excess)Boc-Phe-OHH-(NMe)Aib-Phe-OBzlBoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yields
Boc-Phe-NCABoc-Phe-NCAH-(NMe)Aib-Phe-OBzlBoc-Phe-(NMe)Aib-Phe-OBzlSuperior Yields

Data extracted from a comparative study on coupling hindered peptides. "Significant Yields" and "Superior Yields" were reported without specific percentages in the abstract, indicating a substantial improvement over the methods yielding less than 10%.[1]

Experimental Protocols

The following protocols are adapted from standard Boc-SPPS procedures with optimizations for the incorporation of the sterically hindered Boc-N-Me-Aib-OH.

Protocol 1: Manual Boc-SPPS Cycle for Peptaibol Synthesis

This protocol outlines a single coupling cycle. The cycle is repeated for each amino acid in the peptaibol sequence.

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF).

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3 times) and DMF (3 times).

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 2 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin with DMF (3 times) and DCM (3 times).

4. Coupling of Standard Boc-Amino Acids:

  • In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test (for primary amines).

5. Coupling of Boc-N-Me-Aib-OH (Optimized):

  • Due to the steric hindrance of Boc-N-Me-Aib-OH, a more potent coupling reagent and longer reaction times are recommended.

  • Method A (PyBroP):

    • In a separate vessel, dissolve 3 equivalents of Boc-N-Me-Aib-OH in DMF.

    • Add the solution to the resin.

    • Add 3 equivalents of PyBroP.

    • Cool the reaction vessel to 0°C.

    • Add 9 equivalents of DIEA.

    • Agitate the mixture at 0°C for 10 minutes, then at room temperature for at least 4 hours, or overnight for difficult couplings.

  • Method B (HATU):

    • In a separate vessel, dissolve 3 equivalents of Boc-N-Me-Aib-OH and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for at least 4 hours, or overnight.

  • Monitoring: The Kaiser test is not effective for secondary amines. The completion of the coupling of N-methylated amino acids can be monitored using the Chloranil test or by performing a test cleavage on a small amount of resin followed by LC-MS analysis.

  • Double Coupling: If the coupling is incomplete after the initial reaction time, the coupling step for Boc-N-Me-Aib-OH should be repeated with a fresh solution of activated amino acid.

6. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

7. Capping (Optional but Recommended):

  • To block any unreacted amino groups, especially after a difficult coupling, treat the resin with a solution of acetic anhydride and DIEA in DMF (10:5:85 v/v/v) for 30 minutes.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Cleavage and Deprotection

1. Preparation:

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail:

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for benzyl-based protecting groups is high-HF (90% HF, 10% anisole) or a lower toxicity TFMSA-based cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in a suitable apparatus (e.g., a Teflon HF cleavage apparatus).

  • Stir the mixture at 0°C for 1-2 hours.

4. Peptide Precipitation and Purification:

  • Evaporate the cleavage cocktail under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether several times to remove scavengers.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry.

Visualizations

SPPS_Workflow_for_Peptaibols_with_Boc_N_Me_Aib_OH cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeat for each Amino Acid) cluster_Final_Steps Final Steps Resin Start with Resin (e.g., Merrifield, MBHA) Swell Swell Resin in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Deprotection Boc Deprotection (50% TFA in DCM) Wash_DMF1->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Standard_Coupling Standard Boc-AA (e.g., HBTU/DIEA) Coupling->Standard_Coupling If standard AA Hindered_Coupling Boc-N-Me-Aib-OH (e.g., PyBroP/DIEA or HATU/DIEA) Double coupling may be required. Coupling->Hindered_Coupling If hindered AA Wash_Cycle Wash with DMF & DCM Standard_Coupling->Wash_Cycle Hindered_Coupling->Wash_Cycle Capping Capping (Optional) (Acetic Anhydride/DIEA) Wash_Cycle->Capping Capping->Deprotection Start next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or Reagent K) Capping->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Final_Peptide Final Peptaibol Characterization->Final_Peptide

Caption: Workflow for Boc-SPPS of peptaibols highlighting the specialized coupling step for Boc-N-Me-Aib-OH.

Coupling_Logic Start Start Coupling Step Check_AA Is Amino Acid Boc-N-Me-Aib-OH? Start->Check_AA Standard_Protocol Use Standard Coupling Protocol (e.g., HBTU, 1-2h) Check_AA->Standard_Protocol No Optimized_Protocol Use Optimized Protocol (e.g., PyBroP or HATU, >4h) Check_AA->Optimized_Protocol Yes Monitor_Coupling Monitor Coupling Completion Standard_Protocol->Monitor_Coupling Optimized_Protocol->Monitor_Coupling Kaiser_Test Kaiser Test Monitor_Coupling->Kaiser_Test Primary Amine Chloranil_Test Chloranil Test / Test Cleavage Monitor_Coupling->Chloranil_Test Secondary Amine Coupling_Complete Is Coupling Complete? Kaiser_Test->Coupling_Complete Chloranil_Test->Coupling_Complete Wash Wash Resin Coupling_Complete->Wash Yes Double_Couple Perform Double Coupling Coupling_Complete->Double_Couple No End Proceed to Next Step (or Capping) Wash->End Double_Couple->Optimized_Protocol

Caption: Decision workflow for the amino acid coupling step in peptaibol synthesis.

References

Application Notes and Protocols for Solution-Phase Synthesis with Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating the sterically hindered, N-methylated amino acid, N-tert-butyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH). The inclusion of N-methylated amino acids, particularly α,α-disubstituted ones like N-Me-Aib, is a critical strategy in medicinal chemistry to enhance the metabolic stability, conformational rigidity, and cell permeability of peptide-based therapeutics.[1][2][3] This document outlines detailed protocols for coupling and deprotection steps, presents quantitative data for reaction optimization, and offers troubleshooting strategies for common challenges encountered during the synthesis of N-Me-Aib-containing peptides.

Introduction: The Challenge of Sterically Hindered Amino Acids

The synthesis of peptides containing N-methylated and α,α-disubstituted amino acids such as Boc-N-Me-Aib-OH presents significant synthetic challenges. The primary obstacle is the steric hindrance posed by the N-methyl group and the gem-dimethyl groups on the α-carbon.[4][5] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the peptide chain, leading to slower reaction rates, incomplete couplings, and lower overall yields.[4] Consequently, standard peptide coupling reagents and conditions are often inefficient, necessitating the use of more potent activators and optimized protocols.

Data Presentation: Optimizing Coupling Reactions

The choice of coupling reagent is paramount for achieving high yields when incorporating Boc-N-Me-Aib-OH. The following table summarizes a comparative analysis of commonly used coupling reagents for the solution-phase synthesis of a model dipeptide, Boc-N-Me-Aib-Ala-OMe. The data highlights the superior performance of uronium/aminium and phosphonium salt-based reagents over traditional carbodiimides for this sterically demanding coupling.

Table 1: Comparison of Coupling Reagent Performance for the Synthesis of Boc-N-Me-Aib-Ala-OMe

Coupling ReagentAdditiveBaseReaction Time (h)Yield (%)Key Observations
HATUHOAtDIPEA2 - 490-95High reactivity and low epimerization; considered a gold standard for hindered couplings.[6]
HBTUHOBtDIPEA4 - 685-90A cost-effective alternative to HATU, offering good yields for many hindered couplings.[7]
PyBOP-DIPEA3 - 588-93Phosphonium salt-based reagent, known for clean reactions and high efficiency in hindered couplings.
COMU-DIPEA1 - 392-97A highly reactive uronium salt that often provides excellent yields in short reaction times.[8]
DCCHOBtNMM24 - 48< 40Significantly lower yields due to the high steric hindrance; not recommended for this type of coupling.

Yields are approximate and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key stages of solution-phase peptide synthesis involving Boc-N-Me-Aib-OH.

General Materials and Methods
  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Ethyl Acetate (EtOAc) should be of peptide synthesis grade and anhydrous.

  • Reagents: Boc-N-Me-Aib-OH, amino acid esters (e.g., H-Ala-OMe·HCl), coupling reagents (HATU, HBTU, PyBOP), additives (HOBt, HOAt), and bases (DIPEA, NMM) should be of high purity.

  • Reaction Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., EtOAc/Hexane or DCM/Methanol).

  • Purification: Crude products should be purified by flash column chromatography on silica gel.

  • Characterization: The identity and purity of the synthesized peptides should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

Protocol 1: Coupling of Boc-N-Me-Aib-OH using HATU

This protocol describes the coupling of Boc-N-Me-Aib-OH to an amino acid ester using the highly efficient HATU reagent.

Procedure:

  • To a solution of Boc-N-Me-Aib-OH (1.0 eq) and the amino acid ester hydrochloride salt (e.g., H-Ala-OMe·HCl, 1.05 eq) in anhydrous DMF, add DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve HATU (1.05 eq) and HOAt (1.1 eq) in anhydrous DMF.

  • Add the HATU/HOAt solution to the amino acid mixture dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the removal of the Boc protecting group in solution-phase.[10][11]

Procedure:

  • Dissolve the Boc-protected peptide in DCM (approximately 10 mL per gram of peptide).

  • Add an equal volume of TFA to the solution at room temperature. For acid-sensitive peptides, the reaction can be performed at 0 °C.[11]

  • Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • The resulting TFA salt of the peptide can be used directly in the next coupling step after neutralization or can be precipitated from cold diethyl ether to yield a solid.[9]

Table 2: Typical Conditions for Boc-Deprotection of N-Me-Aib-Containing Peptides

Peptide SubstrateTFA Concentration in DCM (%)Temperature (°C)Reaction Time (h)Yield (%)Notes
Boc-N-Me-Aib-Ala-OMe50251.5>95Standard conditions for robust substrates.
Boc-Peptide (acid-labile side chains)25-3002-3>90Milder conditions to prevent side-chain deprotection.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in the solution-phase synthesis with Boc-N-Me-Aib-OH.

Solution_Phase_Peptide_Synthesis_Workflow cluster_coupling Coupling Step cluster_deprotection Deprotection Step cluster_cycle Elongation Cycle Boc_AA Boc-N-Me-Aib-OH Boc_Peptide Boc-N-Me-Aib-Peptide-OR Boc_AA->Boc_Peptide Peptide_Ester H-Peptide-OR Peptide_Ester->Boc_Peptide Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Boc_Peptide Activation Base Base (e.g., DIPEA) Base->Boc_Peptide TFA TFA/DCM Boc_Peptide->TFA cluster_deprotection cluster_deprotection Deprotected_Peptide H-N-Me-Aib-Peptide-OR (TFA Salt) TFA->Deprotected_Peptide Elongated_Peptide Elongated Peptide Deprotected_Peptide->Elongated_Peptide Neutralization & Coupling cluster_cycle cluster_cycle Next_Boc_AA Next Boc-AA-OH Next_Boc_AA->Elongated_Peptide

Caption: General workflow for solution-phase peptide synthesis.

Steric_Hindrance_Challenges cluster_challenges Challenges in Coupling Sterically Hindered Amino Acids cluster_solutions Strategies and Solutions Steric_Hindrance Steric Hindrance (N-methyl & gem-dimethyl groups) Slow_Reaction Slow Reaction Rates Steric_Hindrance->Slow_Reaction Incomplete_Coupling Incomplete Coupling Steric_Hindrance->Incomplete_Coupling Low_Yields Low Yields Slow_Reaction->Low_Yields Incomplete_Coupling->Low_Yields Epimerization Potential for Epimerization Potent_Reagents Potent Coupling Reagents (HATU, HBTU, PyBOP, COMU) Potent_Reagents->Low_Yields Overcomes Additives Additives (HOAt, Oxyma) Additives->Epimerization Suppresses Optimized_Conditions Optimized Conditions (Temperature, Time) Optimized_Conditions->Slow_Reaction Improves Double_Coupling Double Coupling Double_Coupling->Incomplete_Coupling Drives to completion

Caption: Challenges and strategies for coupling sterically hindered amino acids.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

The purification of peptides containing N-Me-Aib residues is typically performed by RP-HPLC on a C18 column.[12][13][14][15] A common challenge encountered is the presence of broad or multiple peaks for a pure compound, which is often due to the presence of slowly interconverting conformational isomers (rotamers) around the N-methylated peptide bond.[1][16]

Strategies to Improve Peak Shape:

  • Elevated Temperature: Running the HPLC at a slightly elevated temperature (e.g., 40-50 °C) can help to coalesce the rotameric peaks into a single, sharper peak.

  • Modified Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the resolution between the desired peptide and closely eluting impurities.

  • Alternative Ion-Pairing Reagents: While TFA is the standard ion-pairing agent, using alternative reagents like formic acid or perfluorinated carboxylic acids can sometimes alter the retention behavior and improve peak shape.

Characterization

The final purified peptide should be characterized by high-resolution mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure and stereochemical integrity.[15][17] In ¹H NMR spectra of N-Me-Aib containing peptides, the N-methyl group typically appears as a singlet in the range of 2.5-3.5 ppm. The presence of conformational isomers can lead to the appearance of multiple sets of signals in the NMR spectrum.[1][16][18][19]

Conclusion

The solution-phase synthesis of peptides containing Boc-N-Me-Aib-OH, while challenging, can be successfully achieved with high yields and purity through the careful selection of potent coupling reagents and the optimization of reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this valuable building block into their peptide-based drug discovery programs, ultimately leading to the development of more stable and effective therapeutic agents.

References

Application Notes and Protocols for the Activation of Boc-N-Me-Aib-OH for Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated and α,α-disubstituted amino acids, such as N-methylaminoisobutyric acid (N-Me-Aib), into peptide structures is a pivotal strategy in medicinal chemistry.[1][2] These modifications can significantly enhance a peptide's therapeutic properties by improving metabolic stability, increasing cell permeability, and constraining the peptide's conformation, which can lead to higher receptor affinity and selectivity.[1][3] Boc-N-Me-Aib-OH, with a tert-butyloxycarbonyl (Boc) protecting group, is a common building block in this context.

However, the coupling of such sterically hindered amino acids presents a considerable challenge in peptide synthesis.[2][4] The presence of both an N-methyl group and two α-methyl groups creates significant steric hindrance around the secondary amine and the carboxylic acid, which drastically slows down the acylation reaction rate.[1][2] This necessitates the use of highly reactive coupling reagents and optimized protocols to achieve efficient peptide bond formation while minimizing potential side reactions. These application notes provide a detailed guide to the successful activation and coupling of Boc-N-Me-Aib-OH.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in coupling Boc-N-Me-Aib-OH is the severe steric hindrance that impedes the approach of the coupling partners.[5][6] This leads to several common issues:

  • Slow Reaction Rates: The bulky substituents on both the amino and carboxyl components slow down the reaction kinetics, often requiring extended reaction times.[2]

  • Incomplete Coupling: Standard coupling protocols are often insufficient, resulting in low yields and the presence of deletion sequences in the final peptide.[7]

  • Epimerization Risk: While Aib is achiral, for other chiral N-methylated amino acids, the prolonged reaction times and forcing conditions required for coupling can increase the risk of racemization at the activated amino acid's chiral center.[1][8]

To overcome these challenges, the choice of coupling reagent is critical. High-reactivity reagents are required to facilitate the formation of the peptide bond under reasonable conditions.

Effective Coupling Reagents for Boc-N-Me-Aib-OH

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like Boc-N-Me-Aib-OH.[5][7] More potent activating agents are generally required. The most successful reagents fall into the categories of uronium/aminium salts and phosphonium salts.

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, HBTU, and COMU are highly effective.[5][9] HATU, in particular, is frequently recommended for difficult couplings, including those involving N-methylated residues, as it forms highly reactive OAt esters.[3][7][9] COMU is a newer generation reagent that incorporates the OxymaPure leaving group, offering high reactivity with a better safety profile than HOBt or HOAt-based reagents.[8]

  • Phosphonium Salts: Reagents like PyBOP, PyAOP, and especially PyBrOP are well-suited for these challenging couplings.[9][10][11] Halogenophosphonium salts, such as PyBroP and PyCloP, are particularly efficient for coupling N-methylated amino acids, often providing excellent yields with minimal epimerization.[10] They are thought to proceed through a highly reactive acyl halide or (acyloxy)phosphonium intermediate.[10]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative effectiveness and typical conditions for various coupling reagents used for sterically hindered and N-methylated amino acids. Yields are highly sequence-dependent, but this table provides a general comparison.

Coupling ReagentReagent TypeTypical BaseCommon SolventsRelative Efficiency for Hindered CouplingKey Remarks
HATU Uronium/AminiumDIPEA, 2,4,6-CollidineDMF, NMPVery HighHighly efficient for N-methylated amino acids; forms reactive OAt esters.[3][8][9]
HBTU/TBTU Uronium/AminiumDIPEA, NMMDMF, DCMModerate to HighEffective for many standard couplings, but can be less efficient than HATU for severely hindered residues.[8][9]
COMU Uronium/AminiumDIPEADMF, NMPVery HighOxyma-based reagent with efficiency comparable to HATU and an improved safety profile.[8]
PyBrOP PhosphoniumDIPEADCM, DMFVery HighHalophosphonium salt, highly effective for N-methylated amino acids.[3][10][12] Can be used for one-pot reactions.[10]
PyAOP PhosphoniumDIPEADMFHighHOAt-based phosphonium reagent, very effective for coupling N-methyl amino acids.[9]
DIC/HOBt CarbodiimideN/ADCM, DMFLow to ModerateLess effective for hindered couplings; risk of N-acylurea byproduct formation.[6][9]
BOP-Cl Phosphinic ChlorideDIPEADCMHighEffective for N-methylated peptides in solution-phase synthesis.[3][13]

Experimental Workflow

The general process for the activation and coupling of Boc-N-Me-Aib-OH involves the pre-activation of the carboxylic acid with the chosen coupling reagent, followed by the addition of the N-terminal deprotected peptide-resin or amino acid ester.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Post-Coupling A Boc-N-Me-Aib-OH D Activated Intermediate (Active Ester / Acylphosphonium) A->D B Coupling Reagent (e.g., HATU, PyBrOP) B->D C Base (e.g., DIPEA) C->D in Solvent (DMF/DCM) F Coupled Peptide (Boc-NMeAib-AA-Resin) D->F Nucleophilic Attack E Free N-terminus Peptide (H-AA-Resin) E->F G Wash Resin F->G H Monitor Coupling (e.g., Bromophenol Blue Test) G->H I Proceed to next cycle (Deprotection) H->I If complete

Caption: General workflow for the activation and coupling of Boc-N-Me-Aib-OH.

Experimental Protocols

Below are detailed protocols for the coupling of Boc-N-Me-Aib-OH using two highly effective reagents, HATU and PyBrOP, in a solid-phase synthesis context.

Protocol 1: Coupling using HATU

This protocol is adapted for solid-phase peptide synthesis (SPPS) and utilizes the high reactivity of HATU.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-Me-Aib-OH (4 equivalents relative to resin loading)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Bromophenol blue test solution (for monitoring)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for 30-60 minutes.[3] Following N-terminal Fmoc deprotection (if applicable), wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Boc-N-Me-Aib-OH (4 eq.) and HATU (4 eq.) in DMF or NMP (approx. 10 mL per gram of resin).[3]

  • Activation: Add DIPEA (8 eq.) to the activation solution and allow it to pre-activate for 2-5 minutes at room temperature.[3] The solution may change color.

  • Coupling: Add the activated amino acid solution to the vessel containing the swollen and washed resin.

  • Reaction: Shake the reaction vessel at room temperature for 2 to 4 hours. Due to the steric hindrance, a longer coupling time is generally required compared to standard amino acids.

  • Monitoring: After the coupling time, take a small sample of the resin beads, wash them with DMF and DCM, and perform a bromophenol blue test. A yellow color indicates a complete or near-complete reaction, while a blue or green color signifies the presence of unreacted secondary amines.[3]

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-N-Me-Aib-OH for another 2 hours.

  • Washing: Once the coupling is complete (negative bromophenol blue test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts. The resin is now ready for the next step in the synthesis.

Protocol 2: Coupling using PyBrOP

This protocol is particularly effective for coupling to N-methylated amino acids.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-Me-Aib-OH (2 equivalents relative to resin loading)

  • PyBrOP (2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30-60 minutes. After N-terminal deprotection, wash the resin and suspend it in fresh DCM (approx. 10 mL per gram of resin).[12]

  • Amino Acid Addition: In a separate vessel, dissolve Boc-N-Me-Aib-OH (2 eq.) in DCM or a minimal amount of DMF and add it to the resin suspension.[12]

  • Reagent Addition and Cooling: Add PyBrOP (2 eq.) to the resin suspension. Cool the reaction vessel to 0°C in an ice bath.[12]

  • Base Addition and Coupling: Add DIPEA (6 eq.) to the cold suspension. Mix the reaction at 0°C for approximately 1-2 minutes, then allow it to warm to room temperature and continue shaking for 1-2 hours.[12]

  • Monitoring: Check for reaction completion using the bromophenol blue test as described in Protocol 1.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).[12]

Activation and Coupling Mechanism

The activation process involves the conversion of the carboxylic acid of Boc-N-Me-Aib-OH into a more reactive species that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

G cluster_reactants Reactants cluster_intermediates Activation cluster_products Product A Boc-N-Me-Aib-OH (Carboxylic Acid) D Activated Species (Highly Reactive OAt Ester) A->D Activation B Coupling Reagent (e.g., HATU) + Base B->D C H-Peptide-Resin (Free Amine) E Boc-NMeAib-Peptide-Resin (Peptide Bond Formed) C->E D->E Coupling

Caption: Simplified mechanism of activation and peptide bond formation.

Conclusion

The successful incorporation of the sterically demanding Boc-N-Me-Aib-OH residue into a peptide sequence is achievable but requires careful selection of coupling reagents and optimization of reaction conditions. High-potency uronium/aminium and phosphonium salt reagents, such as HATU and PyBrOP, are essential for overcoming the steric hindrance and achieving high coupling efficiencies. By employing extended reaction times, sufficient equivalents of reagents, and diligent monitoring, researchers can effectively synthesize complex peptides containing this valuable building block, thereby enabling the development of next-generation peptide therapeutics with enhanced pharmacological properties.

References

Application Notes and Protocols for the Incorporation of Sterically Hindered Amino acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-alkylated residues, into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enforce specific secondary structures, enhance proteolytic stability, and improve pharmacokinetic properties.[1][2] For instance, α-aminoisobutyric acid (Aib), a prototypical sterically hindered amino acid, is known to strongly promote helical conformations in peptides.[3][4] This conformational constraint can be leveraged to design peptide-based inhibitors of protein-protein interactions (PPIs) that are crucial in various signaling pathways.[5][6][7]

However, the bulky nature of these amino acids presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions, low yields, and aggregation.[8] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the successful synthesis and application of peptides containing sterically hindered amino acids.

Challenges in Synthesis

The primary obstacle in incorporating sterically hindered amino acids is the steric hindrance around the α-carbon, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can result in:

  • Low Coupling Yields: Standard coupling conditions are often insufficient to drive the reaction to completion.

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic or conformationally constrained residues, can aggregate on the solid support, making the N-terminus inaccessible.[8]

  • Racemization: Harsh coupling conditions required to overcome steric hindrance can sometimes lead to the loss of stereochemical integrity.

To overcome these challenges, optimized protocols involving highly reactive coupling reagents, elevated temperatures, and microwave assistance are often necessary.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the comparative performance of commonly used coupling reagents in terms of crude peptide purity for challenging sequences.

Coupling ReagentClassKey FeaturesTypical Crude Purity for Hindered CouplingsReferences
HATU Uronium/Aminium SaltHighly reactive, forms OAt-active ester, suppresses racemization.High to Very High[9]
COMU Uronium/Aminium SaltHigh reactivity similar to HATU, improved solubility and safety profile.Very High[9]
HBTU Uronium/Aminium SaltEffective for standard couplings, but can be less efficient for severely hindered residues.Moderate to High[9]
DIC/HOBt Carbodiimide/AdditiveCost-effective, but generally less reactive and may require longer reaction times.Moderate[10]
PyBOP Phosphonium SaltKnown for low racemization, effective for many difficult couplings.High[2]

Note: Purity is sequence and condition dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS with HATU for a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)

This protocol describes the manual solid-phase synthesis of a peptide containing a sterically hindered amino acid using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Aib-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-Aib-OH:

    • Pre-activation: In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-5 minutes.

    • Coupling: Add the activated Fmoc-Aib-OH solution to the deprotected resin.

    • Reaction: Agitate for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

    • Monitoring: Perform a Kaiser test (or a chloranil test for secondary amines like the N-terminus after Aib) to check for reaction completion. A negative test indicates a complete reaction.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Microwave-Assisted SPPS for Difficult Sequences

Microwave irradiation can significantly accelerate coupling and deprotection steps, improving the synthesis of peptides with sterically hindered residues or those prone to aggregation.

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection:

    • Perform Fmoc deprotection with 20% piperidine in DMF using a microwave program (e.g., 30 seconds at 50W followed by 3 minutes at 75°C).

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • In the reaction vessel, add the Fmoc-amino acid (5 eq.), coupling reagent (e.g., COMU, 5 eq.), and DIPEA (10 eq.) in DMF.

    • Perform the coupling using a microwave program (e.g., 5 minutes at 75°C with 50W power).

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for the entire peptide sequence.

  • Cleavage and Purification: Follow steps 7 and 8 from Protocol 1.

Note: Microwave parameters (power, temperature, and time) should be optimized for the specific instrument and peptide sequence.

Visualization of Workflows

General SPPS Cycle

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Coupling Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

HATU Activation Mechanism

HATU_Activation cluster_activation Activation cluster_coupling Coupling FmocAA Fmoc-Amino Acid (R-COOH) ActiveEster OAt-Active Ester FmocAA->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster NewPeptide Elongated Peptide-Resin ActiveEster->NewPeptide PeptideResin Peptide-Resin (H2N-Peptide) PeptideResin->NewPeptide

Caption: Mechanism of amino acid activation by HATU and subsequent coupling in SPPS.

Application in Modulating Signaling Pathways

The conformational constraints imposed by sterically hindered amino acids are instrumental in designing peptides that can modulate protein-protein interactions (PPIs), which are at the heart of most cellular signaling pathways. By mimicking the secondary structure of a protein at a PPI interface (e.g., an α-helix), a peptide containing sterically hindered amino acids can act as a competitive inhibitor or stabilizer of that interaction.[5]

A prominent example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy. The tumor suppressor protein p53 is negatively regulated by MDM2. Peptides designed to mimic the α-helical region of p53 that binds to MDM2 can disrupt this interaction, leading to the activation of p53 and apoptosis in cancer cells.[6][7] The incorporation of residues like Aib can stabilize this helical conformation, enhancing the peptide's binding affinity and cellular activity.

Modulation of the p53-MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_normal Normal Cell Regulation cluster_intervention Intervention with Constrained Peptide p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binds to Degradation p53 Degradation MDM2_normal->Degradation Promotes p53_active p53 (Active) Apoptosis Apoptosis p53_active->Apoptosis Induces MDM2_inhibited MDM2 MDM2_inhibited->p53_active Interaction Blocked Peptide Constrained Peptide (e.g., with Aib) Peptide->MDM2_inhibited Inhibits

Caption: Schematic of the p53-MDM2 signaling pathway and its modulation by a constrained peptide inhibitor.

Conclusion

The incorporation of sterically hindered amino acids is a valuable tool for the development of novel peptide therapeutics. While posing synthetic challenges, the use of optimized protocols with highly reactive coupling reagents, such as HATU or COMU, and techniques like microwave-assisted synthesis, enables the efficient production of these complex molecules. The resulting conformationally constrained peptides have significant potential to modulate challenging biological targets like protein-protein interactions, opening new avenues for drug discovery in various therapeutic areas.

References

Application Notes: Utilizing Boc-N-Me-Aib-OH for Enhanced Peptide Secondary Structure Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The therapeutic efficacy of peptides is often intrinsically linked to their three-dimensional conformation. However, short peptides in solution typically lack a stable structure, rendering them susceptible to proteolytic degradation and reducing their binding affinity to biological targets.[1] A primary strategy to overcome these limitations is to pre-organize the peptide into a specific, bioactive secondary structure, such as an α-helix or β-turn. The incorporation of non-canonical amino acids is a powerful tool for achieving this conformational rigidity.[2][3]

Boc-N-Me-Aib-OH (N-tert-butyloxycarbonyl-N-methyl-α-aminoisobutyric acid) is a uniquely engineered amino acid building block that combines two potent strategies for structural stabilization: the conformational restriction of α-aminoisobutyric acid (Aib) and the proteolytic shielding provided by N-methylation. These features make it an invaluable tool for researchers, scientists, and drug development professionals aiming to design peptides with enhanced stability, improved bioavailability, and potent biological activity.[4][5]

Mechanism of Action

The stabilizing effect of Boc-N-Me-Aib-OH stems from its distinct stereochemistry:

  • α,α-Disubstitution (Aib moiety) : The gem-dimethyl group on the α-carbon of the Aib residue severely restricts the available Ramachandran space for the peptide backbone's dihedral angles (φ, ψ). This steric hindrance strongly promotes the formation of helical structures, such as right-handed 3₁₀-helices and α-helices.[2][6][7] Even a single Aib incorporation can act as a potent helix-nucleating agent.[4]

  • N-methylation : The methyl group on the amide nitrogen atom eliminates the hydrogen bond donor capability at that position. This modification disrupts non-productive intramolecular hydrogen bonds that might favor random coil conformations, further guiding the peptide into a defined helical structure.[2] Crucially, it also provides steric hindrance against proteases, which often recognize and cleave at specific amide bonds, thereby enhancing the peptide's in vivo half-life.[4][5]

The synergy between these two features makes N-Me-Aib a powerful building block for locking a peptide into a desired helical conformation.

Caption: Structure of Boc-N-Me-Aib-OH and its dual mechanism for peptide stabilization.

Key Advantages of Incorporating N-Me-Aib

  • Enhanced Helical Stability : Acts as a potent helix inducer, stabilizing secondary structures that are often crucial for biological activity.[8]

  • Increased Proteolytic Resistance : The N-methyl group and steric bulk of Aib protect the peptide backbone from enzymatic degradation, extending its in vivo half-life.[4]

  • Improved Membrane Permeability : The increased lipophilicity from the additional methyl groups can enhance the peptide's ability to cross cell membranes, which is critical for intracellular drug delivery.[2]

  • Conformational Rigidity : Reduces the conformational flexibility of the peptide, which can minimize the entropic penalty upon binding to a target, potentially increasing binding affinity.[4]

Data Presentation

The incorporation of Boc-N-Me-Aib-OH provides distinct and measurable advantages to a peptide's physicochemical and biological properties.

Table 1: Physicochemical Properties of Boc-N-Me-Aib-OH

Property Value Reference
CAS Number 146000-39-7
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance Solid
Purity (HPLC) ≥98.0%
Melting Point 154-158 °C

| Synthesis Suitability | Boc Solid-Phase Peptide Synthesis | |

Table 2: Comparative Analysis of a Model Peptide (Sequence: Ac-Tyr-Gly-Gly-Phe-Leu-NH₂) vs. its N-Me-Aib Analog

Parameter Parent Peptide N-Me-Aib Analog¹ Method of Analysis
Sequence Ac-YGGFL-NH₂ Ac-Y-[N-Me-Aib] -GFL-NH₂ -
Molecular Weight (Da) 555.6 610.7 Mass Spectrometry
Helicity (%)² < 5% ~25-35% Circular Dichroism
Protease Half-Life (t½)³ ~15 min > 180 min LC-MS Analysis
RP-HPLC Retention Time (min)⁴ 12.5 14.8 RP-HPLC

| Coupling Efficiency | >99% | ~95-98% | Kaiser Test |

¹Data are representative and based on the expected impact of incorporating a single N-Me-Aib residue. Actual values will vary based on the specific peptide sequence and position of the substitution. ²Helicity estimated from mean residue ellipticity at 222 nm in a helix-promoting solvent like trifluoroethanol (TFE).[9] ³Half-life determined by incubation with a protease such as trypsin, followed by monitoring the disappearance of the parent peptide peak.[6] ⁴Increased retention time is expected due to the higher lipophilicity of the N-Me-Aib residue.

Experimental Protocols

Protocol 1: Incorporation of Boc-N-Me-Aib-OH via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an N-Me-Aib residue using Boc chemistry.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids, including Boc-N-Me-Aib-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Ether

  • Kaiser test kit

Procedure:

  • Resin Preparation : Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling : Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., HBTU/DIEA in DMF).

  • Boc Deprotection : Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 20-30 minutes. Wash thoroughly with DCM and DMF.

  • Neutralization : Neutralize the resulting trifluoroacetate salt with 10% DIEA in DMF.

  • Amino Acid Coupling :

    • For standard amino acids: Dissolve the Boc-amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF and add to the resin. Allow reacting for 1-2 hours.

    • For Boc-N-Me-Aib-OH : Due to steric hindrance, coupling can be sluggish.[10] Use a stronger coupling reagent like HATU or perform a "double coupling."

      • Double Coupling : After the initial 2-hour coupling, drain the reaction vessel and add a fresh solution of Boc-N-Me-Aib-OH, HBTU, and DIEA. Allow reacting for another 2 hours.

  • Monitoring : After each coupling step, perform a Kaiser test to confirm the absence of free primary amines. Note: The Kaiser test will be negative after the successful coupling of a standard amino acid and will remain negative after coupling Boc-N-Me-Aib-OH as it is a secondary amine.

  • Repeat : Repeat steps 3-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers.

  • Purification : Precipitate the crude peptide with cold ether, dissolve it in a water/acetonitrile mixture, and purify using reverse-phase HPLC.

  • Characterization : Confirm the identity and purity of the final peptide using LC-MS and analytical HPLC.

start Start with Resin-AA(n) deprotect 1. Boc Deprotection (50% TFA in DCM) start->deprotect wash1 2. Wash (DCM, DMF) deprotect->wash1 neutralize 3. Neutralization (10% DIEA in DMF) wash1->neutralize wash2 4. Wash (DMF) neutralize->wash2 couple 5. Couple next Boc-AA (HBTU/HATU, DIEA) wash2->couple kaiser Kaiser Test? couple->kaiser Wait 2h double_couple Double Couple Boc-N-Me-Aib-OH kaiser->double_couple Positive final Final Peptide? kaiser->final Negative double_couple->final final->deprotect No cleave Cleave & Purify final->cleave Yes start Prepare Peptide & Protease Solutions in Buffer incubate Incubate at 37°C start->incubate add_protease Add Protease to Peptide (Time = 0) incubate->add_protease loop_start For each time point (0, 5, 15... min) add_protease->loop_start aliquot 1. Withdraw Aliquot loop_start->aliquot plot Plot % Intact Peptide vs. Time Calculate Half-Life (t½) loop_start->plot All time points collected quench 2. Quench Reaction (e.g., with TFA) aliquot->quench analyze 3. Analyze by LC-MS quench->analyze analyze->loop_start Next time point

References

Application Notes and Protocols for the Coupling of Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated and α,α-disubstituted amino acids, such as Boc-N-Me-Aib-OH (tert-butyloxycarbonyl-N-methyl-α-aminoisobutyric acid), into peptide sequences is a critical strategy in medicinal chemistry. This modification can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and the ability to induce specific secondary structures like helices and turns.[1][2][3] However, the steric hindrance posed by the N-methyl group and the gem-dimethyl groups on the α-carbon makes the coupling of Boc-N-Me-Aib-OH a significant synthetic challenge.[1][2][3][4] Inefficient coupling can lead to low yields and the formation of deletion sequences, complicating purification and compromising the integrity of the final peptide.

These application notes provide a comprehensive guide to the experimental procedures for the efficient coupling of Boc-N-Me-Aib-OH. We present a comparative analysis of common coupling reagents, detailed experimental protocols, and a visual workflow to aid researchers in overcoming the challenges associated with this sterically hindered amino acid.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of Boc-N-Me-Aib-OH. Standard reagents are often ineffective, necessitating the use of more potent activating agents. The following table summarizes the performance of various coupling reagents suitable for sterically hindered N-methylated amino acids. The data is compiled from studies on Boc-N-Me-Aib-OH and analogous sterically hindered amino acids.

Coupling ReagentClassTypical Equivalents (Reagent/Base)Typical Reaction TimeReported Yield/EfficiencyKey Considerations
HATU Uronium/Aminium Salt1.9 / 4.01 - 4 hours>95%Highly efficient for sterically hindered couplings; forms a highly reactive OAt-ester.[4][5]
HBTU Uronium/Aminium Salt1.9 / 4.02 - 6 hours90-98%A reliable and widely used reagent, though slightly less reactive than HATU for hindered couplings.[4][6]
PyBOP Phosphonium Salt2.0 / 6.01 - 4 hours>95%Effective for N-methylated amino acids; avoids the potential for guanidinylation side reactions.[7]
PyBrOP Phosphonium Salt2.0 / 6.01 - 2 hoursHighMore reactive than PyBOP, particularly for difficult couplings, but may increase the risk of racemization with prolonged reaction times.[5][6][7][8]
COMU Uronium Salt1.9 / 4.01 - 2 hours>95%A safer alternative to HOBt/HOAt-based reagents with comparable or superior efficiency to HATU.[1][7]
DIC/HOAt Carbodiimide/Additive2.0 / 2.04 - 12 hours92-97%A cost-effective option; HOAt enhances coupling efficiency and suppresses racemization.
BOP-Cl Phosphonium Salt2.0 / 6.01 - 3 hoursHighA powerful reagent for exceptionally difficult couplings, such as between two N-methylated residues.

Experimental Workflow

The following diagram illustrates a general workflow for a single coupling cycle of Boc-N-Me-Aib-OH in solid-phase peptide synthesis (SPPS).

G Experimental Workflow for Boc-N-Me-Aib-OH Coupling cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling Resin_Prep Resin Swelling (e.g., in DMF) Fmoc_Deprotection N-terminal Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin_Prep->Fmoc_Deprotection Washing_1 Resin Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Preactivation Pre-activation of Boc-N-Me-Aib-OH (Coupling Reagent + Base in DMF) Washing_1->Preactivation Coupling Coupling to Resin-Bound Amine Preactivation->Coupling Monitoring Reaction Monitoring (e.g., Chloranil Test) Coupling->Monitoring Washing_2 Resin Washing (DMF, DCM) Monitoring->Washing_2 Capping Capping of Unreacted Amines (Optional, e.g., Acetic Anhydride/DIPEA) Washing_2->Capping Next_Cycle Proceed to Next Coupling Cycle Capping->Next_Cycle

Caption: General workflow for one cycle of amino acid coupling in SPPS.

Detailed Experimental Protocols

The following protocols are generalized for solid-phase peptide synthesis on a 0.1 mmol scale. Equivalents are calculated based on the initial loading of the resin. Adjust volumes and amounts accordingly for different scales.

Protocol 1: Coupling using HATU

This protocol is recommended for high-efficiency coupling of Boc-N-Me-Aib-OH.

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • Boc-N-Me-Aib-OH (77.8 mg, 0.3 mmol, 3 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (114 mg, 0.3 mmol, 3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform N-terminal Fmoc deprotection (if applicable) using 20% piperidine in DMF and wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve Boc-N-Me-Aib-OH and HATU in DMF (approx. 2 mL). Add DIPEA and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction. Note that N-methylated amines do not give a positive Kaiser test; a chloranil test is more appropriate. If the coupling is incomplete after 4 hours, a second coupling (recoupling) can be performed with a freshly prepared activated amino acid solution.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

  • Capping (Optional): If recoupling is unsuccessful or to ensure the purity of the final product, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

Protocol 2: Coupling using PyBOP

This protocol utilizes a phosphonium salt-based reagent, which is also highly effective for sterically hindered couplings.

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • Boc-N-Me-Aib-OH (77.8 mg, 0.3 mmol, 3 eq.)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (156 mg, 0.3 mmol, 3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow the same resin swelling and deprotection steps as in Protocol 1.

  • Coupling Solution Preparation: In a reaction vessel, add the deprotected resin, followed by a solution of Boc-N-Me-Aib-OH in DMF (approx. 2 mL).

  • Activation and Coupling: Add a solution of PyBOP in DMF, followed by the addition of DIPEA. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using the chloranil test.

  • Washing: After complete coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 3: Coupling using COMU

COMU is a modern, highly efficient, and safer coupling reagent.

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • Boc-N-Me-Aib-OH (77.8 mg, 0.3 mmol, 3 eq.)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (129 mg, 0.3 mmol, 3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow the same resin swelling and deprotection steps as in Protocol 1.

  • Activation: In a separate vessel, dissolve Boc-N-Me-Aib-OH and COMU in DMF (approx. 2 mL). Add DIPEA to the solution and mix for 1-2 minutes for pre-activation.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow the same monitoring and washing procedures as described in Protocol 1.

Troubleshooting and Optimization

  • Incomplete Coupling: If the chloranil test indicates an incomplete reaction, perform a second coupling with fresh reagents. For exceptionally difficult couplings, consider switching to a more powerful reagent like PyBrOP or BOP-Cl.[4][6]

  • Low Yields: Ensure adequate swelling of the resin before starting the synthesis. Increasing the reaction temperature, for example, by using microwave-assisted peptide synthesis (MW-SPPS), can significantly improve coupling efficiency for sterically hindered residues.[4]

  • Racemization: While less of a concern for the achiral Aib residue, when coupling other chiral N-methylated amino acids, prolonged reaction times or excessively high temperatures can increase the risk of epimerization. Use the minimum reaction time required for complete coupling. The addition of an additive like HOAt or OxymaPure can help suppress racemization.[4]

By selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate the sterically demanding Boc-N-Me-Aib-OH into peptide sequences, enabling the development of novel peptide-based therapeutics with enhanced properties.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance with Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for successfully incorporating the sterically hindered amino acid, Boc-N-Me-Aib-OH, into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes Boc-N-Me-Aib-OH a "difficult" amino acid to couple in peptide synthesis?

A1: Boc-N-Me-Aib-OH presents a significant challenge due to immense steric hindrance originating from two distinct structural features:

  • α,α-Disubstitution: The α-aminoisobutyric acid (Aib) residue contains two methyl groups on its α-carbon. This bulky arrangement physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]

  • N-Methylation: The presence of a methyl group on the backbone amide nitrogen creates a tertiary amide bond upon coupling.[2] This modification removes the hydrogen bond donor, alters the peptide backbone conformation, and adds further steric bulk around the nitrogen nucleophile, impeding the incoming activated amino acid.[2][3]

This combination of steric barriers dramatically slows down reaction kinetics, often leading to incomplete couplings, low yields, and the formation of deletion sequences.[2]

Q2: What are the initial signs of a failed or incomplete coupling reaction with Boc-N-Me-Aib-OH?

A2: Common indicators of poor coupling efficiency include:

  • Positive Colorimetric Test: When using solid-phase peptide synthesis (SPPS), a positive bromophenol blue test (blue or green resin beads) after the coupling step indicates the presence of unreacted free secondary amines.[2] Note that the standard Kaiser (ninhydrin) test is not reliable for N-methylated amino acids as it primarily detects primary amines.

  • Low Yield: The final yield of the purified peptide is significantly lower than anticipated.[2]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the Boc-N-Me-Aib-OH residue.[2]

Q3: Which coupling reagents are most effective for Boc-N-Me-Aib-OH?

A3: Standard coupling reagents like DCC and HBTU are often inefficient for such demanding couplings.[2] More potent, third-generation onium salt-based reagents are required.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely considered one of the most effective reagents. It forms a highly reactive OAt-active ester that can overcome significant steric barriers.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) shows reactivity comparable to HATU and is considered safer as it is based on the non-explosive OxymaPure.[4][5]

  • Phosphonium Salts like PyBOP and PyAOP are also highly efficient, particularly for sterically hindered couplings.[5] PyAOP is noted to be especially effective for coupling N-methylated amino acids.[5]

  • For exceptionally difficult couplings, such as between two N-methylated residues, even more powerful reagents like PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) may be necessary.[1]

Q4: How can I minimize the risk of racemization when coupling Boc-N-Me-Aib-OH?

A4: While Aib itself is not chiral and therefore cannot racemize, the preceding amino acid in the sequence is at high risk of racemization due to the slow coupling times. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity in the presence of a base.[6] To mitigate this:

  • Use Racemization-Suppressing Additives: Always use additives like HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure. HOAt is generally superior to HOBt in preventing racemization.[7] Reagents like HATU and COMU already incorporate these moieties.[4]

  • Optimize Base Selection: Use a weaker tertiary base like N-methylmorpholine (NMM) or a hindered base like 2,4,6-collidine instead of DIPEA where possible, although DIPEA is often required for efficient coupling.[4]

  • Control Reaction Time: Avoid unnecessarily long activation and coupling times, which increase the window for oxazolone formation and racemization.[6]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

The following table synthesizes data from multiple sources to provide a general comparison of coupling reagents for challenging couplings, including those involving N-methylated and α,α-disubstituted amino acids. Note that direct yield comparisons for Boc-N-Me-Aib-OH under identical conditions are limited in the literature; these values represent expected performance based on similar systems.

Coupling ReagentAdditiveRelative ReactivityTypical Yield (Hindered Coupling)Racemization RiskKey Advantages
HATU (HOAt)Very High>95%Low[6]Highly efficient for hindered couplings, rapid reaction times.[4]
COMU (Oxyma)Very High>95%[4]Low[8]Reactivity comparable to HATU, safer (non-explosive).[4]
PyBOP NoneHigh>90%Low-ModerateEffective for hindered couplings, avoids guanidinylation side reactions.[5]
PyAOP (HOAt)Very High>95%LowEspecially effective for N-methyl amino acids.[5]
HBTU (HOBt)Medium-HighVariable, may be <90%[1]ModerateCost-effective, but often requires double coupling for difficult residues.[1]
PyBroP NoneExtremely HighSignificant Yields[1]ModerateUsed for exceptionally difficult couplings where other reagents fail.[1]

Troubleshooting Guides

Issue 1: Coupling reaction is incomplete (e.g., positive bromophenol blue test).

G start Incomplete Coupling Detected (Positive Bromophenol Blue Test) reagent Is the coupling reagent potent enough? (e.g., using HBTU) start->reagent upgrade_reagent Action: Switch to a more powerful reagent (HATU, COMU, or PyAOP). reagent->upgrade_reagent No conditions Are reaction conditions optimal? reagent->conditions Yes complete Coupling Complete (Negative Bromophenol Blue Test) upgrade_reagent->complete double_couple Action: Perform a second coupling (double coupling) with fresh reagents. conditions->double_couple No increase_temp Action: Increase reaction temperature (e.g., 50°C) or use microwave synthesis. double_couple->increase_temp check_reagents Action: Verify concentration and quality of amino acid and coupling reagents. increase_temp->check_reagents check_reagents->complete

Caption: Troubleshooting workflow for incomplete coupling reactions.

Issue 2: Low final peptide yield after cleavage and purification.

This issue can stem from problems during synthesis or during the final work-up.

G start Low Final Peptide Yield test_cleavage Perform a small-scale test cleavage on ~10-20 mg of resin. Analyze by MS. start->test_cleavage mass_detected Is the correct mass detected? test_cleavage->mass_detected synthesis_issue Problem is likely in the synthesis. (Incomplete couplings/deprotection). mass_detected->synthesis_issue No, or many truncations cleavage_issue Problem is likely in the cleavage or work-up procedure. mass_detected->cleavage_issue Yes review_synthesis Action: Review synthesis monitoring. Use bromophenol blue test for N-Me residues. Consider stronger coupling conditions. synthesis_issue->review_synthesis review_cleavage Action: Check cleavage cocktail composition and reaction time. Optimize precipitation (e.g., use cold methyl t-butyl ether). cleavage_issue->review_cleavage

Caption: Diagnostic workflow for troubleshooting low peptide yield.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Boc-N-Me-Aib-OH using HATU

This protocol outlines a single coupling cycle for incorporating Boc-N-Me-Aib-OH into a peptide sequence on a solid support using Boc chemistry.

Materials:

  • Peptide-resin with a free N-terminal secondary amine

  • Boc-N-Me-Aib-OH (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (5x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Boc-N-Me-Aib-OH (e.g., 3 eq.) and HATU (e.g., 2.9 eq.) in DMF.

    • Add DIPEA (e.g., 6 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature. For very difficult sequences, the reaction time can be extended or the temperature increased to 50°C.[2]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a bromophenol blue test. A yellow color indicates complete coupling.

    • If the test is blue or green, drain the reaction mixture and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").

    • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.

G cluster_0 SPPS Cycle for Boc-N-Me-Aib-OH swell 1. Swell Resin in DMF deprotect 2. Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize 3. Neutralize (DIPEA/DMF) deprotect->neutralize activate 4. Pre-activate Amino Acid (Boc-N-Me-Aib-OH + HATU + DIPEA) neutralize->activate couple 5. Couple to Resin (2-4h) activate->couple monitor 6. Monitor (Bromophenol Blue Test) couple->monitor wash 7. Wash (DMF, DCM) monitor->wash next Proceed to Next Cycle wash->next

Caption: Experimental workflow for a single SPPS coupling cycle.

Signaling Pathway Context

The incorporation of sterically hindered and N-methylated amino acids like Boc-N-Me-Aib-OH is a key strategy in designing peptidomimetics to modulate biological pathways. These modifications can induce specific secondary structures (e.g., helices) and increase proteolytic stability, making them ideal for targeting protein-protein interactions (PPIs) or G protein-coupled receptors (GPCRs).[3]

Example: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is negatively regulated by its interaction with the oncoprotein MDM2. Disrupting this interaction can reactivate p53's tumor-suppressing functions. Peptides derived from the p53 N-terminal transactivation domain can act as competitive inhibitors.[9][10] Modifying these peptides with residues like Aib or N-methylated amino acids can stabilize the helical conformation required for binding to MDM2, thereby increasing inhibitory potency.[11]

G p53 p53 Tumor Suppressor mdm2 MDM2 Oncoprotein p53->mdm2 Binds to apoptosis Cell Cycle Arrest Apoptosis p53->apoptosis Activates degradation p53 Ubiquitination & Degradation mdm2->degradation Promotes peptide Peptide Inhibitor (contains N-Me-Aib) peptide->mdm2 Blocks Interaction

Caption: Inhibition of the p53-MDM2 signaling pathway by a peptide inhibitor.

References

Technical Support Center: Boc-N-Me-Aib-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions with Boc-N-Me-Aib-OH. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for challenges encountered during the synthesis of peptides containing this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency with Boc-N-Me-Aib-OH consistently low?

A1: The low coupling efficiency of Boc-N-Me-Aib-OH stems from severe steric hindrance. This is caused by a combination of three factors: the bulky N-terminal Boc protecting group, the N-methyl group on the alpha-amino nitrogen, and the two methyl groups on the α-carbon (a gem-dimethyl group characteristic of Aib).[1][2][3] This extreme bulk physically obstructs the formation of the peptide bond, slowing down the reaction and leading to incomplete couplings.[4][5] The N-methylation also reduces the nucleophilicity of the secondary amine, further complicating the reaction.[4][6]

Q2: My standard coupling protocol using DIC/DCC with HOBt is failing. What reagents should I use instead?

A2: Standard carbodiimide reagents like DCC and DIC are often inefficient for coupling sterically demanding amino acids.[4][7] It is highly recommended to switch to more potent onium salt-based coupling reagents.[4]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective because they form reactive OAt or Oxyma esters.[8][9] HATU is frequently cited as one of the most powerful reagents for difficult couplings.[10][11] COMU offers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[8][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful options that can effectively overcome the steric barrier.[1]

Q3: I have switched to HATU, but the coupling is still incomplete. What are my next steps for optimization?

A3: When a powerful coupling reagent alone is insufficient, several optimization strategies can be employed to drive the reaction to completion:

  • Double Coupling: This is a common and highly effective method. After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid and reagents.[4][12]

  • Increase Equivalents: Use a higher excess of the Boc-N-Me-Aib-OH and coupling reagents, typically 3 to 4 equivalents relative to the resin loading.[3][13]

  • Increase Reaction Temperature: Applying heat can significantly accelerate slow coupling reactions. Microwave-assisted peptide synthesis (SPPS) is particularly effective for driving couplings of hindered amino acids to completion quickly.[2][12]

  • Extend Reaction Time: If heating is not an option, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can improve yields.[3][14]

Q4: How can I accurately monitor the completion of the coupling reaction, since the Kaiser test is not working?

A4: The Kaiser (ninhydrin) test is used to detect free primary amines. It will not work for the secondary amine of a newly coupled N-methylated residue, which will result in a false negative (colorless) result. The bromophenol blue (BPB) test is a reliable alternative for monitoring couplings to secondary amines.[11] A blue or green color indicates an incomplete reaction (free amine present), while a yellow color indicates a complete coupling.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Bromophenol Blue test after coupling)Ineffective Coupling Reagent: Standard carbodiimides (DCC, DIC) lack the reactivity for this hindered residue.[4] Steric Hindrance: The combined bulk of the Boc, N-Me, and gem-dimethyl groups physically blocks bond formation.[1][2][3] Suboptimal Conditions: Insufficient reaction time, temperature, or reagent concentration.[14]1. Switch to a Potent Reagent: Use an onium salt like HATU, COMU, or PyBOP.[1][8] 2. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[12] 3. Increase Reagent Equivalents: Use 3-4 equivalents of the amino acid and coupling reagents.[3] 4. Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for 4+ hours or use microwave heating.[2][12]
Presence of Deletion Sequence in Final Peptide (Mass spectrometry shows a peptide missing the N-Me-Aib residue)Incomplete Coupling: A direct result of low coupling efficiency in the previous step, where a portion of the peptide chains failed to incorporate the Boc-N-Me-Aib-OH residue.[4]1. Re-synthesize with Optimized Protocol: Use the solutions from the "Low Coupling Yield" issue above. 2. Implement Capping: After the coupling step, "cap" any unreacted N-terminal amines by acetylation (e.g., with acetic anhydride and a base). This prevents them from reacting in subsequent cycles.[4]
Difficulty Dissolving Reagents Poor Solvent Quality: Use of non-anhydrous or low-grade solvents. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, especially with hydrophobic sequences, hindering reagent access.[8][15]1. Use High-Purity Solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP.[3] 2. Change Solvent: NMP has better solvating properties than DMF and can help disrupt aggregation.[12]

Data Presentation

Comparison of Coupling Reagents for Hindered Amino Acids

The selection of an appropriate coupling reagent is critical for successfully incorporating sterically hindered residues like Boc-N-Me-Aib-OH. The following table summarizes the performance and characteristics of commonly used reagent classes.

Reagent ClassReagent ExamplesKey AdvantagesConsiderations
Carbodiimides DCC, DICLow cost, widely available.[10]Generally inefficient for hindered couplings, often resulting in low yields.[4][8] Byproduct of DCC (DCU) is insoluble.[10]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighly reactive and efficient, especially for hindered couplings.[1][8] Fast reaction kinetics.[10] Water-soluble byproducts.[9]HATU and other benzotriazole-based reagents are potentially explosive and can be allergenic.[1][8] COMU is a safer, non-explosive alternative.[9]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, avoids guanidinylation side reactions.[1][8] Generally associated with lower racemization levels.[8]Byproducts can be less soluble than those from uronium salts. Solutions in DMF have limited stability.
Other T3P®, TFFHT3P® is a "green" reagent with non-hazardous, water-soluble byproducts.[1] TFFH generates highly reactive amino acid fluorides in situ, which are very effective for hindered couplings.[9][12]T3P® has a different application mechanism from other reagents.[1] Acyl fluorides are highly reactive and moisture-sensitive.

Mandatory Visualization

Diagram 1: Sources of Steric Hindrance

A Low Coupling Efficiency of Boc-N-Me-Aib-OH B Bulky Boc Protecting Group B->A Steric Bulk C N-Methyl Group C->A Steric Bulk & Reduced Nucleophilicity D gem-Dimethyl Group (Aib Structure) D->A Conformational Rigidity & Steric Bulk start Low Coupling Efficiency Detected (Positive Bromophenol Blue Test) check_reagent Using potent onium salt (e.g., HATU, COMU)? start->check_reagent switch_reagent Switch to HATU or COMU check_reagent->switch_reagent No check_conditions Standard conditions (single coupling, RT)? check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions 1. Perform Double Coupling 2. Increase Time/Temperature (Microwave) 3. Increase Equivalents check_conditions->optimize_conditions Yes end_ok Coupling Complete (Negative Bromophenol Blue Test) check_conditions->end_ok No, already optimized optimize_conditions->end_ok sub Boc-N-Me-Aib-OH (Carboxylic Acid) active_ester Highly Reactive OAt-Ester Intermediate sub->active_ester Activation reagent HATU + Base (e.g., DIPEA) reagent->active_ester product New Peptide Bond Formed active_ester->product Nucleophilic Attack resin Resin-Bound Peptide (Free N-Terminus) resin->product

References

Technical Support Center: N-Methylated Aib Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing N-methylated α-aminoisobutyric acid (Aib) and other sterically hindered residues.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides containing N-methylated Aib so challenging, often resulting in low yields?

A1: The primary challenge lies in the severe steric hindrance created by the combination of the α,α-disubstitution of the Aib residue and the N-methylation. The methyl group on the amide nitrogen creates a tertiary amine, which significantly obstructs the approach of the activated carboxyl group of the incoming amino acid. This makes the formation of the peptide bond much more difficult compared to standard couplings, often leading to incomplete reactions, low yields, and the formation of deletion sequences where the N-methylated Aib is skipped.[1][2][3]

Q2: What are the immediate signs of a difficult or failed coupling reaction involving N-methylated Aib?

A2: There are several key indicators of poor coupling efficiency:

  • Positive Bromophenol Blue Test: After a coupling step, a blue or green color on the resin beads indicates the presence of unreacted free secondary amine.[2] A complete reaction is indicated by a yellow color.[2] Note that the standard ninhydrin test is not effective for secondary amines like N-methylated residues.[4]

  • Low Overall Yield: The final yield of the purified peptide is significantly lower than anticipated.[2]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product will show peptides that are missing the N-methylated Aib residue.[2]

Q3: Which coupling reagents are most effective for sterically hindered residues like N-methylated Aib?

A3: Standard coupling reagents such as HBTU and HCTU are often less effective for these demanding couplings.[2][5] More potent reagents are generally required.[2] Highly recommended options include:

  • Uronium/Aminium Reagents: HATU and COMU are widely used and successful reagents for coupling N-methylated amino acids.[2][6][7]

  • Phosphonium Reagents: PyAOP, PyBOP, and especially PyBroP have shown high efficiency, particularly when coupling two N-methylated residues.[6][8][9][10]

  • In Situ Acid Halide Formation: Reagents like TFFH (generates amino acid fluorides) or the use of triphosgene (generates amino acid chlorides) can be very effective for extremely difficult couplings.[5][6]

Using additives like HOAt or Oxyma Pure in conjunction with these reagents can further enhance coupling efficiency.[2][6]

Q4: Can microwave-assisted synthesis improve the yield of peptides with N-methylated Aib?

A4: Yes, microwave-enhanced solid-phase peptide synthesis (SPPS) is a highly effective strategy. The application of microwave energy can drive difficult couplings of bulky amino acids, like N-methylated Aib, to completion more quickly and efficiently than conventional methods at room temperature.[1][11]

Troubleshooting Guides

Problem 1: Consistently low coupling efficiency at the N-methylated Aib position.

This is the most common issue. The following workflow can help troubleshoot and optimize the coupling step.

G start Low Coupling Yield at N-Me-Aib reagent Upgrade Coupling Reagent (e.g., to HATU, COMU, PyBroP) start->reagent recouple Perform a Double or Triple Coupling reagent->recouple If still incomplete monitoring Monitor with Bromophenol Blue Test reagent->monitoring microwave Utilize Microwave-Assisted SPPS recouple->microwave If still incomplete recouple->monitoring microwave->monitoring success Coupling Successful monitoring->success Test is Negative (Yellow) failure Persistent Low Yield monitoring->failure Test is Positive (Blue/Green) acid_halide Consider In Situ Amino Acid Chloride/Fluoride Formation failure->acid_halide acid_halide->monitoring

Caption: Troubleshooting workflow for low coupling yield.

Problem 2: Peptide aggregation during synthesis.

Peptides rich in hydrophobic or N-methylated residues can aggregate on the solid support, hindering reagent access and reducing yield.

Troubleshooting Steps:

  • Ensure Proper Resin Swelling: Adequately swell the resin in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[2]

  • Use High-Quality Solvents: Use fresh, high-purity solvents to minimize impurities that can initiate aggregation.

  • Incorporate Solubilizing Tags: For very difficult sequences, consider the temporary addition of a solubilizing tag, such as a PEG chain, to the peptide backbone.[12]

  • Optimize Temperature: While elevated temperatures can improve coupling, they can sometimes increase side reactions or aggregation depending on the sequence. A temperature screen (e.g., 25°C, 75°C) may be necessary to find the optimal condition.[7]

Problem 3: Presence of deletion sequences in the final product.

This indicates that one or more coupling steps failed completely.

Troubleshooting Steps:

  • Implement Rigorous Monitoring: Use the Bromophenol Blue test after every coupling step involving a sterically hindered or N-methylated amino acid.[2][4]

  • Perform Recoupling: If the Bromophenol Blue test is positive (blue/green), perform a second coupling before proceeding to the deprotection step.[4]

  • Capping: After a failed coupling that cannot be driven to completion, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. This will, however, result in a truncated peptide that can be more easily purified away from the desired full-length product.

Quantitative Data Summary

The choice of coupling reagent and conditions significantly impacts the final yield. Below is a summary of comparative data from cited literature.

Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings

Coupling MethodTarget Peptide SequenceYieldReference
Pivaloyl Mixed AnhydrideBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[8]
Pentafluorophenyl EsterBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[8]
HBTU (excess)Boc-Phe-(NMe)Aib-Phe-OBzl"Significant Yield"[8]
PyBroP (excess)Boc-Phe-(NMe)Aib-Phe-OBzl"Significant Yield"[8]

Table 2: Impact of Coupling Reagent and Temperature on Crude Purity

Peptide SequenceCoupling ReagentTemperatureCrude PurityReference
Aib-ACPHCTUN/A7.8%[7]
Aib-ACPCOMU75 °C91%[7]
[N-Me-Ala³,⁴]-ACPCOMU25 °CHighest Purity[7]
[N-Me-Ala³,⁴]-ACPCOMU> 25 °CLower Purity[7]

Note: The study on [N-Me-Ala³,⁴]-ACP indicated that for this specific sequence, increasing the temperature led to more side products and lower purity, highlighting that optimal conditions can be sequence-dependent.[7]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for N-Methylated Aib

This protocol is a robust starting point for coupling a protected amino acid onto a resin-bound peptide with an N-methylated N-terminus.

G cluster_0 Pre-Activation cluster_1 Coupling Reaction aa Fmoc-Amino Acid (4 eq.) mix Mix & Incubate (5 min, RT) aa->mix hatu HATU (4 eq.) hatu->mix diea DIEA (8 eq.) diea->mix solvent1 DMF or NMP solvent1->mix shake Shake Reaction (1-2 hours, RT) mix->shake resin Swollen, Deprotected Peptide-Resin resin->shake wash Filter & Wash Resin (with DMF) shake->wash

References

Technical Support Center: Boc-N-Me-Aib-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Boc-N-Me-Aib-OH in peptide synthesis. The information addresses common side reactions and offers guidance on mitigation strategies and analytical detection.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using Boc-N-Me-Aib-OH in peptide synthesis?

A1: The primary challenges stem from its significant steric hindrance. Boc-N-Me-Aib-OH is both an α,α-disubstituted and an N-methylated amino acid. This steric bulk impedes the approach of the activated carboxyl group and the nucleophilic amine, leading to slower reaction times and incomplete couplings.[1] This necessitates the use of highly reactive coupling reagents to achieve acceptable yields.[2][3]

Q2: What are the most common side reactions when incorporating Boc-N-Me-Aib-OH?

A2: The most prevalent side reactions are:

  • Low Coupling Efficiency/Incomplete Coupling: Due to steric hindrance, standard coupling protocols may result in low yields or failed incorporation of the amino acid, leading to deletion sequences in the final peptide.[1]

  • Diketopiperazine (DKP) Formation: This is a significant risk, particularly at the dipeptide stage when the N-terminal amine of the second amino acid is deprotected. The newly freed amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4][5]

  • Epimerization: While Aib itself is not chiral, if Boc-N-Me-Aib-OH is coupled to a chiral amino acid, the prolonged reaction times and basic conditions required for coupling can increase the risk of epimerization of the adjacent chiral residue.[6]

Q3: Which coupling reagents are recommended for Boc-N-Me-Aib-OH?

A3: For sterically hindered amino acids like Boc-N-Me-Aib-OH, high-reactivity coupling reagents are essential. Onium salt-based reagents are generally more effective than standard carbodiimides.[7] Recommended reagents include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[8][9]

  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly reactive phosphonium salt-based reagent, particularly effective for coupling N-methylated amino acids.[10][11]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, it may be slightly less reactive than HATU for the most challenging couplings.[8][9]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to the original BOP reagent, it is also effective for hindered couplings.[12]

Q4: How can I detect and quantify side products like diketopiperazines?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for detecting and quantifying both the desired peptide and side products. By developing a suitable gradient method, it is possible to separate the target peptide from impurities like diketopiperazines and deletion sequences. Mass spectrometry (MS) is used in conjunction with HPLC (LC-MS) to confirm the identity of the peaks.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation (Confirmed by HPLC/MS) Incomplete Coupling due to Steric Hindrance: The coupling reaction did not go to completion.1. Switch to a More Powerful Coupling Reagent: Use HATU or PyBroP instead of HBTU or carbodiimide-based reagents.[8][10] 2. Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 1-2 hours to 4-6 hours) or cautiously increase the temperature (e.g., to 30-40°C). Monitor for potential epimerization. 3. Double Couple: After the initial coupling reaction, filter, wash, and repeat the coupling step with a fresh solution of the activated amino acid.
Presence of a Major Peak with a Mass Corresponding to a Cyclic Dipeptide Diketopiperazine (DKP) Formation: The N-deprotected dipeptide has cyclized and cleaved from the resin.1. Use a Weaker Base for Deprotection: If using Fmoc chemistry for a preceding residue, consider using a weaker base than piperidine, such as piperazine, to reduce the rate of DKP formation. 2. Minimize Time Between Deprotection and Coupling: Proceed with the coupling of the next amino acid immediately after the deprotection and washing steps. 3. Couple to a Dipeptide in Solution Phase First: Synthesize the dipeptide containing Boc-N-Me-Aib-OH in solution and then couple the dipeptide to the resin-bound peptide to bypass the vulnerable dipeptidyl-resin stage.
Presence of Diastereomeric Impurities (Confirmed by Chiral HPLC) Epimerization of the Preceding Amino Acid: The basic conditions of the coupling reaction have caused epimerization of the C-terminal residue of the peptide chain before the addition of Boc-N-Me-Aib-OH.1. Use a Weaker Base: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) instead of more nucleophilic bases.[6] 2. Reduce Reaction Temperature and Time: Optimize the reaction to be as short and as close to room temperature as possible. 3. Use Additives that Suppress Racemization: Incorporate additives like OxymaPure in conjunction with your coupling reagent.[13]
Guanidinium By-products Detected Reaction of Uronium/Aminium Reagents with the N-terminal Amine: Reagents like HBTU or HATU can react directly with the free amine, capping the peptide chain.1. Pre-activate the Amino Acid: Mix the Boc-N-Me-Aib-OH with the coupling reagent and base for 1-5 minutes before adding the mixture to the resin. This ensures the reagent has reacted with the carboxylic acid first.[3] 2. Avoid a Large Excess of Coupling Reagent: Use a stoichiometry closer to the recommended protocol (e.g., 2-4 equivalents) rather than a large excess.[7]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the reported yields for coupling of sterically hindered, N-methylated amino acids using various reagents. While data for Boc-N-Me-Aib-OH is limited, these examples provide a strong indication of relative performance.

Coupling ReagentModel CouplingYield (%)NotesReference(s)
PyBroP Boc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldSuperior to pivaloyl mixed anhydride, pentafluorophenyl ester, or acyl fluoride activation.[10]
HBTU Boc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldRequires an excess of the reagent.[10]
HATU/DIPEA Coupling of MeSer(Me) to MeIleIncomplete, with partial epimerizationThe slow reaction under basic conditions led to a diastereomeric excess of only 72:28.[6]
DIC/HOAt Coupling of MeSer(Me) to MeIleIncomplete, no epimerizationNon-basic conditions prevented epimerization but did not drive the reaction to completion.[6]
PyBOP/HOAt Cyclization of a linear peptide with N-methyl amino acidsHigh conversion, low epimerizationWith DIEA as a base, achieved a high yield with a 13:87 D:L ratio.[6]

Experimental Protocols

Protocol 1: Coupling of Boc-N-Me-Aib-OH using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Boc-N-Me-Aib-OH.

  • Resin Preparation:

    • Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-N-Me-Aib-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (6-8 equivalents), to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the time may be extended, or the temperature may be slightly increased (e.g., to 35°C).

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative test suitable for secondary amines, such as the bromophenol blue test. A yellow color indicates a complete reaction, while blue or green suggests incomplete coupling.[14]

    • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.[3]

Protocol 2: HPLC Analysis of Peptide Purity and Diketopiperazine Formation

This protocol provides a general method for analyzing the crude peptide product to assess coupling success and detect DKP formation.

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program:

      • Start at 10% B, hold for 1 minute.

      • Ramp to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The desired product should be the major peak.

    • Analyze other significant peaks by LC-MS to identify their mass and confirm the presence of deletion sequences or diketopiperazines. Diketopiperazines will typically have a shorter retention time than the target peptide due to their smaller size and cyclic nature.[4][5]

Visualizations

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield of Target Peptide CheckCoupling Perform Bromophenol Blue Test Start->CheckCoupling TestPositive Test is Blue/Green (Incomplete Coupling) CheckCoupling->TestPositive TestNegative Test is Yellow (Coupling Appears Complete) CheckCoupling->TestNegative DoubleCouple Strategy: Double Couple TestPositive->DoubleCouple CheckDKP Analyze Crude by LC-MS for DKP TestNegative->CheckDKP ChangeReagent Strategy: Use Stronger Reagent (e.g., HATU, PyBroP) DoubleCouple->ChangeReagent If still incomplete DKPPresent DKP Detected CheckDKP->DKPPresent DKP_Mitigation Strategy: Modify Deprotection/ Coupling Protocol to Minimize DKP DKPPresent->DKP_Mitigation

Caption: A troubleshooting workflow for addressing low peptide yields.

G cluster_workflow SPPS Workflow for Boc-N-Me-Aib-OH Incorporation Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling on Resin (2-4 hours, RT) Resin->Coupling Activation Pre-activation: Boc-N-Me-Aib-OH + HATU + DIEA Activation->Coupling Monitoring Monitoring: Bromophenol Blue Test Coupling->Monitoring Result Coupling Complete? Monitoring->Result Wash Wash Resin (DMF, DCM) Result->Wash Yes (Yellow) Recouple Recouple or Cap Result->Recouple No (Blue/Green) NextCycle Proceed to Next Cycle Wash->NextCycle

Caption: Experimental workflow for coupling Boc-N-Me-Aib-OH in SPPS.

References

Technical Support Center: Optimization of Coupling Reagents for Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the coupling of N-α-tert-butyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH). Here you will find troubleshooting advice, answers to frequently asked questions, detailed protocols, and comparative data to overcome challenges associated with this exceptionally stericky hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-N-Me-Aib-OH so challenging?

A1: The difficulty in coupling Boc-N-Me-Aib-OH arises from extreme steric hindrance. This is caused by a combination of two structural features: the α,α-disubstituted nature of the aminoisobutyric acid (Aib) residue (gem-dimethyl groups) and the presence of an N-methyl group on the backbone.[1][2] These bulky groups physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, dramatically slowing down reaction kinetics and often leading to incomplete couplings.[1][3]

Q2: Which coupling reagents are most effective for Boc-N-Me-Aib-OH?

A2: Standard coupling reagents like DCC/HOBt are generally inefficient for such sterically demanding couplings.[3] More potent, modern reagents are required. The most recommended classes are uronium/aminium salts and phosphonium salts.[1][4]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly efficient due to the formation of reactive OAt or Oxyma esters.[1][4][5] HATU is often the first choice for difficult sequences.[4]

  • Phosphonium Salts: PyBOP and the more reactive PyBrOP are also excellent choices that can overcome the high activation energy barrier.[2][4][5] PyBrOP is particularly effective for coupling N-methylated or α,α-disubstituted amino acids where other reagents may fail.[2][6]

Q3: What is the role of additives like HOAt and OxymaPure?

A3: Additives are critical for successful coupling of hindered amino acids. They form more reactive esters with the carboxylic acid than the coupling reagent alone and are highly effective at suppressing side reactions, most notably racemization.[3][4] OxymaPure is often preferred as it is a safer, non-explosive alternative to HOBt and HOAt.[4][7] The coupling reagent COMU incorporates OxymaPure within its structure, making it both highly efficient and safer to handle.[4][5]

Q4: What are the common side reactions when coupling Boc-N-Me-Aib-OH and how can they be minimized?

A4: The primary side reactions of concern are epimerization and guanidinylation.

  • Epimerization: The risk of racemization at the activated amino acid is increased by long reaction times, elevated temperatures, and the use of strong bases.[8][9] To minimize this, use additives like HOAt or OxymaPure, avoid excessive pre-activation times, and consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA if epimerization is a persistent issue.[3][8][10]

  • Guanidinylation: This occurs when uronium/aminium reagents like HATU or HBTU react directly with the free N-terminal amine of the peptide, capping the chain.[1][11] This can be avoided by pre-activating the Boc-N-Me-Aib-OH with the coupling reagent in a separate vessel for a few minutes before adding the mixture to the peptide-resin.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of Boc-N-Me-Aib-OH.

Issue 1: Incomplete Coupling (Positive Kaiser or Ninhydrin Test)

A positive colorimetric test (blue beads) indicates the presence of unreacted free amines on the resin.[10][12]

Suggested Solution Detailed Steps & Considerations
1. Double Coupling This is the most common first step. After the initial coupling reaction, wash the resin thoroughly with DMF and repeat the entire coupling step with a fresh preparation of activated Boc-N-Me-Aib-OH and reagents.[3][12]
2. Optimize Coupling Reagent If double coupling fails, switch to a more powerful reagent. If you are using HBTU, consider switching to HATU, COMU, or PyBrOP, which are known to be more effective for severely hindered couplings.[2][3][8]
3. Increase Reaction Time & Temperature Extend the coupling time (e.g., from 2 hours to 4-8 hours or even overnight).[3][8] Gentle heating (e.g., to 40-50°C) can also help overcome the activation energy barrier, but must be used with caution as it increases the risk of epimerization.[3][12]
4. Increase Reagent Equivalents Use a higher excess of the amino acid and coupling reagents (e.g., increase from 3 equivalents to 5 equivalents relative to the resin loading). This can help drive the reaction to completion.[13]
5. Change Solvent For sequences prone to aggregation, the solvent plays a critical role. N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can improve coupling efficiency.[3][14]
6. Cap Unreacted Amines If all other methods fail, it is crucial to cap the unreacted amines to prevent the formation of deletion peptide sequences. This is typically done using a solution of acetic anhydride and a base like DIPEA in DMF.[10][15] Capping terminates the unreactive chains, simplifying the final product purification.

Issue 2: Low Overall Yield of the Final Peptide

Low yield can be a result of cumulative incomplete couplings at the Boc-N-Me-Aib-OH position or issues during cleavage.

Possible Cause Suggested Solution
Cumulative Incomplete Coupling Follow the steps in the "Incomplete Coupling" guide above. Even a small percentage of failed coupling at each step can drastically reduce the final yield. Ensure a negative ninhydrin test before proceeding to the next deprotection step.
Peptide Aggregation Hindered and hydrophobic residues can cause the growing peptide chain to aggregate, making reactive sites inaccessible. Use NMP as a solvent or incorporate "disruptive" protecting groups if the sequence allows.[3][14] Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can also help.[16]
Cleavage from Resin During Synthesis The bond linking the peptide to the resin can be sensitive to the repeated acid treatments for Boc deprotection. Using a more stable linker, such as in a PAM (Phenylacetamidomethyl) resin, can reduce these losses compared to a standard Merrifield resin.[17]

Data Presentation

Table 1: Comparative Performance of Recommended Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Relative Efficiency Advantages Potential Disadvantages
HATU Uronium/Aminium Very High Highly efficient for hindered couplings with rapid reaction times; often the first choice.[4] Based on the potentially explosive HOAt; can cause N-terminal guanidinylation if not pre-activated.[1]
HCTU Uronium/Aminium High A very effective and often more cost-effective alternative to HATU with similar high reactivity.[4] Based on 6-Cl-HOBt; may have allergenic potential.[1]
COMU Uronium/Aminium Very High Performance is comparable to HATU; based on OxymaPure, making it a safer alternative to HOBt/HOAt reagents; water-soluble byproducts.[4][5][7] Can have limited stability in solution.[1]
PyBOP Phosphonium High Reliable and widely used; avoids guanidinylation side reactions.[1][4] Can be slightly less reactive than HATU for the most extreme cases.[4]
PyBrOP Phosphonium Extremely High More reactive than PyBOP; highly effective for the most difficult couplings, including N-methylated and α,α-disubstituted residues.[2][5] High reactivity can increase the risk of racemization with prolonged reaction times.[5]

| DIC / OxymaPure | Carbodiimide | Moderate-High | OxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.[4] | Generally less reactive than onium salt reagents for severely hindered couplings. |

Experimental Protocols

Protocol 1: Standard Coupling of Boc-N-Me-Aib-OH using HATU

This protocol is a general guideline for coupling onto a deprotected N-terminal amine on a solid support (0.1 mmol scale).

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Boc deprotection of the N-terminal amine using 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[18]

    • Wash the resin thoroughly with DCM, Isopropanol (IPA), and finally DMF to remove residual acid.

    • Neutralize the resin with a solution of 5-10% DIPEA in DMF until a negative chloranil test is obtained. Wash thoroughly with DMF.[18]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Boc-N-Me-Aib-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in anhydrous DMF (approx. 2 mL).

    • Add DIPEA (6 eq., 0.6 mmol) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.[3][18] A color change may be observed.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the vessel containing the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For this particularly difficult coupling, an extended time (e.g., 6 hours or overnight) may be necessary.[3]

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads to perform a Kaiser test (see Protocol 2).

    • If the test is negative (yellow/colorless beads), the coupling is complete. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[3][15]

    • If the test is positive (blue beads), perform a second coupling (recouple) by repeating steps 2-4.[12]

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Reaction Completion

This test detects the presence of free primary amines on the resin. Note: The Kaiser test does not work for secondary amines (like N-terminal proline or after coupling to an N-methyl amino acid); alternative tests like the chloranil test would be needed to confirm the absence of the previous secondary amine. However, it is perfect for confirming the consumption of a primary amine.

  • Sample Preparation:

    • Remove a small sample of resin beads (approx. 1-2 mg) from the reaction vessel.

    • Wash the beads thoroughly in a small test tube with DMF (2x) and then Ethanol (2x) to remove any interfering residues.

  • Reagent Addition:

    • Add 2-3 drops of 80% phenol in ethanol.

    • Add 2-3 drops of pyridine containing 2% 0.001 M aqueous KCN.

    • Add 2-3 drops of ninhydrin in ethanol.[10]

  • Heating and Observation:

    • Heat the test tube at 100-110°C for 3-5 minutes.[10]

    • Observe the color of the beads and the solution.

      • Positive Result (Incomplete Coupling): A deep blue or purple color indicates the presence of unreacted primary amines.[10]

      • Negative Result (Complete Coupling): A yellow or colorless result indicates the reaction is complete.[10]

Visualizations

cluster_workflow Experimental Workflow for Boc-N-Me-Aib-OH Coupling prep 1. Resin Swelling & Boc Deprotection wash1 2. Wash & Neutralize prep->wash1 activate 3. Pre-activate Boc-N-Me-Aib-OH with Coupling Reagent (e.g., HATU) & Base wash1->activate couple 4. Add Activated AA to Resin & Agitate (2-8h) activate->couple monitor 5. Monitor with Kaiser Test couple->monitor monitor->couple Positive (Recouple) wash2 6. Final Wash monitor->wash2 Negative next 7. Proceed to Next Cycle wash2->next

Caption: A typical experimental workflow for the coupling of Boc-N-Me-Aib-OH.

cluster_troubleshooting Troubleshooting Logic for Incomplete Coupling start Problem: Positive Kaiser Test After Initial Coupling double_couple Action: Perform Double Coupling start->double_couple retest1 Retest with Kaiser double_couple->retest1 change_conditions Action: Modify Conditions - Increase Time/Temp - Increase Equivalents - Change Solvent (NMP) retest1->change_conditions Positive success Success: Proceed to Next Step retest1->success Negative retest2 Retest with Kaiser change_conditions->retest2 change_reagent Action: Switch to a More Potent Reagent (e.g., HATU, COMU, PyBrOP) retest2->change_reagent Positive retest2->success Negative retest3 Retest with Kaiser change_reagent->retest3 cap Final Action: Cap Unreacted Amines retest3->cap Positive retest3->success Negative

Caption: A decision tree for troubleshooting incomplete coupling reactions.

References

Preventing racemization of N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize or prevent the racemization of N-methylated amino acids during their experiments.

Troubleshooting Guide: High Racemization Observed

This section addresses specific issues encountered during the synthesis of peptides containing N-methylated amino acids.

Question: I've detected a high percentage of the D-diastereomer in my peptide after coupling an N-methylated amino acid. What are the likely causes and how can I fix it?

Answer:

High levels of racemization during the coupling of N-methylated amino acids are a common challenge. The primary cause is the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either side, leading to a loss of stereochemical integrity.[1] The increased steric hindrance of the N-methyl group can slow the coupling reaction, prolonging the lifetime of this activated intermediate and increasing the risk of racemization.[1]

Follow this systematic approach to troubleshoot and minimize racemization:

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor.

  • If you are using a carbodiimide reagent (e.g., DCC, DIC) without an additive: This is a likely source of the problem. Carbodiimide activation alone can lead to significant racemization.[2]

    • Solution: Always use a racemization-suppressing additive. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective.[1] HOAt is generally superior to the more traditional 1-hydroxybenzotriazole (HOBt).[1][3]

  • If you are already using a carbodiimide with an additive but racemization persists:

    • Solution: Switch to a more potent class of coupling reagents. Onium salts, such as uronium/aminium types (e.g., HATU, HBTU) or phosphonium types (e.g., PyAOP, PyBOP), are generally more effective at suppressing racemization for sterically hindered N-methylated amino acids.[1][2][4] PyAOP is particularly effective for these challenging couplings.[1][2]

// Node Definitions start [label="High Racemization Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_reagent [label="Assess Coupling Reagent\n& Additive", fillcolor="#FBBC05", fontcolor="#202124"]; carbodiimide [label="Using Carbodiimide\n(DIC, DCC)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_additive [label="Action: Add HOAt or\nOxymaPure", fillcolor="#34A853", fontcolor="#FFFFFF"]; onium [label="Using Onium Salt\n(HATU, PyAOP)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_base [label="Step 2: Assess Base &\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; switch_reagent [label="Action: Switch to Phosphonium\n(PyAOP) or Uronium (HATU)\nreagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; minimized [label="Racemization Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reagent; check_reagent -> carbodiimide; carbodiimide -> add_additive [label=" Yes "]; add_additive -> minimized; carbodiimide -> onium [label=" No "]; onium -> check_base [label=" Yes "]; onium -> switch_reagent [label=" No, or persists "]; switch_reagent -> check_base; } .dot Caption: A logical workflow for troubleshooting high racemization levels.

Step 2: Assess the Base and Reaction Conditions

The choice of base and other reaction parameters significantly influences racemization.

  • Base Selection: Sterically hindered and weaker bases are preferred.

    • Problem: You are using a strong, non-hindered base like triethylamine (TEA).

    • Solution: Replace TEA with a bulkier or weaker base. N,N-diisopropylethylamine (DIPEA) is a common choice.[4][5] For particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine can further reduce racemization.[4][5]

  • Solvent Choice: Polar solvents can sometimes promote racemization.[6][7]

    • Solution: If your protocol allows, experiment with less polar solvents.

  • Temperature and Time: Prolonged exposure to coupling conditions increases risk.

    • Solution: Keep the reaction temperature as low as feasible and minimize the coupling time. If the reaction is slow, consider a "double coupling" approach—running the coupling reaction twice for a shorter duration each time—rather than extending a single coupling indefinitely.[1]

Step 3: Refine the Overall Coupling Protocol

If racemization is still an issue, consider the overall strategy.

  • Pre-activation Time: For reagents like HATU, a short pre-activation of the carboxylic acid (2-5 minutes) before adding it to the amine component can be beneficial.[1] However, do not exceed this time, as it can lead to side reactions.[1]

  • Order of Addition: Adding the base last to the mixture of amino acid, coupling reagent, and amine component can sometimes reduce the time the activated amino acid is exposed to basic conditions.

ParameterRecommendation for Low RacemizationRationale
Coupling Reagent Phosphonium (PyAOP) or Uronium/Aminium (HATU) + Additive (HOAt, OxymaPure)These reagents promote fast coupling, minimizing the lifetime of racemization-prone intermediates.[1][2][4]
Base Weakly basic, sterically hindered (e.g., NMM, DIPEA, 2,4,6-collidine)Reduces the rate of proton abstraction from the alpha-carbon, which is a key step in racemization.[5]
Solvent Less polar solvents (e.g., DCM, THF) where possiblePolar solvents can stabilize the charged intermediates that lead to racemization.[6][7]
Temperature 0°C to Room TemperatureLower temperatures slow down the rate of racemization.
Time As short as possible; consider double couplingMinimizes the exposure of the activated amino acid to conditions that cause racemization.[1]

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

A1: N-methylated amino acids have a higher tendency to racemize due to a combination of electronic and steric factors.[1] The N-methyl group increases steric bulk, which can slow down the desired peptide bond formation.[1] This delay provides a larger window of opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of the original stereochemistry.[1] Unlike regular N-protected amino acids, N-methylated ones lack a proton on the nitrogen atom, which in other cases can be abstracted first by a base, offering some protection to the alpha-proton.[8]

// Node Definitions AA [label="N-Protected,\nN-Methylated Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation\n(Coupling Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Ester [label="Activated Intermediate\n(e.g., O-Acylisourea)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazolone [label="5(4H)-Oxazolone\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Planar, Achiral\nEnolate Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., DIPEA)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proton_Abstraction [label="α-Proton\nAbstraction", shape=cds, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Reprotonation [label="Reprotonation", shape=cds, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Mixture [label="Racemic Mixture\n(L and D isomers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling [label="Desired Coupling\n(Peptide Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptide [label="Desired Peptide\n(L-isomer)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AA -> Activation; Activation -> Activated_Ester; Activated_Ester -> Coupling [color="#34A853"]; Coupling -> Peptide; Activated_Ester -> Oxazolone [label=" (slow coupling increases this path)", color="#EA4335"]; Base -> Proton_Abstraction [style=dashed, arrowhead=none]; Oxazolone -> Enolate [label=" + Base", color="#EA4335"]; Proton_Abstraction -> Enolate [style=dashed]; Enolate -> Reprotonation [color="#EA4335"]; Reprotonation -> Mixture; } .dot Caption: Primary racemization pathway via an oxazolone intermediate.

Q2: Besides peptide coupling, can other steps in peptide synthesis cause racemization of N-methylated residues?

A2: Yes. While coupling is the major concern, certain deprotection steps can also induce racemization. Saponification (hydrolysis of esters with a base like NaOH) to deprotect the C-terminus has been shown to cause significant racemization in peptides containing N-methylated amino acids.[8] Similarly, deprotection of N-terminal groups using strong acidic conditions, such as hydrogen bromide in acetic acid, can also lead to racemization.[8] Therefore, it is advisable to avoid saponification and harsh acidolysis when N-methylated residues are present.[8]

Q3: Which analytical methods are best for detecting and quantifying racemization?

A3: Several methods can be used, with the choice depending on required sensitivity and available equipment. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common.[9] For both methods, the peptide must first be completely hydrolyzed back to its constituent amino acids.

MethodPrincipleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Often requires pre-column derivatization (e.g., Marfey's method).[1][9]~1.0–2.3 µg/mL[9]High resolution, well-established, good for quantification.[9]Can require complex method development; derivatization adds a step.[9]
GC-MS Separation of volatile, derivatized amino acid enantiomers on a chiral column, followed by mass spectrometric detection.[9]Down to 0.1% of the unnatural enantiomer.[9]Extremely high sensitivity and specificity.[9]Requires extensive sample derivatization to make amino acids volatile.[9]
Capillary Electrophoresis (CE) Separation of isomers in a capillary based on their electrophoretic mobility, often using a chiral selector in the buffer.[10]As low as 0.05% of the major compound.[10]High separation efficiency, low sample consumption. Can analyze the intact peptide without hydrolysis.[10]Can be sensitive to small variations in buffer pH.[10]

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling of an Fmoc-N-Methyl-Amino Acid using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes. Drain the DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF.

  • Base Addition & Pre-activation: Add N-methylmorpholine (NMM) (8 equivalents) to the activation mixture. Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not exceed 5 minutes. [1]

  • Coupling: Add the activated mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: To check for reaction completion, remove a small sample of resin beads. Wash them thoroughly with DMF, then methanol. Perform a Bromophenol Blue test, as the standard Ninhydrin test does not work for N-methylated amines.[1]

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3 times), followed by methanol (3 times) to remove any residual reagents.

Protocol 2: Racemization Analysis by HPLC using Marfey's Reagent

This protocol allows for the quantification of D- and L-isomers after peptide synthesis.

  • Peptide Hydrolysis:

    • Place a small sample of the purified peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.[1]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[1]

    • After cooling, open the tube and evaporate the HCl to complete dryness using a centrifugal evaporator or a stream of nitrogen.

  • Derivatization (Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of deionized water.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.[1]

    • Add 20 µL of 1 M NaHCO₃ to initiate the reaction.[1]

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction to room temperature and neutralize by adding 20 µL of 1 M HCl.

    • Evaporate the solvent to dryness. Redissolve the derivatized sample in the HPLC mobile phase for analysis.

  • Chiral HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column. The chirality is conferred by the derivatizing agent.

    • Mobile Phase: Develop a gradient method using Acetonitrile and Water (both containing 0.05% TFA) that can resolve the diastereomeric derivatives.[1] The L-amino acid derivatized with L-FDAA will elute earlier than the D-amino acid derivatized with L-FDAA.

    • Detection: Use a UV detector, typically at 340 nm.

    • Quantification: Integrate the peak areas for the L-L and L-D diastereomers. The percentage of racemization (%D) is calculated as: [%D = (Area of D-isomer peak) / (Area of L-isomer peak + Area of D-isomer peak)] * 100. It is crucial to run standards to confirm peak identities.[1]

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// Edges start -> hydrolysis; hydrolysis -> hydrolysate; hydrolysate -> derivatization; derivatization -> derivatized_sample; derivatized_sample -> analysis; analysis -> data; data -> result; } .dot Caption: Experimental workflow for the analysis of amino acid racemization.

References

Technical Support Center: Purification of Peptides Containing Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides incorporating the sterically hindered, N-methylated amino acid, Boc-N-Me-Aib-OH. The presence of this residue can lead to stable secondary structures, aggregation, and the presence of conformational isomers, complicating standard purification protocols.[1][2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of Boc-N-Me-Aib-OH containing peptides.

Q1: My peptide displays multiple peaks, a very broad peak, or significant peak tailing on RP-HPLC. What is the cause and how can I fix it?

A: This is the most common issue when purifying peptides with N-methylated residues. The likely causes are the presence of conformational isomers (rotamers) around the N-methyl bond, which interconvert slowly on the chromatographic timescale, or peptide aggregation.

Recommended Solutions:

  • Elevate Column Temperature: Increasing the column temperature to 40-60°C can accelerate the interconversion between conformers, often causing them to coalesce into a single, sharper peak.[3] This also improves solubility and reduces mobile phase viscosity.[4]

  • Modify the Gradient: Employing a slower, more shallow gradient around the elution point of your peptide can improve the resolution between the desired product and any closely eluting impurities.[3]

  • Optimize Ion-Pairing Agent: Ensure a sufficient concentration of trifluoroacetic acid (TFA), typically 0.1%, in your mobile phase. TFA helps to mask interactions with residual silanol groups on the stationary phase, which can cause peak tailing.[4]

  • Use Alternative Solvents: For very hydrophobic peptides that are prone to aggregation, consider incorporating a stronger organic solvent like isopropanol into the mobile phase to improve solubility.[4]

Q2: I am experiencing very low recovery of my purified peptide after HPLC. Where is my product going?

A: Low recovery is typically due to poor solubility of the crude peptide in the loading buffer or aggregation and precipitation on the HPLC column. Peptides rich in hydrophobic residues like Aib are particularly susceptible to these issues.[3]

Recommended Solutions:

  • Enhance Solubility: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as neat DMSO or DMF before diluting with the initial HPLC mobile phase for injection.[3][4] For extremely aggregation-prone peptides, pre-treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective at breaking up secondary structures.[4]

  • Incorporate Chaotropic Agents: For peptides that are particularly difficult to solubilize, consider adding a chaotropic agent like guanidinium chloride to the sample during preparation to disrupt aggregates. This is often followed by immediate injection.[3]

  • Adjust pH: Solubilizing the peptide at a high or low pH, moving away from its isoelectric point, can significantly increase solubility before injection.[4]

Q3: My peptide either retains too strongly on a C18 column or it elutes in the void volume. How should I adjust my method?

A: The retention behavior is dictated by the overall hydrophobicity of the peptide. The Boc group and Aib residues contribute significantly to hydrophobicity.

Recommended Solutions:

  • For Excessively Strong Retention: If your peptide is retaining too strongly and requires very high concentrations of organic solvent to elute, switch to a stationary phase with lower hydrophobicity. A C8 or even a C4 column can be a good alternative to C18, reducing the retention time of very hydrophobic peptides.[1]

  • For Poor Retention: This is less common for peptides containing Boc-N-Me-Aib-OH unless the sequence is very short and polar. If you observe poor retention, ensure your mobile phase contains an ion-pairing agent (0.1% TFA is standard). Verify the column is properly equilibrated and functioning. A C18 column with its high hydrophobicity is generally the best starting point to ensure sufficient retention.[1]

Q4: My analytical results show a significant peak with a mass corresponding to the loss of the Boc group. How can I prevent this premature deprotection?

A: The Boc (tert-butyloxycarbonyl) group is designed to be labile under acidic conditions.[] Premature cleavage can occur if the peptide is exposed to overly harsh acidic conditions during the final cleavage from the resin, sample preparation, or even on the HPLC column with certain mobile phases.[3][6]

Recommended Solutions:

  • Control Sample pH: When preparing your sample for injection, avoid unnecessarily strong acidic conditions. Ensure the final pH of your sample is compatible with the stability of the Boc group.

  • Mild Cleavage Conditions: If possible, utilize milder cleavage cocktails and shorter cleavage times during the synthesis workup to minimize premature deprotection before the purification step.[7]

  • Mobile Phase Considerations: While 0.1% TFA is standard for good chromatography, it is acidic. If premature deprotection is a persistent issue, consider if a less acidic modifier like formic acid (FA) could be used, although this may result in broader peaks and poorer resolution.[1]

Data Summaries

Table 1: Comparative Guide to RP-HPLC Stationary Phases for Aib-Peptide Purification.

Stationary Phase Key Characteristics Best For... Considerations
C18 (Octadecylsilane) High hydrophobicity, strong retention.[1] General purpose starting point for most peptides. May cause excessive retention for very hydrophobic peptides, leading to broad peaks and the need for high organic solvent concentrations.[1]
C8 (Octylsilane) Moderate hydrophobicity, weaker retention than C18.[1] Very hydrophobic peptides that are too strongly retained on C18.[1] May not provide sufficient retention for shorter, more polar peptides.

| C4 (Butylsilane) | Low hydrophobicity, weakest retention among the three. | Extremely hydrophobic or large peptides that are difficult to elute from C18 or C8.[8] | Offers different selectivity which may help resolve impurities that co-elute on C18. |

Table 2: Purification Troubleshooting Summary.

Issue Probable Cause(s) Recommended Solution(s)
Broad/Multiple Peaks Conformational isomers, aggregation. Increase column temperature (40-60°C); use a slower gradient.[3]
Low Peptide Recovery Poor solubility, on-column precipitation. Dissolve crude peptide in DMSO/DMF before injection; add chaotropic agents to sample.[3][4]
Excessive Retention High peptide hydrophobicity. Switch from a C18 to a C8 or C4 column.[1]

| Premature Boc-Group Loss | Sample/mobile phase is too acidic. | Ensure pH control during sample preparation; use mildest effective cleavage conditions.[3][6] |

Visualized Workflows and Logic

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_post Final Processing Crude Crude Peptide Product Solubility Solubility Test & Optimization (e.g., DMSO, DMF, HFIP) Crude->Solubility SamplePrep Prepare Injection Sample (Dilute in Mobile Phase A) Solubility->SamplePrep RPHPLC RP-HPLC Separation (e.g., C18 Column, TFA/ACN/H2O) SamplePrep->RPHPLC FractionAnalysis Analyze Fractions (e.g., Analytical HPLC, MS) RPHPLC->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Lyophilization Solvent Removal & Lyophilization Pooling->Lyophilization QC Final Purity QC Lyophilization->QC PurePeptide Pure Peptide QC->PurePeptide

Caption: General workflow for the purification of synthetic peptides.

Troubleshooting_Tree action action start Analyze Chromatogram q1 Broad or Multiple Peaks? start->q1 a1 Increase Column Temp (40-60°C) Use Slower Gradient q1->a1 Yes q2 Low Recovery? q1->q2 No a2 Improve Sample Solubility (Use DMSO, DMF) Consider Chaotropic Agents q2->a2 Yes q3 Retention Too Strong? q2->q3 No a3 Switch to Less Retentive Column (e.g., C8 or C4) q3->a3 Yes end Consult Further q3->end No

Caption: Decision tree for troubleshooting common HPLC purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting column and mobile phase for purifying a Boc-N-Me-Aib-OH containing peptide? A: A reversed-phase C18 column is the recommended starting point for most peptide purifications due to its versatility and high resolving power.[1] The standard mobile phase system consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. A linear gradient from low %B to high %B is typically used for elution.

Q2: How can I monitor the success of coupling and deprotection steps during synthesis to simplify later purification? A: Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS) leads to deletion sequences that are difficult to remove. The Kaiser test (or Ninhydrin test) is a reliable qualitative method to check for the presence of free primary amines after a coupling step.[6] A negative result (yellow beads) indicates a complete coupling. After deprotection, a positive test (blue beads) confirms the successful removal of the N-terminal protecting group.[6]

Q3: Can I use crystallization to purify my Boc-N-Me-Aib-OH peptide? A: Peptides containing Aib are known for their high propensity to crystallize due to the formation of stable helical structures.[9][10] Therefore, crystallization can be a viable, non-chromatographic purification method.[11] However, success is highly dependent on the specific peptide sequence, length, and protecting groups. It often requires extensive screening of crystallization conditions and is generally less universally applicable than RP-HPLC for routine purification.

Q4: Is it better to purify my peptide with the Boc group on or off? A: It is standard practice to purify the peptide with all side-chain and N-terminal protecting groups intact. The Boc group increases the peptide's hydrophobicity, which aids in retention and separation on reversed-phase columns.[] It also protects the N-terminus from unwanted side reactions. The final, global deprotection is typically performed after the peptide has been purified to homogeneity.[12]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Boc-N-Me-Aib-OH Peptide

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF (e.g., 50 mg in 200-500 µL).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Dilute the dissolved peptide solution with Mobile Phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 5-10 mg/mL). The final solution should be clear. If precipitation occurs, more organic solvent may be needed in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup & Execution:

    • Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm for preparative scale).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 15-20 minutes.

    • Gradient: A typical starting gradient would be a linear increase of 1% of B per minute (e.g., 5% to 65% B over 60 minutes). This should be optimized based on the retention time of the peptide from an analytical run.

    • Flow Rate: Adjust based on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Post-Purification Processing:

    • Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to determine which contain the pure product.

    • Pooling: Combine the pure fractions.

    • Solvent Removal: Remove the majority of the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a white, fluffy powder.[13]

References

Technical Support Center: Incomplete Boc Deprotection in N-Me-Aib Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group in peptides containing N-methyl-α-aminoisobutyric acid (N-Me-Aib). This resource is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is incomplete Boc deprotection a common issue in peptides containing N-Me-Aib?

Incomplete Boc deprotection in N-Me-Aib containing peptides is primarily due to significant steric hindrance. The presence of two methyl groups on the α-carbon (from the Aib structure) and an additional methyl group on the amide nitrogen (N-methylation) creates a highly crowded environment around the Boc-protected amine.[1] This steric bulk physically obstructs the approach of trifluoroacetic acid (TFA), the reagent used for deprotection, to the carbamate group, thereby slowing down the cleavage reaction.[1]

Q2: What are the consequences of incomplete Boc deprotection?

If the Boc group is not completely removed, the subsequent amino acid coupling reaction will fail at that position. This leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. These deletion peptides are often difficult to separate from the target peptide during purification, resulting in a complex crude product and a significantly lower overall yield.

Q3: How can I detect incomplete Boc deprotection?

Several analytical techniques can be employed to detect incomplete Boc deprotection:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide is the most definitive method. Incomplete deprotection will result in the appearance of peaks corresponding to deletion sequences, which will have different retention times than the desired full-length peptide.

  • Mass Spectrometry (MS): Mass spectrometry can identify the masses of the desired peptide as well as any deletion sequences present in the crude product. The mass difference will correspond to the missing amino acid residue(s).

  • Kaiser Test (Ninhydrin Test): The Kaiser test is a qualitative colorimetric assay performed on the peptide-resin to detect the presence of free primary amines. A negative result (yellow beads) after the deprotection step indicates that the Boc group has not been removed. However, it's important to note that the Kaiser test is not reliable for N-methylated amino acids as they are secondary amines. An alternative test, such as the chloranil test, may be more appropriate for confirming the presence of a free secondary amine.

Q4: What are the recommended starting conditions for Boc deprotection of N-Me-Aib containing peptides?

Due to the increased steric hindrance, standard Boc deprotection conditions are often insufficient for N-Me-Aib. It is recommended to use more forcing conditions. A common starting point is a solution of 50% TFA in dichloromethane (DCM). The reaction time should also be extended, typically ranging from 1 to 2 hours. In some challenging cases, neat TFA may be required. It is crucial to empirically optimize the deprotection time and TFA concentration for each specific peptide sequence.

Q5: Can microwave irradiation assist in the Boc deprotection of N-Me-Aib containing peptides?

Yes, microwave-assisted peptide synthesis (MAPS) can be beneficial for peptides containing sterically hindered amino acids like N-Me-Aib. The use of microwave energy can accelerate both the coupling and deprotection steps. For Boc deprotection, microwave heating can enhance the efficiency of the reaction, potentially allowing for shorter reaction times or the use of lower TFA concentrations.

Troubleshooting Guides

Problem: HPLC analysis of my crude peptide shows significant deletion sequences corresponding to the position of N-Me-Aib.

This is a strong indication of incomplete Boc deprotection at the N-Me-Aib residue.

Potential Cause Troubleshooting Steps
Insufficient Acid Strength Increase the concentration of TFA in the deprotection solution. Start with 50% TFA in DCM and, if necessary, incrementally increase to 100% (neat) TFA.
Inadequate Reaction Time Extend the deprotection reaction time. Monitor the reaction progress by taking small resin samples at different time points (e.g., 30, 60, 90, 120 minutes) and analyzing the cleaved peptide by HPLC-MS.
Poor Resin Swelling Ensure the peptide-resin is adequately swollen in the deprotection solvent. Insufficient swelling can limit the access of TFA to the peptide chains.[2] Using a mixture of TFA and DCM (e.g., 55% TFA/DCM) can sometimes lead to better resin swelling than 100% TFA.[2]
Peptide Aggregation For long or hydrophobic sequences, peptide aggregation on the solid support can hinder reagent diffusion. Consider using a solvent system known to disrupt secondary structures, such as adding a small percentage of a chaotropic agent, if compatible with the synthesis strategy.

Data Presentation

Table 1: Recommended Conditions for Boc Deprotection of Sterically Hindered Amino Acids

Amino Acid TypeDeprotection ReagentRecommended TimeNotes
Standard (e.g., Ala, Gly)25-50% TFA in DCM20-30 minutesStandard conditions are usually sufficient.
Sterically Hindered (e.g., Val, Ile)50% TFA in DCM30-60 minutesLonger reaction times may be necessary.
N-Methylated (e.g., N-Me-Ala) 50% TFA in DCM 60-90 minutes Increased steric hindrance requires longer exposure to acid. [1]
Highly Sterically Hindered (e.g., N-Me-Aib) 50-100% TFA in DCM 60-120 minutes The most challenging residues; may require neat TFA and extended reaction times.

Disclaimer: The optimal conditions should be determined empirically for each specific peptide sequence.

Experimental Protocols

Protocol 1: Optimized Boc Deprotection of N-Me-Aib Containing Peptides

Reagents:

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5 x 1 min) to remove residual acid.

  • Neutralize the resin by washing with the neutralization solution (2 x 2 min).

  • Wash the resin again with DCM (5 x 1 min) to remove excess base before proceeding to the next coupling step.

Protocol 2: Qualitative Kaiser Test for Primary Amines

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of resin beads (10-20) and place them in a small glass test tube.

  • Wash the beads with DCM and then ethanol and allow to dry.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Blue color): Indicates the presence of free primary amines.

    • Negative Result (Yellow/colorless): Indicates the absence of free primary amines.

Note: The Kaiser test is not reliable for secondary amines like N-Me-Aib.

Mandatory Visualization

G Troubleshooting Workflow for Incomplete Boc Deprotection of N-Me-Aib cluster_0 Troubleshooting Workflow for Incomplete Boc Deprotection of N-Me-Aib start Incomplete Deprotection Detected (e.g., by HPLC) cause1 Insufficient Acid Strength? start->cause1 cause2 Inadequate Reaction Time? cause1->cause2 No solution1 Increase TFA Concentration (e.g., 50% -> 100%) cause1->solution1 Yes cause3 Poor Resin Swelling? cause2->cause3 No solution2 Extend Deprotection Time (e.g., 1h -> 2h) cause2->solution2 Yes solution3 Optimize Swelling Conditions (e.g., use TFA/DCM mixture) cause3->solution3 Yes end Re-run Deprotection and Analyze cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for incomplete Boc deprotection of N-Me-Aib.

G Mechanism of Boc Deprotection and Steric Hindrance in N-Me-Aib cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 N-Me-Aib Boc_Ala Boc-NH-CH(CH3)-Peptide Protonation_Ala Protonated Boc Group Boc_Ala->Protonation_Ala Cleavage_Ala Formation of tert-butyl cation + Free Amine Protonation_Ala->Cleavage_Ala Facile Cleavage TFA_Ala TFA TFA_Ala->Protonation_Ala Boc_NMeAib Boc-N(CH3)-C(CH3)2-Peptide Protonation_NMeAib Protonated Boc Group Boc_NMeAib->Protonation_NMeAib Cleavage_NMeAib Incomplete or Slow Cleavage Protonation_NMeAib->Cleavage_NMeAib Hindered Cleavage TFA_NMeAib TFA TFA_NMeAib->Protonation_NMeAib Hindrance Steric Hindrance (3 methyl groups) Hindrance->Protonation_NMeAib

Caption: Mechanism of Boc deprotection and steric hindrance in N-Me-Aib.

References

Technical Support Center: Aggregation Issues in Peptides with Multiple Aib Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing multiple α-aminoisobutyric acid (Aib) residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in peptides rich in Aib residues?

A1: The aggregation of Aib-rich peptides stems from the unique structural properties of the Aib residue. Its α,α-disubstituted nature restricts its conformational freedom, strongly promoting the formation of stable 3₁₀- or α-helical structures.[1][2][3] These well-defined and often hydrophobic helical structures can then self-associate through intermolecular hydrogen bonds and hydrophobic interactions, leading to aggregation and reduced solubility.[1][2]

Q2: How does the length of a contiguous Aib sequence impact aggregation?

Q3: Can I predict the solubility of my Aib-containing peptide?

A3: While precise prediction is challenging, the amino acid composition provides strong clues. The overall charge of the peptide at a given pH is a critical factor. To estimate this, assign a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[5][6] Peptides with a higher net charge are generally more soluble in aqueous solutions. Highly hydrophobic or neutral peptides, often rich in Aib, tend to be less soluble.[2][6]

Q4: What is the difference between a 3₁₀-helix and an α-helix, and how does Aib influence their formation?

A4: The primary difference lies in their hydrogen-bonding pattern. An α-helix has hydrogen bonds between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+4'. The 3₁₀-helix is tighter, with hydrogen bonds between residue 'i' and 'i+3'.[7] Aib's steric hindrance predisposes peptides to form helical structures.[7] Short peptides (up to six residues) containing Aib often favor the 3₁₀-helix, while longer sequences may adopt the more stable α-helical conformation.[4][7]

Q5: Are there any chemical modifications that can improve the solubility of my Aib-peptide?

A5: Yes, several strategies can be employed during peptide design and synthesis. Incorporating charged or polar amino acids at the N- or C-terminus can act as a "fuzzy coat," sterically hindering aggregation and improving overall solubility.[1] For instance, adding positively charged residues like Lysine or Arginine can enhance solubility.[1] Another approach is to introduce "helix-breaking" residues like proline, which can introduce a kink in the peptide backbone and disrupt the uniform helical structure that facilitates aggregation.[1]

Troubleshooting Guides

Problem 1: Low yield and poor purity of Aib-rich peptide during Solid-Phase Peptide Synthesis (SPPS).

Question: My SPPS of an Aib-rich peptide resulted in a low yield, and the crude product shows multiple deletion sequences upon analysis. What is the likely cause, and how can I resolve this?

Answer: This is a common problem when synthesizing peptides with the sterically hindered Aib residue. The primary cause is often incomplete coupling and deprotection reactions due to on-resin aggregation of the growing peptide chain.[1]

Immediate Troubleshooting Steps:

  • Monitor Resin Swelling: A noticeable decrease in resin volume during synthesis is a strong indicator of peptide aggregation.[1]

  • Perform a Test Cleavage: For sequences longer than 10 amino acids, it is advisable to perform a small test cleavage from the resin and analyze the product by HPLC-MS to identify any issues early on.[1]

Corrective Actions:

  • Optimize Coupling Chemistry: Standard coupling reagents may be inefficient for Aib residues. The use of diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma) has been shown to be effective.[1][8]

  • Increase Equivalents and Reaction Time: Using higher equivalents of amino acid and coupling reagents, along with extended coupling times, can help drive the reaction to completion.[7][9][10]

  • Incorporate Microwave Irradiation: Microwave-assisted SPPS can significantly improve coupling efficiency, especially for sterically hindered residues like Aib.[1][11]

Problem 2: The purified, lyophilized Aib-rich peptide is insoluble in aqueous buffers.

Question: My purified Aib-peptide won't dissolve in my standard aqueous buffer. What steps can I take to solubilize it?

Answer: The poor solubility of Aib-containing peptides is often due to their rigid, helical structures which promote intermolecular interactions and aggregation.[2] The approach to solubilization depends on the peptide's overall charge and hydrophobicity.[2]

Troubleshooting Workflow for Peptide Solubilization

Caption: A troubleshooting workflow for solubilizing Aib-containing peptides.

Additional Tips:

  • Sonication: Brief sonication in a water bath can help break up small aggregates.[1][2]

  • Chaotropic Agents: For highly resistant aggregates, strong denaturing agents like 8 M urea or 6 M guanidinium hydrochloride can be used.[2]

  • Storage: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote aggregation.[1]

Problem 3: The Aib-rich peptide solution shows signs of aggregation over time.

Question: My Aib-rich peptide dissolved initially, but after a short period, the solution became cloudy or I observed precipitation. What is happening, and how can I prevent it?

Answer: This indicates that while the peptide was initially solubilized, it is not stable in that particular solution and is aggregating over time. This can be influenced by concentration, pH, and temperature.

Preventative Measures:

  • Work with Dilute Solutions: Determine the critical concentration at which aggregation occurs by performing a serial dilution and observing the solutions over time.[2]

  • Optimize Buffer pH: Ensure the buffer pH is at least 2 units away from the peptide's calculated isoelectric point (pI).[2]

  • Incorporate Additives:

    • Amino Acids: Arginine and glutamic acid can sometimes increase peptide solubility.[12]

    • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents can help solubilize aggregates.[12]

  • Control Temperature: Store solutions at appropriate temperatures and avoid repeated freeze-thaw cycles.[1][12]

Data Presentation

Table 1: SPPS Coupling Conditions for Aib Residues

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTemperatureTimeEfficacy Notes
DIC/Oxyma5:5:10 (Fmoc-AA:Oxyma:DIC)DMF100°C10 minEffective for iterative Aib coupling, especially with microwave assistance.[1]
HATU/HOAt4:4:8DMFRoom Temp2-4 hoursStronger coupling agent, may be required for difficult couplings.[7]
HBTU/HOBt4:4:8DMFRoom Temp2-4 hoursAnother effective coupling agent for sterically hindered amino acids.[7]

Table 2: Spectroscopic Signatures for Secondary Structures of Aib-Peptides

Spectroscopic TechniqueSecondary StructureCharacteristic Wavelengths/Wavenumbers
Circular Dichroism (CD)α-helixStrong positive peak ~195 nm, two strong negative peaks ~208 nm and ~222 nm.[1]
Circular Dichroism (CD)3₁₀-helixNegative band at 205 nm and a positive maximum at 225 nm in organic solvents.[8]
FTIR Spectroscopyα-helixAmide I band at 1650-1658 cm⁻¹.[13][14]
FTIR Spectroscopyβ-sheet (aggregation)Amide I band at 1620-1640 cm⁻¹.[13][14]
FTIR SpectroscopyAggregated strandsAmide I band at 1611 cm⁻¹ and 1604 cm⁻¹.[13]

Experimental Protocols

Protocol 1: Optimized SPPS of Aib-Rich Peptides

This protocol is adapted from methodologies shown to be effective for synthesizing long Aib-rich sequences.[1]

  • Resin Selection: Start with a preloaded Fmoc-amino acid resin (e.g., Rink Amide resin) with a substitution of approximately 0.4-0.5 mmol/g.

  • Synthesis Scale: Perform the synthesis on a 0.1 mmol scale.

  • Deprotection: Use a 20% solution of piperidine in DMF for Fmoc deprotection. Monitor the deprotection completion by UV absorption.

  • Coupling:

    • Prepare a coupling cocktail of 5 equivalents of Fmoc-amino acid, 5 equivalents of Oxyma, and 10 equivalents of DIC in DMF.

    • Employ microwave irradiation for heating.

    • For standard amino acids, couple at 90°C for 3 minutes.

    • For Aib and any amino acid being coupled to an N-terminal Aib, increase the coupling conditions to 100°C for 10 minutes.[1]

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry.[1]

  • Purification: Purify the crude peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the mass of the purified peptide using MALDI-TOF or ESI-MS.

Protocol 2: Characterization of Peptide Secondary Structure by CD Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the lyophilized peptide in an appropriate solvent (e.g., water, or a buffer like 10 mM sodium phosphate).

    • Determine the precise concentration of the peptide solution using a method like UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.[1]

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the instrument to scan in the far-UV region (e.g., 190-260 nm).

    • Record a baseline spectrum of the solvent/buffer.

  • Data Acquisition:

    • Record the spectrum of the peptide solution.

    • Subtract the baseline spectrum from the peptide spectrum.[1]

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Observed Ellipticity [mdeg]) / (10 * c * n * l) where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.[1]

    • Analyze the MRE spectrum for characteristic helical signatures (see Table 2).

Protocol 3: Analysis of Peptide Aggregation by FTIR Spectroscopy
  • Sample Preparation: The peptide can be analyzed as a lyophilized powder, a thin film, or in solution (using D₂O as a solvent to avoid interference from H₂O).[14]

  • Data Acquisition:

    • Obtain an infrared spectrum of the sample using an FTIR spectrometer.

    • Focus on the Amide I region (1600-1700 cm⁻¹), which is most sensitive to secondary structure.[13]

  • Data Analysis:

    • Analyze the second derivative of the spectrum to resolve overlapping peaks corresponding to different secondary structures.[13]

    • Correlate the peak positions in the Amide I band to known secondary structures (see Table 2). An increase in the signal associated with β-sheets can indicate aggregation.[13][15]

Signaling Pathways and Workflows

Logical Relationship of Aib Properties and Aggregation

AibAggregation aib Aib Residue (α,α-disubstituted) restricted_phi_psi Restricted Ramachandran Space aib->restricted_phi_psi helix_propensity High Propensity for Helical Conformations (3₁₀ or α-helix) restricted_phi_psi->helix_propensity stable_structure Formation of Stable, Rigid Helical Structures helix_propensity->stable_structure hydrophobic_interaction Intermolecular Hydrophobic Interactions stable_structure->hydrophobic_interaction h_bonding Intermolecular Hydrogen Bonding stable_structure->h_bonding self_association Self-Association of Helical Peptides hydrophobic_interaction->self_association h_bonding->self_association aggregation Aggregation & Precipitation self_association->aggregation insolubility Poor Solubility aggregation->insolubility

Caption: The causal chain from Aib's structure to peptide aggregation.

References

Technical Support Center: Mass Spectrometry Analysis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of difficult peptide sequences.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of problematic peptides.

Issue 1: Low or No Signal for Hydrophobic Peptides

Hydrophobic peptides can be challenging due to their poor solubility, tendency to aggregate, and suppression of ionization.[1][2][3]

Symptom Potential Cause Recommended Solution
No or low peptide signal in MS1 scan- Peptide precipitation in solution- Adsorption to sample vials and tubing[4]- Use sample containers with low-binding surfaces (e.g., polypropylene instead of glass).[4]- Add organic solvents (e.g., acetonitrile) or a mass spectrometry-compatible surfactant like n-Dodecyl-β-D-maltoside (DDM) to the sample diluent to improve solubility.[5]
Poor ionization efficiency- Inherent chemical properties of the peptide- Consider derivatization to add a permanent positive charge and increase hydrophobicity, which can enhance ionization efficiency.[6]- Optimize electrospray ionization (ESI) source parameters.- Explore alternative ionization techniques like Atmospheric Pressure Photoionization (APPI).[1][2]
Signal suppression- Presence of detergents used for solubilization- Use MS-compatible detergents or perform thorough sample cleanup to remove incompatible detergents before analysis.[1][2][7]

Issue 2: Poor Identification of Peptides with Post-Translational Modifications (PTMs)

The analysis of PTMs presents several challenges, including their low abundance, the labile nature of some modifications, and ambiguity in localization.[8][9]

Symptom Potential Cause Recommended Solution
Modified peptide not detected- Low abundance of the PTM- Loss of labile PTMs during sample preparation or fragmentation- Enrich for the specific PTM using techniques like affinity chromatography (e.g., lectins for glycoproteins, anti-acetyl-lysine antibodies).[10]- Use fragmentation methods that preserve labile PTMs, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD).
Ambiguous PTM localization- Poor fragmentation of the peptide ion, leading to insufficient sequence coverage- Optimize collision energy to achieve better fragmentation.[11]- Employ multiple proteases to generate overlapping peptides, which can help pinpoint the modification site.[12]
Incorrect PTM assignment- Close mass difference between different PTMs (e.g., trimethylation and acetylation)- Utilize high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) to accurately distinguish between PTMs with similar masses.[12]

Issue 3: Inconsistent Quantification Results

Quantitative accuracy can be compromised by various factors throughout the experimental workflow.

Symptom Potential Cause Recommended Solution
High variability between replicates- Inconsistent sample preparation- Peptide loss due to non-specific binding[4]- Standardize all sample preparation steps.- Use low-binding tubes and tips.- Incorporate internal standards or labeled peptides for normalization.
Systematic under- or over-estimation of peptide quantities- Sequence-specific biases in ionization or fragmentation[13]- Use data analysis tools that can model and correct for sequence-specific biases.[13]- For labeled approaches, ensure complete labeling and account for any potential metabolic conversion of labeled amino acids.[14]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: My hydrophobic peptide is precipitating out of solution. How can I improve its solubility? A1: To prevent precipitation, limit the organic concentration in your sample to no more than 75%. Additionally, using polypropylene or other low-binding sample containers can help reduce non-specific binding and loss of hydrophobic peptides.[4] The addition of a mass spectrometry-compatible surfactant can also significantly improve solubility.[5]

  • Q2: How can I remove detergents from my sample that are necessary for protein solubilization but interfere with mass spectrometry? A2: It is crucial to remove non-MS-compatible detergents. This can be achieved through methods like precipitation/resuspension, solid-phase extraction (SPE) with C18 columns, or using specialized detergent removal columns.[7][15]

  • Q3: What should I do if my peptide sample is contaminated with salts? A3: Salts must be removed as they can interfere with ionization.[11] Desalting with C18 spin columns or tips is a common and effective method. Ensure the sample is acidified (e.g., with formic or trifluoroacetic acid to pH <3) before loading onto the C18 resin to ensure peptide binding.[15]

Data Acquisition and Analysis

  • Q4: I am not observing good fragmentation for my peptide of interest. What can I do? A4: A lack of fragmentation can be due to insufficient collision energy.[11] The optimal collision energy depends on the peptide's mass, charge state, and sequence. It is advisable to perform a collision energy optimization experiment or use a stepped/ramped collision energy approach.[11]

  • Q5: Why am I seeing unexpected mass shifts in my data? A5: Unexpected mass shifts can arise from several sources, including unintended chemical modifications during sample preparation (e.g., oxidation, deamidation, carbamylation), or contaminants like polymers (e.g., polyethylene glycol) and plasticizers.[14] High-resolution mass spectrometry can help in identifying the nature of these modifications.[12]

  • Q6: How can I improve the identification of very large or very small peptides? A6: Standard proteomic workflows are often optimized for peptides between 6-25 amino acids.[12] For peptides outside this range, consider using a different protease or a combination of proteases to generate peptides of a more suitable size for detection.[16]

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion of a Protein Sample

This protocol outlines a general procedure for digesting proteins into peptides for bottom-up proteomic analysis.

  • Protein Denaturation and Reduction:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 15 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1-5% to inactivate the trypsin.[11]

  • Peptide Cleanup:

    • Proceed with C18 solid-phase extraction to desalt and concentrate the peptides before LC-MS/MS analysis.[17]

Protocol 2: General LC-MS/MS Analysis Workflow

This protocol provides a general workflow for the analysis of peptide samples using liquid chromatography coupled to tandem mass spectrometry.[17]

  • Sample Injection and Separation:

    • Inject the prepared peptide sample onto a trapping column for desalting and concentration.

    • Separate the peptides on a reverse-phase analytical column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be from 2% to 40% organic solvent over 60-120 minutes.

  • Mass Spectrometry Analysis:

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • Acquire mass spectra using a data-dependent acquisition (DDA) method. The mass spectrometer performs a full scan (MS1) to detect peptide precursor ions, followed by selecting the most intense ions for fragmentation and analysis (MS/MS).[17]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software.

    • Search the MS/MS spectra against a protein sequence database to identify the peptides and infer the corresponding proteins.[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prot_Ext Protein Extraction Digest Enzymatic Digestion Prot_Ext->Digest Cleanup Peptide Cleanup (Desalting) Digest->Cleanup LC Liquid Chromatography Cleanup->LC MS Tandem MS (MS/MS) LC->MS DB_Search Database Search MS->DB_Search Validation Peptide/Protein ID & Validation DB_Search->Validation Quant Quantification Validation->Quant

Caption: A general experimental workflow for bottom-up proteomics analysis.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation TF_active Transcription Factor (Active) TF->TF_active Gene Target Gene Expression TF_active->Gene

Caption: A hypothetical kinase cascade signaling pathway.

References

Validation & Comparative

A Comparative Guide to the HPLC Purification of Peptides Containing Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of synthetic peptides incorporating the sterically hindered, N-methylated amino acid, Boc-N-Me-Aib-OH, presents a unique set of chromatographic challenges. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl group, and the α,α-disubstituted nature of α-aminoisobutyric acid (Aib) can lead to low coupling efficiencies during synthesis, aggregation, and difficult separations. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) strategies to effectively purify these complex peptides, supported by experimental data and detailed methodologies.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for peptide purification.[1][2] The separation is based on the hydrophobic interaction between the peptide and the stationary phase.[1] The choice of stationary phase, mobile phase composition, and gradient parameters are critical for achieving high purity and yield.

Comparative Analysis of HPLC Purification Strategies

The selection of the optimal HPLC method is often a balance between achieving the desired purity, maximizing recovery, and considering the scale of the purification. Below is a comparison of common approaches.

Data Presentation: Comparison of HPLC Conditions
ParameterMethod 1: C18 Stationary PhaseMethod 2: C8 Stationary PhaseMethod 3: High pH Mobile Phase
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)pH-stable polymeric or hybrid
Typical Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA: 10mM Ammonium Bicarbonate, pH 8B: Acetonitrile
Retention Stronger retention, suitable for a wide range of peptides.[3]Weaker retention, advantageous for highly hydrophobic peptides to prevent excessive retention times.[3]Can be significantly altered, providing alternative selectivity.
Selectivity Excellent for many peptide impurities.Can offer different selectivity, potentially resolving impurities that co-elute on C18.[3]Orthogonal selectivity compared to low pH methods, useful for difficult separations.
Peak Shape Generally good, TFA acts as an ion-pairing agent.[2]May improve peak shape for very hydrophobic peptides by reducing interaction time.[3]Can be improved for peptides with certain charge states at high pH.
Typical Purity >95% achievable>95% achievable>95% achievable
Typical Yield 65-85%70-90%60-80%
Key Advantage Widely applicable, good starting point.[3]Better for very hydrophobic peptides.[3]Provides an alternative separation mechanism for challenging purifications.
Key Disadvantage Can lead to very long retention times or poor recovery for extremely hydrophobic peptides.May not provide sufficient retention for more polar peptides.Requires pH-stable columns; mobile phases are not always as volatile.

Experimental Protocols

Detailed and reproducible protocols are essential for successful purification. Below are representative methods for the analytical and preparative HPLC of peptides containing Boc-N-Me-Aib-OH.

Protocol 1: Analytical RP-HPLC for Purity Assessment

This method is for determining the purity of the crude peptide.

  • System: Analytical HPLC with UV detector

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 214 nm and 280 nm.[4][5]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[4][6] Filter the sample through a 0.22 µm syringe filter before injection.[4]

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

Protocol 2: Preparative RP-HPLC for Purification

This protocol is a starting point for purifying the crude peptide product.

  • System: Preparative HPLC with UV detector and fraction collector

  • Column: C18 or C8 reversed-phase, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: Ambient

  • Sample Preparation: Dissolve the crude product in the minimum amount of a solvent like DMSO or DMF, then dilute with Mobile Phase A to a suitable concentration (e.g., 20-50 mg/mL).[7]

  • Gradient: A shallow gradient is often required for good separation. For example, a linear gradient of 30% to 60% B over 45 minutes. The gradient should be optimized based on the results from the analytical run.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a peptide containing Boc-N-Me-Aib-OH.

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_analysis_purification Analysis and Purification cluster_final_product Final Product sp_synthesis Solid-Phase Peptide Synthesis (SPPS) of Boc-N-Me-Aib-OH containing peptide cleavage Cleavage from Resin (e.g., HF or TFMSA) sp_synthesis->cleavage crude_analysis Analytical RP-HPLC (Purity Assessment) cleavage->crude_analysis prep_hplc Preparative RP-HPLC crude_analysis->prep_hplc fraction_analysis Fraction Analysis (Analytical HPLC & Mass Spectrometry) prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_peptide Purified Peptide lyophilization->final_peptide

Caption: General workflow for HPLC purification of synthetic peptides.

Factors Affecting HPLC Purification

This diagram illustrates the key factors that influence the outcome of the HPLC purification process.

G cluster_peptide Peptide Properties cluster_hplc HPLC Method Parameters center_node HPLC Purification Performance (Purity, Yield, Resolution) hydrophobicity Hydrophobicity hydrophobicity->center_node secondary_structure Secondary Structure / Aggregation secondary_structure->center_node protecting_groups Protecting Groups (Boc) protecting_groups->center_node n_methylation N-Methylation (cis/trans isomers) n_methylation->center_node stationary_phase Stationary Phase (C18, C8, etc.) stationary_phase->center_node mobile_phase Mobile Phase (Solvents, Additives like TFA) mobile_phase->center_node gradient Gradient Profile (Slope, Duration) gradient->center_node temperature Column Temperature temperature->center_node flow_rate Flow Rate flow_rate->center_node

Caption: Key factors influencing HPLC purification of modified peptides.

Conclusion

The successful purification of peptides containing Boc-N-Me-Aib-OH by RP-HPLC is challenging but achievable with careful method optimization. The choice of stationary phase (C18 vs. C8) and mobile phase conditions (low vs. high pH) must be tailored to the specific properties of the peptide, particularly its overall hydrophobicity. A systematic approach, beginning with analytical scale assessment to guide preparative conditions, is crucial for achieving high purity and yield. The protocols and comparative data presented in this guide serve as a foundation for developing a robust purification strategy for these complex and therapeutically relevant molecules.

References

A Comparative Guide to the Characterization of Peptides with N-methylated Aib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, particularly the sterically hindered α-aminoisobutyric acid (Aib), into peptide structures is a key strategy in modern drug discovery. This modification can profoundly influence the conformational properties, proteolytic stability, and receptor binding affinity of peptides. This guide provides a comparative analysis of peptides containing N-methylated Aib against their non-methylated counterparts and other alternatives, supported by experimental data and detailed characterization protocols.

Impact of N-methylated Aib on Peptide Properties: A Comparative Overview

The introduction of an N-methyl group on the Aib residue introduces significant steric constraints, which in turn restricts the available conformational space of the peptide backbone. This often leads to more stable secondary structures, such as helices and turns.[1][2] This conformational rigidity, combined with the absence of an amide proton, directly contributes to enhanced proteolytic stability and can modulate receptor interactions.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The CD spectra of peptides containing N-methylated Aib often show distinct differences compared to their non-methylated analogs, typically indicating a higher propensity for ordered structures.

Peptide SequenceSolventPredominant ConformationKey CD FeaturesReference
Ac-[Ala-Aib]5-OMeMethanol310-helixNegative bands at ~205 and ~222 nm[1]
Ac-[Ala-N(Me)Aib]5-OMeMethanolMore defined 310-helixIncreased intensity of negative bands at ~205 and ~222 nmHypothetical data based on literature
Boc-L-Val-(Aib)5-OMeMethanolRight-handed helixPositive band at ~200 nm, negative band at ~220 nm[1]
Boc-L-Val-[N(Me)Aib]5-OMeMethanolStabilized right-handed helixEnhanced positive and negative bandsHypothetical data based on literature
Proteolytic Stability

N-methylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation.[2][3][4] The methyl group shields the amide bond from proteolytic enzymes, leading to a significantly longer half-life in biological fluids.

PeptideEnzymeHalf-life (t1/2)Reference
Model PeptideTrypsin< 5 min[3] (qualitative)
N-methylated Model PeptideTrypsin> 24 hours[3] (qualitative)
Non-methylated cyclic hexapeptideSerumExchanges within minutes to hours[5]
Partially N-methylated cyclic hexapeptideSerumSlow exchange over several days[5]
Receptor Binding Affinity

The conformational constraints imposed by N-methylated Aib can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity. However, the modification can also introduce unfavorable steric clashes, so the effect is highly dependent on the specific peptide and receptor.

PeptideReceptorBinding Affinity (Ki or IC50)Reference
Somatostatin AnalogSomatostatin Receptor~10 nM[6] (qualitative)
Tri-N-methylated Somatostatin AnalogSomatostatin ReceptorImproved Affinity (value not specified)[6] (qualitative)
Unmodified Arginine PeptideGeneric ReceptorBaseline[7] (qualitative)
N(G)-methylated Arginine PeptideGeneric ReceptorAltered Affinity (value not specified)[7] (qualitative)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a final concentration of 0.1-0.2 mg/mL. The solvent should be transparent in the far-UV region (190-250 nm).

  • Instrumentation: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas before and during the experiment.

  • Measurement:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters. The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Proteolytic Stability Assay

Objective: To compare the resistance of N-methylated and non-methylated peptides to enzymatic degradation.

Protocol:

  • Reagents:

    • Peptide stock solution (1 mg/mL in a suitable buffer, e.g., PBS).

    • Protease solution (e.g., trypsin, chymotrypsin, or human serum) at a known concentration.

    • Quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile).

  • Procedure:

    • Incubate the peptide solution with the protease solution at 37 °C. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.

    • Centrifuge the samples to precipitate the enzyme.

  • Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.[3]

GPCR Binding Assay

Objective: To determine the binding affinity of peptides to a specific G-protein coupled receptor (GPCR).

Protocol:

  • Materials:

    • Cell membranes expressing the target GPCR.

    • Radiolabeled ligand with known high affinity for the receptor.

    • Test peptides (N-methylated Aib and control peptides) at various concentrations.

    • Assay buffer and wash buffer.

    • Glass fiber filters.

  • Procedure (Competitive Binding Assay):

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptide in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]

Visualizations

Experimental Workflow for Characterization of N-methylated Aib Peptides

G cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_functional Functional Assays SPPS Solid-Phase Peptide Synthesis (incorporating N-Me-Aib) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Identity & Purity) Purification->MS NMR NMR Spectroscopy (3D Structure) Purification->NMR CD Circular Dichroism (Secondary Structure) Purification->CD Xray X-ray Crystallography (High-Resolution Structure) Purification->Xray Stability Proteolytic Stability Assay Purification->Stability Binding Receptor Binding Assay Purification->Binding

Caption: Workflow for the synthesis and characterization of peptides containing N-methylated Aib.

Generalized GPCR Signaling Pathway

GPCR_Signaling Peptide N-methylated Aib Peptide (Ligand) GPCR GPCR (Receptor) Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway activated by a peptide ligand.

References

A Comparative Guide to Boc vs. Fmoc Strategy for N-Me-Aib Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as N-methyl-α-aminoisobutyric acid (N-Me-Aib), into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The choice between the two primary protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is critical for the successful synthesis of peptides containing such challenging residues. This guide provides an objective comparison of the Boc and Fmoc strategies for N-Me-Aib incorporation, supported by experimental data and detailed protocols to inform synthetic strategies.

At a Glance: Key Differences

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is cleaved by a base (e.g., piperidine).[1][2] This dictates the choice of orthogonal side-chain protecting groups and the overall synthetic approach.

FeatureBoc StrategyFmoc Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA)[1]Basic (e.g., 20% piperidine in DMF)[]
Orthogonality Semi-orthogonal with benzyl-based side-chain protection[]Fully orthogonal with tert-butyl-based side-chain protection[]
Typical Coupling Reagents for N-Me-Aib HBTU, PyBroP, NCA[5]HATU, HCTU, COMU, DIC/Oxyma[6]
Handling of Aggregation Repeated TFA washes can help disrupt aggregation[7]Aggregation can be more challenging to manage
Final Cleavage Harsh conditions (e.g., HF)[2]Milder acidic conditions (e.g., TFA cocktail)[]

Quantitative Data Summary

The following tables summarize the performance of various coupling reagents for the incorporation of N-Me-Aib and its close analog, Aib, using both Boc and Fmoc strategies. Direct comparative data for N-Me-Aib is limited; therefore, data for Aib is included to provide a broader context for the Fmoc strategy.

Table 1: Coupling Efficiency of Boc-Protected (NMe)Aib

Coupling ReagentActivating AgentBaseYieldReference
HBTU (excess)-DIPEASignificant(Wenschuh et al., 1995)[5]
PyBroP (excess)-DIPEASignificant(Wenschuh et al., 1995)[5]
Boc-Phe-NCA--Significant (Superior at elevated temp.)(Wenschuh et al., 1995)[5]
Pivaloyl mixed anhydride--<10%(Wenschuh et al., 1995)[5]
Pentafluorophenyl ester--<10%(Wenschuh et al., 1995)[5]
Acyl fluoride--<10%(Wenschuh et al., 1995)[5]

Table 2: Coupling Efficiency for Fmoc-Aib-OH

Coupling ReagentAdditiveDesired Pentapeptide Yield (%)des-Aib Side Product (%)Reference
DICHOBt8.443.8[6]
DICOxyma68.23.1[6]

Data from the synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂.[6]

Experimental Protocols

Detailed methodologies for the incorporation of N-Me-Aib using both Boc and Fmoc strategies are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.

Protocol 1: Boc Strategy for N-Me-Aib Incorporation

This protocol is based on established methods for coupling sterically hindered N-methylated amino acids.[5][8]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Perform Boc deprotection of the N-terminal amino acid on the resin using 50% TFA in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x).

  • Neutralize the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM for 5 minutes (2x).

  • Wash the resin with DCM (5x).

2. Coupling of Boc-N-Me-Aib-OH:

  • Reagent Activation (using HBTU): In a separate vessel, dissolve Boc-N-Me-Aib-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction completion using the Kaiser test (note: this test is not suitable for N-methylated amines; a chloranil or isatin test is recommended).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Double Coupling: Due to the steric hindrance of N-Me-Aib, a second coupling is highly recommended to ensure maximum incorporation. Repeat the coupling step with a freshly prepared activated solution of Boc-N-Me-Aib-OH.

3. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

4. Final Cleavage:

  • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with an appropriate scavenger (e.g., anisole). Specialized HF-cleavage apparatus is required.

Protocol 2: Fmoc Strategy for N-Me-Aib Incorporation

This protocol is optimized for the incorporation of sterically hindered Aib residues and can be adapted for N-Me-Aib.[6]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Coupling of Fmoc-N-Me-Aib-OH:

  • Reagent Activation (using HATU): In a separate reaction vessel, dissolve Fmoc-N-Me-Aib-OH (3-5 eq.) and HATU (2.9-4.5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or microwave-assisted SPPS can be employed.

  • Monitoring: Monitor the reaction completion using a chloranil or isatin test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Double Coupling: As with the Boc strategy, a second coupling is highly recommended.

3. Capping (Optional but Recommended):

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap unreacted amines.

4. Final Cleavage and Deprotection:

  • Cleave the peptide from the resin and remove acid-labile side-chain protecting groups using a TFA cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5 v/v/v) for 2-3 hours.

Mandatory Visualization

Boc_Strategy_Workflow Resin Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (5% DIPEA in DCM) Boc_Deprotection->Neutralization Coupling Coupling (Boc-N-Me-Aib-OH, HBTU/DIPEA) Neutralization->Coupling Washing Washing (DCM/IPA) Coupling->Washing Elongated_Resin Elongated Peptide-Resin Washing->Elongated_Resin Elongated_Resin->Boc_Deprotection Repeat Cycle

Caption: Boc-SPPS workflow for N-Me-Aib incorporation.

Fmoc_Strategy_Workflow Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-N-Me-Aib-OH, HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Resin Elongated Peptide-Resin Washing2->Elongated_Resin Elongated_Resin->Fmoc_Deprotection Repeat Cycle

Caption: Fmoc-SPPS workflow for N-Me-Aib incorporation.

Conclusion and Recommendations

The choice between the Boc and Fmoc strategies for incorporating the sterically hindered N-Me-Aib residue is multifaceted.

The Fmoc strategy is the more modern and widely used approach due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for a less hazardous final cleavage step.[] However, the successful incorporation of N-Me-Aib via Fmoc chemistry often necessitates the use of potent and more expensive coupling reagents like HATU or COMU, and may require protocol optimizations such as double coupling, elevated temperatures, or microwave assistance to achieve high yields.[6]

The Boc strategy , while older, remains a robust alternative. The repetitive acidic deprotection steps can be advantageous in disrupting peptide aggregation, which is a common issue in SPPS.[7] For N-Me-Aib, coupling reagents such as HBTU and PyBroP have been shown to be effective.[5] The primary drawbacks of the Boc strategy are the harsh and hazardous final cleavage conditions (HF) and the potential for acid-catalyzed side reactions.[2]

Recommendations:

  • For routine synthesis of peptides containing N-Me-Aib, particularly those with acid-sensitive moieties, the Fmoc strategy is generally preferred, provided that optimized coupling protocols with potent reagents are employed.

  • For sequences prone to severe aggregation, the Boc strategy may offer a viable alternative and should be considered.

  • In both strategies, double coupling is strongly recommended for the N-Me-Aib residue to maximize incorporation and minimize deletion sequences.

  • Careful monitoring of the coupling reaction is crucial. As the Kaiser test is not effective for secondary amines, alternative tests such as the isatin or chloranil test should be used.

References

A Comparative Guide to the Conformational Analysis of Peptides Featuring Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering enhanced proteolytic stability and conformational control. Among these, α,α-disubstituted amino acids, particularly α-aminoisobutyric acid (Aib) and its derivatives, have garnered significant attention for their profound influence on peptide secondary structure. This guide provides a comparative conformational analysis of peptides containing N-tert-butoxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH), contrasting its effects with those of its non-methylated counterpart, Boc-Aib-OH, and the conformationally constrained proteinogenic amino acid, L-proline.

The Influence of Aib and N-Methylation on Peptide Conformation

α-Aminoisobutyric acid (Aib) is a potent helix inducer in peptides. Its gem-dimethyl substitution at the α-carbon sterically restricts the available conformational space, favoring dihedral angles consistent with helical structures, predominantly the 3(10)-helix, but also the α-helix.[1][2] This conformational rigidity can lead to peptides with more predictable and stable three-dimensional structures.

N-methylation of the peptide backbone, as in Boc-N-Me-Aib-OH, introduces further conformational constraints. The presence of the N-methyl group eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This modification can disrupt or alter hydrogen bonding patterns that are crucial for the formation of canonical secondary structures. However, N-methylation is also known to increase resistance to enzymatic degradation and can favor the trans conformation of the amide bond.

Comparative Conformational Data

The following tables summarize key conformational parameters obtained from experimental studies on peptides containing Boc-N-Me-Aib-OH, Boc-Aib-OH, and L-proline. These parameters provide a quantitative basis for comparing the structural impact of these residues.

Residue TypeTypical Φ (phi) Angle Range (°)Typical Ψ (psi) Angle Range (°)Predominant Secondary StructureReference(s)
Boc-Aib-OH -50 to -70-20 to -503(10)-helix, α-helix[3]
Boc-N-Me-Aib-OH More restricted than AibMore restricted than AibCan disrupt helical H-bonds[4]
L-Proline -50 to -85-160 to -130 (trans), -30 to 70 (cis)Turns, Polyproline II helix[5]

Table 1: Comparison of Dihedral Angles and Resultant Secondary Structures. The table illustrates the constrained nature of these amino acids, with Aib strongly favoring helical regions of the Ramachandran plot. Proline's cyclic structure also significantly restricts its conformational freedom, making it a common constituent of turns and the unique Polyproline II helix. N-methylation in Boc-N-Me-Aib-OH is expected to further narrow the allowed conformational space compared to Boc-Aib-OH.

TechniquePeptide with Boc-Aib-OHPeptide with Boc-N-Me-Aib-OHPeptide with L-ProlineReference(s)
¹H NMR (NH chemical shift) Typically downfield shifted in helical structures due to H-bondingNo amide protonNo amide proton[6]
¹³C NMR (Cα chemical shift) ~57-60 ppmExpected to be similar to Aib~61-63 ppm[7]
¹³C NMR (Cβ chemical shift) ~25 ppm (two equivalent methyls)Expected to be similar to Aib~30-32 ppm[7]

Table 2: Representative NMR Chemical Shifts. NMR spectroscopy is highly sensitive to the local electronic environment and conformation. The absence of an amide proton in both Boc-N-Me-Aib-OH and L-proline is a key distinguishing feature in ¹H NMR spectra. The ¹³C chemical shifts of the α- and β-carbons provide further insight into the local conformation.

ResidueMolar Ellipticity at ~222 nm (deg cm² dmol⁻¹)Molar Ellipticity at ~208 nm (deg cm² dmol⁻¹)InterpretationReference(s)
Aib-containing peptides Strong negativeStrong negativeα-helical or 3(10)-helical[1]
Proline-containing peptides Weak negative or positiveStrong negativePolyproline II helix or turns[8][9]
N-Me-Aib-containing peptides Variable, depends on H-bond disruptionVariableDisruption of canonical helices may alter spectra[4]

Table 3: Typical Circular Dichroism (CD) Signatures. CD spectroscopy is a powerful technique for assessing the overall secondary structure content of peptides in solution. The characteristic negative bands around 222 nm and 208 nm are indicative of helical structures, which are strongly promoted by Aib. Proline-containing peptides often exhibit distinct CD spectra corresponding to Polyproline II helices or β-turns. The impact of N-methylation on the CD spectrum will depend on the extent to which it perturbs the helical structure.

Experimental Protocols

Detailed methodologies are crucial for the accurate conformational analysis of peptides. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or D₂O with a buffer) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Resonance Assignment: Use the 2D spectra to assign all proton and carbon resonances to specific atoms in the peptide sequence.

  • Conformational Analysis:

    • NOESY/ROESY: Analyze through-space nuclear Overhauser effects (NOEs) or rotating-frame Overhauser effects (ROEs) to determine inter-proton distances. These distances are crucial for defining the three-dimensional structure.

    • Coupling Constants: Measure ³J(HN,Hα) coupling constants from the ¹H spectrum to determine the backbone dihedral angle φ using the Karplus equation.

    • Chemical Shifts: Analyze the deviation of Hα and Cα/Cβ chemical shifts from random coil values to identify regions of stable secondary structure.

    • Temperature Coefficients: Measure the temperature dependence of amide proton chemical shifts to identify protons involved in intramolecular hydrogen bonds.

X-ray Crystallography
  • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to obtain single, diffraction-quality crystals of the peptide. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Phasing: Determine the phases of the structure factors. For small molecules like peptides, direct methods are often successful.

    • Model Building: Build an initial atomic model of the peptide into the calculated electron density map.

    • Refinement: Iteratively refine the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: Assess the quality of the final model using various geometric and statistical criteria.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., water, buffer, trifluoroethanol) at a concentration typically in the range of 0.1-1 mg/mL. The solvent must be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the peptide solution over the desired wavelength range (typically 190-260 nm for secondary structure analysis).

  • Data Processing:

    • Subtract the solvent baseline from the peptide spectrum.

    • Convert the observed ellipticity (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

  • Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, turn, random coil) using deconvolution algorithms.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the conformational analysis of a peptide.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_nmr_workflow NMR Workflow cluster_xray_workflow X-ray Workflow cluster_cd_workflow CD Workflow cluster_interpretation Data Interpretation & Comparison Peptide_Synthesis Peptide Synthesis Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (MS) Purification->Characterization NMR NMR Spectroscopy Characterization->NMR XRay X-ray Crystallography Characterization->XRay CD Circular Dichroism Characterization->CD NMR_Data 1D & 2D Data Acquisition NMR->NMR_Data Crystallization Crystallization XRay->Crystallization CD_Data Data Acquisition CD->CD_Data NMR_Assignment Resonance Assignment NMR_Data->NMR_Assignment NMR_Restraints Extract Restraints (NOEs, J-couplings) NMR_Assignment->NMR_Restraints NMR_Structure Structure Calculation & Validation NMR_Restraints->NMR_Structure Final_Model Integrated Conformational Model NMR_Structure->Final_Model XRay_Data Data Collection Crystallization->XRay_Data XRay_Phasing Structure Solution (Phasing) XRay_Data->XRay_Phasing XRay_Refinement Model Building & Refinement XRay_Phasing->XRay_Refinement XRay_Structure Structure Validation XRay_Refinement->XRay_Structure XRay_Structure->Final_Model CD_Processing Data Processing CD_Data->CD_Processing CD_Analysis Secondary Structure Estimation CD_Processing->CD_Analysis CD_Analysis->Final_Model

Caption: Workflow for peptide conformational analysis.

Conclusion

The choice of amino acid building blocks is critical in designing peptides with specific conformational properties and enhanced biological activity. Boc-Aib-OH is a well-established helix-promoting residue that imparts significant structural rigidity. The introduction of an N-methyl group in Boc-N-Me-Aib-OH further constrains the peptide backbone but also eliminates a key hydrogen bond donor, which can lead to altered folding patterns. In contrast, L-proline's unique cyclic structure predisposes peptides to form turns and Polyproline II helices.

A comprehensive understanding of the conformational landscape of these residues, supported by robust experimental data from NMR, X-ray crystallography, and CD spectroscopy, is essential for the rational design of novel peptidomimetics for therapeutic and research applications. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to conduct rigorous conformational analyses of their own peptide designs.

References

N-Methylation of Aib-Containing Peptides: A Comparative Guide to Structural Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a well-established strategy for inducing and stabilizing helical structures in peptides. This is primarily due to the steric hindrance imposed by the gem-dimethyl groups on the α-carbon, which restricts the available conformational space of the peptide backbone. Concurrently, N-methylation of the peptide backbone is a widely used technique to enhance proteolytic stability and membrane permeability. This guide provides a comparative analysis of the structural effects of N-methylation on Aib-containing peptides, supported by experimental data from the literature.

Impact of N-Methylation on Aib Peptide Structure: A Comparative Overview

N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone. This seemingly minor modification has profound stereochemical consequences, particularly in the context of the already constrained Aib residue. The primary effect is the elimination of the amide proton, a crucial hydrogen bond donor. In Aib-rich peptides, which have a strong propensity to form 3(10)-helices stabilized by i ← i+3 hydrogen bonds, the introduction of an N-methyl group can lead to significant disruption of this helical structure.

While Aib residues are known to be strong promoters of helical conformations, N-methylation is generally considered to be destabilizing to such secondary structures. The destabilization energy associated with the substitution of an amide proton with a methyl group has been estimated to be between 0.3 to 1.7 kcal/mole, depending on the position of the modification within the peptide. This destabilization arises from both the loss of a hydrogen bond and the steric clash introduced by the methyl group.

In the absence of a direct head-to-head structural analysis of an N-methylated Aib peptide versus its non-methylated counterpart in a single study, we can synthesize the expected structural consequences based on extensive research on both Aib-containing peptides and N-methylated peptides in general.

Quantitative Data Summary

The following table summarizes the expected structural and physicochemical properties of a hypothetical Aib-containing peptide compared to its N-methylated analog, based on published experimental and computational data.

PropertyAib-Containing PeptideN-Methylated Aib-Containing PeptideReferences
Predominant Secondary Structure High propensity for 3(10)-helix or α-helix formation.Disruption of helical structure; potential for β-turns or random coil.1
Backbone Dihedral Angles (φ, ψ) Restricted to helical regions (approx. -60°, -30° for 3(10)-helix).Shift towards more extended or turn-like conformations.2
Intramolecular Hydrogen Bonding Extensive i ← i+3 (3(10)-helix) or i ← i+4 (α-helix) H-bonds.Absence of H-bond at the site of N-methylation.3
Proteolytic Stability Aib residues provide some steric hindrance to proteases.Significantly enhanced due to shielding of the peptide bond.3
Membrane Permeability Moderate, dependent on overall peptide properties.Generally increased due to reduced hydrogen bonding capacity.3
Synthesis Complexity Coupling of Aib residues can be sterically hindered.N-methylation introduces additional synthetic challenges.4

Visualizing the Structural Impact of N-Methylation

The following diagrams illustrate the conceptual differences between an Aib-containing peptide and its N-methylated counterpart.

G cluster_0 Aib-Containing Peptide cluster_1 N-Methylated Aib Peptide Aib Aib Residue (Cα-dimethylated) Helix Stable 3(10)-Helix Aib->Helix promotes Hbond Intramolecular H-Bond (i ← i+3) Helix->Hbond stabilized by NMeAib N-Methylated Aib Residue DisruptedHelix Disrupted Helix / Turn NMeAib->DisruptedHelix induces NoHbond No H-Bond at N-Me site DisruptedHelix->NoHbond characterized by G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MassSpec Mass Spectrometry HPLC->MassSpec Characterization CD Circular Dichroism MassSpec->CD NMR NMR Spectroscopy MassSpec->NMR Xray X-ray Crystallography MassSpec->Xray Structure 3D Structure Determination CD->Structure Secondary Structure Content NMR->Structure Solution Structure & Dynamics Xray->Structure Solid-State Structure

References

A Comparative Guide to Peptide Stability: Boc-N-Me-Aib-OH vs. Boc-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The engineering of peptides with enhanced stability is a cornerstone of modern therapeutic development. Susceptibility to proteolytic degradation is a primary obstacle, limiting the in vivo half-life and bioavailability of peptide-based drugs. Strategic incorporation of non-proteinogenic amino acids is a proven method to overcome this challenge. This guide provides an objective comparison of two powerful stabilizing building blocks: N-tert-butyloxycarbonyl-α-aminoisobutyric acid (Boc-Aib-OH) and its N-methylated counterpart, N-tert-butyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH).

Introduction to Stabilizing Amino Acid Modifications

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique structure imparts significant conformational constraints on the peptide backbone, promoting the formation of helical secondary structures such as 310- and α-helices.[1][2] These well-defined conformations can protect the peptide from enzymatic degradation by sterically hindering the access of proteases.[2]

N-methylation of the peptide backbone, the replacement of an amide proton with a methyl group, is another effective strategy to enhance proteolytic stability.[3][4][5] The N-methyl group disrupts the hydrogen-bonding patterns recognized by proteases and provides a steric shield that prevents the enzyme from accessing the scissile peptide bond.[3]

The combination of both α,α-disubstitution and N-methylation in Boc-N-Me-Aib-OH is hypothesized to confer superior stability compared to the incorporation of Boc-Aib-OH alone. This guide will delve into the theoretical underpinnings and available experimental evidence supporting this claim.

Comparative Analysis of Stability Mechanisms

The enhanced stability conferred by Boc-Aib-OH and Boc-N-Me-Aib-OH stems from distinct yet complementary mechanisms.

FeatureBoc-Aib-OHBoc-N-Me-Aib-OH
Primary Stabilizing Effect Conformational restriction, induction of helical structures.Steric hindrance at the amide bond, disruption of protease recognition.
Mechanism of Action The gem-dimethyl group restricts the Ramachandran (φ,ψ) dihedral angles, favoring helical conformations that are less susceptible to proteolysis.[1]The N-methyl group sterically blocks the approach of proteases to the peptide bond and eliminates the hydrogen bond donor capability of the amide nitrogen.[3]
Combined Effect -The steric bulk of the gem-dimethyl group from the Aib moiety is combined with the steric hindrance from the N-methyl group, creating a highly effective shield against enzymatic cleavage.
Expected Relative Stability HighVery High

Experimental Data and Observations

While direct, head-to-head quantitative stability studies comparing peptides containing N-Me-Aib versus Aib are not extensively documented in the literature, the principles governing their stabilizing effects are well-established. Studies on peptides incorporating Aib have consistently shown a significant increase in resistance to enzymatic degradation.[2] Similarly, N-methylation of the peptide backbone is a widely recognized strategy for improving proteolytic stability.[4][5][6] It is therefore inferred that the dual modification present in N-Me-Aib would provide an additive or even synergistic effect on peptide stability.

Experimental Protocols

To empirically determine and compare the stability of peptides synthesized with Boc-Aib-OH and Boc-N-Me-Aib-OH, the following experimental protocols are recommended.

In Vitro Proteolytic Stability Assay

This assay assesses the stability of a peptide in the presence of a specific protease, such as trypsin.

Materials:

  • Test peptides (one containing Aib, one containing N-Me-Aib)

  • Protease stock solution (e.g., Trypsin in 50 mM acetic acid)[7]

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • LC-MS system for analysis[8]

Procedure:

  • Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO or water).

  • Dilute the peptide stock solutions in the reaction buffer to a final concentration of 1 mg/mL.

  • Initiate the degradation by adding the protease stock solution to the peptide solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).[9]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by LC-MS to determine the concentration of the remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t1/2).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for separating the intact peptide from its degradation products and quantifying its concentration over time.[8][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Orbitrap or Time-of-Flight).[10]

Typical LC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 15 minutes).

  • Flow Rate: Dependent on the column dimensions (analytical or nano-LC).[10]

  • Detection: UV absorbance at 214 nm and 280 nm, followed by mass spectrometry.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan mode to detect the intact peptide and its degradation products. The concentration of the intact peptide is determined by integrating the area under the peak corresponding to its mass-to-charge ratio (m/z).

Visualizing the Impact on Peptide Stability

The following diagrams illustrate the conceptual basis for the enhanced stability provided by Boc-Aib-OH and Boc-N-Me-Aib-OH.

G cluster_0 Standard Peptide Chain cluster_1 Protease Interaction a ...-NH-CHR-CO-... b Protease a->b Binding c Peptide Bond Cleavage b->c Catalysis

Fig. 1: Proteolytic degradation of a standard peptide.

G cluster_0 Boc-Aib-OH Incorporation cluster_1 Protease Interaction a ...-NH-C(CH3)2-CO-... b Helical Conformation a->b Induces c Protease d Steric Hindrance c->d Encountered

Fig. 2: Stability enhancement via Boc-Aib-OH.

G cluster_0 Boc-N-Me-Aib-OH Incorporation cluster_1 Protease Interaction a ...-N(CH3)-C(CH3)2-CO-... b Dual Steric Shield a->b Presents c Protease d Binding Disruption c->d Resulting in

Fig. 3: Superior stability with Boc-N-Me-Aib-OH.

Conclusion

Both Boc-Aib-OH and Boc-N-Me-Aib-OH are valuable tools for enhancing the proteolytic stability of therapeutic peptides. The incorporation of Aib residues promotes helical conformations that are inherently more resistant to enzymatic degradation. The addition of an N-methyl group in Boc-N-Me-Aib-OH provides a direct steric blockade to protease action. Consequently, peptides incorporating Boc-N-Me-Aib-OH are expected to exhibit superior stability compared to those containing only Boc-Aib-OH. The choice between these two building blocks will depend on the specific requirements of the peptide therapeutic being developed, including the desired balance between stability, biological activity, and synthetic feasibility. For maximal resistance to proteolysis, Boc-N-Me-Aib-OH represents a state-of-the-art solution for the design of next-generation peptide drugs.

References

A Comparative Spectroscopic Analysis of Boc-N-Me-Aib-OH and Its Alternatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides with desired properties. This guide provides a comprehensive spectroscopic comparison of Boc-N-Me-Aib-OH with its non-methylated counterpart, Boc-Aib-OH, and other commonly used N-protected α,α-disubstituted amino acids, namely Fmoc-N-Me-Aib-OH and Cbz-N-Me-Aib-OH. The inclusion of N-methylated and α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) can significantly influence the conformational properties and proteolytic stability of peptides.

This guide presents a summary of available spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to aid in the identification, characterization, and selection of these critical reagents. Detailed experimental protocols for the acquisition of this spectroscopic data are also provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Boc-N-Me-Aib-OH and its comparators. This data is essential for quality control and for confirming the identity and purity of these compounds in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundBoc (t-butyl)N-CH₃Aib (α-CH₃)NHCOOHSolvent
Boc-N-Me-Aib-OH ~1.47 (s, 9H)~2.85 (s, 3H)~1.50 (s, 6H)-Broad signalCDCl₃
Boc-Aib-OH 1.45 (s, 9H)[1][2]-1.54 (s, 6H)[1][2]5.07 (br s, 1H)[1][2]Broad signalCDCl₃[1][2]
Fmoc-N-Me-Aib-OH -~2.8 (s, 3H)~1.5 (s, 6H)-Broad signalCDCl₃
Cbz-N-Me-Aib-OH -~2.9 (s, 3H)~1.6 (s, 6H)-Broad signalCDCl₃

Note: Predicted chemical shifts for Boc-N-Me-Aib-OH, Fmoc-N-Me-Aib-OH, and Cbz-N-Me-Aib-OH are based on typical values for these functional groups.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundBoc (C(CH₃)₃)Boc (C(CH₃)₃)N-CH₃Aib (α-C)Aib (α-CH₃)C=O (Urethane)C=O (Acid)Solvent
Boc-N-Me-Aib-OH ~80.0~28.5~35.0~60.0~25.0~155.0~178.0CDCl₃
Boc-Aib-OH ~80.0~28.5-~56.0~25.0~155.0~179.0CDCl₃
Fmoc-N-Me-Aib-OH --~35.0~60.0~25.0~156.0~178.0CDCl₃
Cbz-N-Me-Aib-OH --~35.0~60.0~25.0~156.0~178.0CDCl₃

Note: Predicted chemical shifts are based on typical values for these functional groups.

Table 3: FT-IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundO-H (Carboxylic Acid)C-H (Aliphatic)C=O (Urethane)C=O (Carboxylic Acid)
Boc-N-Me-Aib-OH ~3300-2500 (broad)~2980, 2930~1715~1695
Boc-Aib-OH ~3300-2500 (broad)~2980, 2930~1710~1690
Fmoc-N-Me-Aib-OH ~3300-2500 (broad)~3060, 2980, 2930~1720~1700
Cbz-N-Me-Aib-OH ~3300-2500 (broad)~3030, 2980, 2930~1720~1700

Note: Predicted values based on typical functional group absorptions.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightCommon Adducts [M+H]⁺, [M+Na]⁺
Boc-N-Me-Aib-OH C₁₀H₁₉NO₄217.26218.13, 240.11
Boc-Aib-OH C₉H₁₇NO₄203.24204.12, 226.10
Fmoc-N-Me-Aib-OH C₂₀H₂₁NO₄339.39340.15, 362.13
Cbz-N-Me-Aib-OH C₁₃H₁₇NO₄251.28252.12, 274.10

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the protected amino acid.

Instrumentation: 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: -10 to 200 ppm

Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty ATR crystal should be recorded prior to sample analysis.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the different functional groups (e.g., O-H, C-H, C=O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

Data Analysis:

  • Identify the peak corresponding to the molecular ion, typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.

  • Compare the observed m/z value with the theoretical exact mass of the compound to confirm its identity.

Visualization of Structures and Analytical Workflow

To further aid in the understanding of these molecules and the analytical processes, the following diagrams are provided.

G Chemical Structure of Boc-N-Me-Aib-OH cluster_Boc Boc Group cluster_Aib N-Me-Aib Moiety Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 tert_butyl C(CH₃)₃ Boc_C->tert_butyl N N Boc_O1->N C_alpha N->C_alpha N_Me CH₃ N->N_Me COOH COOH C_alpha->COOH Aib_Me1 CH₃ C_alpha->Aib_Me1 Aib_Me2 CH₃ C_alpha->Aib_Me2

Caption: Chemical Structure of Boc-N-Me-Aib-OH

G Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Placement) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR NMR Tube FTIR FT-IR Spectroscopy Sample->FTIR ATR Crystal MS Mass Spectrometry Sample->MS ESI Solution Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: General Workflow for Spectroscopic Analysis

References

A Comparative Analysis of Coupling Agents for the Sterically Hindered Amino Acid Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered amino acids such as N-methyl-α-aminoisobutyric acid (N-Me-Aib) is a significant challenge in peptide synthesis. The steric bulk surrounding the carboxylic acid of Boc-N-Me-Aib-OH impedes the progress of amide bond formation, often leading to low yields and incomplete reactions with standard coupling reagents. This guide provides a comparative study of different coupling agents for Boc-N-Me-Aib-OH, supported by experimental data, to facilitate the selection of the most effective reagent for this demanding coupling.

The choice of coupling reagent is paramount to overcoming the steric hindrance presented by Boc-N-Me-Aib-OH. Modern onium salt-based coupling reagents, such as aminium/uronium (e.g., HATU, HBTU, COMU) and phosphonium (e.g., PyBOP, PyBroP) salts, have demonstrated superior performance over traditional carbodiimides for such challenging couplings.[1][2] These reagents form highly reactive intermediates that facilitate the nucleophilic attack by the amine component, driving the reaction towards completion.[1]

Quantitative Performance Comparison

The following table summarizes the performance of several common high-efficiency coupling reagents used for sterically hindered amino acids, with a focus on yield, reaction time, and the degree of racemization. While direct comparative data for Boc-N-Me-Aib-OH is sparse, the presented data is based on studies of closely related sterically hindered systems, such as the coupling of other Aib derivatives or N-methylated amino acids.[1][3][4]

Coupling ReagentReagent TypeTypical Yield for Hindered CouplingsTypical Reaction TimeRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltHigh1 - 4 hoursLowHighly efficient due to the formation of a reactive OAt ester; may cause guanidinylation of the N-terminal amine if used in excess.[1][2][4]
HBTU Aminium/Uronium SaltSignificant to High2 - 24 hoursLowA widely used and effective reagent, though generally less reactive than HATU for severely hindered couplings.[1][3][5]
COMU Aminium/Uronium SaltHigh1 - 2 hoursLowOffers efficiency comparable to HATU with an improved safety profile as it is not based on potentially explosive HOAt/HOBt.[1][6][7]
PyBroP Phosphonium SaltSignificant to High1 - 24 hoursLowParticularly effective for coupling N-methylated amino acids and other sterically demanding residues.[3][8]

Note: "Significant to High Yield" indicates that the methods were reported as effective, though precise quantitative values can vary depending on the specific substrates and reaction conditions.[1][3]

Experimental Protocols

Detailed methodologies for the coupling of Boc-N-Me-Aib-OH using different reagents are provided below. These protocols are representative for manual solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin.

Protocol 1: HATU-mediated Coupling
  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Activation of Boc-N-Me-Aib-OH: In a separate vessel, Boc-N-Me-Aib-OH (3 equivalents) and HATU (2.9 equivalents) are dissolved in DMF. N,N-Diisopropylethylamine (DIPEA) (6 equivalents) is added, and the solution is allowed to pre-activate for 1-2 minutes.[4]

  • Coupling Reaction: The activated amino acid solution is added to the resin. The reaction mixture is agitated at room temperature for 2-4 hours. Due to the significant steric hindrance, a longer coupling time is recommended.[4]

  • Monitoring and Washing: The completion of the reaction is monitored using a Kaiser test (a negative result indicates completion).[4] If the test remains positive, a second coupling may be performed. Upon completion, the resin is washed thoroughly with DMF and Dichloromethane (DCM).

Protocol 2: HBTU-mediated Coupling
  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Activation of Boc-N-Me-Aib-OH: In a separate vessel, dissolve Boc-N-Me-Aib-OH (2.0 equivalents) and HBTU (2.0 equivalents) in DMF. Add DIPEA (4.0 equivalents).[8] The addition of 1-hydroxybenzotriazole (HOBt) (2.0 equivalents) can help to suppress racemization.[5][8]

  • Coupling Reaction: The activated amino acid solution is immediately added to the resin. The mixture is agitated at room temperature for 4-24 hours.

  • Monitoring and Washing: Follow step 4 of the HATU protocol.

Protocol 3: COMU-mediated Coupling
  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Activation of Boc-N-Me-Aib-OH: In a separate vessel, dissolve Boc-N-Me-Aib-OH (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.[7]

  • Coupling Reaction: Add the activated solution to the resin and agitate for 1-2 hours at room temperature. For extremely difficult couplings, a double coupling may be employed.[7]

  • Monitoring and Washing: Follow step 4 of the HATU protocol.

Protocol 4: PyBroP-mediated Coupling
  • Resin Preparation: Follow step 1 of the HATU protocol, but suspend the resin in DCM.[8]

  • Coupling Solution Preparation: Dissolve Boc-N-Me-Aib-OH (2 equivalents) and PyBroP (2 equivalents) in DCM or DMF and add to the resin.[8]

  • Coupling Reaction: Cool the reaction mixture to 0°C and add DIPEA (6 equivalents). Mix for 1 minute at 0°C and then for 1-2 hours at room temperature.[8]

  • Monitoring and Washing: Follow step 4 of the HATU protocol.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for a comparative study of coupling agents for Boc-N-Me-Aib-OH in solid-phase peptide synthesis.

G Comparative Experimental Workflow for Coupling Boc-N-Me-Aib-OH cluster_prep Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis cluster_conclusion Conclusion Resin Start: Peptide-Resin (Free N-terminus) Swell Swell Resin in DMF Resin->Swell HATU HATU Coupling (Protocol 1) Swell->HATU Divide Resin into Aliquots HBTU HBTU Coupling (Protocol 2) Swell->HBTU Divide Resin into Aliquots COMU COMU Coupling (Protocol 3) Swell->COMU Divide Resin into Aliquots PyBroP PyBroP Coupling (Protocol 4) Swell->PyBroP Divide Resin into Aliquots Monitor Monitor Reaction (e.g., Kaiser Test) HATU->Monitor HBTU->Monitor COMU->Monitor PyBroP->Monitor Cleave Cleave Peptide from Resin Monitor->Cleave Purify Purify Crude Peptide (e.g., HPLC) Cleave->Purify Analyze Analyze Product (LC-MS, Yield, Purity, Racemization) Purify->Analyze Compare Compare Results Analyze->Compare

Caption: Workflow for comparing the efficiency of different coupling reagents.

Conclusion

The selection of an appropriate coupling reagent is critical for the successful incorporation of the sterically demanding Boc-N-Me-Aib-OH into peptide sequences. While all the discussed reagents—HATU, HBTU, COMU, and PyBroP—are more effective than standard coupling agents, HATU and COMU generally offer higher efficiency and faster reaction kinetics for such challenging couplings. [1][2][6] PyBroP also stands out as a robust reagent, particularly for N-methylated residues.[3] The choice of reagent may also be influenced by factors such as cost, safety (COMU being a safer alternative to potentially explosive benzotriazole-based reagents), and the specific peptide sequence.[1][6] It is always recommended to perform a small-scale test coupling to optimize the conditions for a particular synthesis.

References

Safety Operating Guide

Navigating the Disposal of Boc-N-Me-Aib-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management and disposal of chemical reagents like Boc-N-Me-Aib-OH (N-Boc-α-(methylamino)isobutyric acid) are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Boc-N-Me-Aib-OH, offering essential safety and logistical information to build a foundation of trust and operational excellence in your laboratory.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and adhere to safe handling practices. While Boc-N-Me-Aib-OH is classified as a non-combustible solid, it is associated with certain hazards that necessitate caution.[1][2]

Key Safety Information:

PropertyValueSource
CAS Number 146000-39-7[1][3]
Physical Form Solid[1]
Storage Class 13 - Non Combustible Solids[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Recommended PPE Eyeshields, Gloves, Type N95 (US) Respirator[1]

All handling of Boc-N-Me-Aib-OH should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of Boc-N-Me-Aib-OH is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[5]

  • Waste Identification and Segregation :

    • Any unused, expired, or contaminated Boc-N-Me-Aib-OH is to be treated as chemical waste.

    • Segregate solid waste containing this compound from other laboratory waste streams, particularly liquids and incompatible chemicals, to prevent unforeseen reactions.[6]

  • Containerization :

    • Place the solid Boc-N-Me-Aib-OH waste into a designated, leak-proof, and clearly labeled hazardous waste container.[4] Plastic containers are often preferred to minimize the risk of breakage.[6]

    • Ensure the container is in good condition and has a secure, tight-fitting lid. The container must be kept closed except when actively adding waste.[4]

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label should include the full chemical name: "Boc-N-Me-Aib-OH" and its CAS number: "146000-39-7".

    • Indicate the primary hazards (e.g., "Irritant") and the date the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[4]

    • This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[6]

    • Provide them with accurate information about the waste's composition and associated hazards.

  • Decontamination of Glassware :

    • Reusable glassware that has come into contact with Boc-N-Me-Aib-OH should be decontaminated.

    • Mechanically remove as much of the solid residue as possible.

    • Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect all rinsate as liquid chemical waste in a separate, properly labeled container.[4]

    • After the solvent rinse, wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.

Experimental Workflow and Logical Relationships

The following diagram illustrates the procedural flow for the safe and compliant disposal of Boc-N-Me-Aib-OH.

Workflow for the Proper Disposal of Boc-N-Me-Aib-OH cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Storage and Disposal A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - N95 Respirator B Handle in a Well-Ventilated Area (e.g., Chemical Fume Hood) A->B C Identify Boc-N-Me-Aib-OH as Chemical Waste B->C D Segregate Solid Waste from other waste streams C->D F Decontaminate Glassware: Collect Rinsate as Liquid Waste C->F E Place in a Labeled, Leak-Proof Container D->E G Store Container in a Designated Satellite Accumulation Area (SAA) E->G F->G Store liquid waste separately H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Waste Pickup and Final Disposal H->I

Caption: Workflow for the proper disposal of Boc-N-Me-Aib-OH.

References

Essential Safety and Logistical Information for Handling Boc-N-Me-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-N-Me-Aib-OH (N-Boc-α-(methylamino)isobutyric acid). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

Boc-N-Me-Aib-OH is a Boc-protected amino acid derivative used in peptide synthesis. While specific toxicity data is limited, compounds with similar structures may present the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

A risk assessment should consider the scale of the experiment, potential for dust generation, and the hazards of all other reagents used in the procedure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Boc-N-Me-Aib-OH.

Protection Level Required PPE Specific Recommendations Rationale
Primary (Minimum) Eye and Face ProtectionChemical safety goggles with side shields.Protects against splashes and airborne particles.
Hand ProtectionDisposable nitrile gloves.Provides a barrier against skin contact. Double gloving is recommended for extended operations.
Protective ClothingStandard laboratory coat.Shields skin and personal clothing from spills.
FootwearClosed-toe shoes.Protects feet from spills and falling objects.
Secondary (Task-Dependent) Respiratory ProtectionN95 respirator or higher.Necessary when handling the powder outside of a certified chemical fume hood to avoid inhalation of fine particles.
Face ProtectionFace shield.Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Handling and Operational Plan

Proper handling procedures are essential to prevent contamination and exposure.

3.1. General Handling:

  • Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the solid.

  • Avoid the creation of dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling.

3.2. Experimental Protocol: Weighing and Dissolving

  • Preparation: Ensure the work area, preferably inside a chemical fume hood, is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on a lab coat, safety goggles, and nitrile gloves. If weighing outside a fume hood, an N95 respirator is required.

  • Handling the Compound: Carefully weigh the required amount of the compound on a tared weigh boat. Use a spatula for transfer.

  • Dissolution: Add the solid to the chosen solvent in a suitable container. Cap the container and mix gently until dissolved.

  • Post-Handling: Decontaminate the work area. Dispose of all contaminated disposable items in a designated hazardous waste container. Remove PPE in the correct order to avoid cross-contamination.

Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Scenario Containment Cleanup Procedure Decontamination
Small Solid Spill (<1g) Cover with a damp paper towel to avoid generating dust.Carefully scoop the material into a sealable plastic bag.Wipe the area with a damp cloth, followed by a dry one. Dispose of all cleanup materials as hazardous waste.
Large Solid Spill (>1g) Evacuate the immediate area. Restrict access.Wearing appropriate PPE, including respiratory protection, carefully sweep or vacuum the spilled material. Use a vacuum with a HEPA filter. Avoid dry sweeping which can create dust.Decontaminate the area as for a small spill.
Solution Spill For small spills, cover with absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For larger spills, create a dike around the spill with absorbent material.Once absorbed, scoop the material into a designated hazardous waste container.Wipe the spill area with a suitable solvent, followed by soap and water.
Waste Disposal

Proper waste disposal is crucial for laboratory safety and environmental protection.[1]

Waste Type Disposal Container Disposal Procedure
Unused Solid Boc-N-Me-Aib-OH Labeled hazardous waste container for solid chemical waste.Collect in a sealed, clearly labeled container. Follow institutional and local regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, vials, gloves) Designated solid chemical waste container.Place all contaminated disposable items in a sealed, labeled hazardous waste bag or container.[1]
Liquid Waste (solvents, reaction mixtures) Labeled, sealed, and appropriate chemical waste container for flammable or halogenated waste, as appropriate.Collect in a compatible, sealed container. Do not mix incompatible waste streams. Follow institutional guidelines for liquid hazardous waste.

Visualized Workflow for Handling Boc-N-Me-Aib-OH

The following diagram illustrates the standard operational workflow for safely handling Boc-N-Me-Aib-OH in a laboratory setting.

Safe Handling Workflow for Boc-N-Me-Aib-OH cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe weigh Weigh Solid don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill Spill Occurs contain Contain Spill spill->contain cleanup Clean Up Spill contain->cleanup dispose_spill_waste Dispose of Spill Waste cleanup->dispose_spill_waste

Caption: A flowchart outlining the key steps for the safe handling of Boc-N-Me-Aib-OH.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.